molecular formula C29H30F3N7O2S B12393982 MI-1481

MI-1481

カタログ番号: B12393982
分子量: 597.7 g/mol
InChIキー: JTUOGOXWKQAKOR-NRFANRHFSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

MI-1481 is a useful research compound. Its molecular formula is C29H30F3N7O2S and its molecular weight is 597.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C29H30F3N7O2S

分子量

597.7 g/mol

IUPAC名

4-methyl-1-[[(2S)-5-oxomorpholin-2-yl]methyl]-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile

InChI

InChI=1S/C29H30F3N7O2S/c1-17-18(2-3-25-23(17)8-20(11-33)39(25)14-21-12-34-26(40)15-41-21)13-38-6-4-19(5-7-38)37-27-24-9-22(10-29(30,31)32)42-28(24)36-16-35-27/h2-3,8-9,16,19,21H,4-7,10,12-15H2,1H3,(H,34,40)(H,35,36,37)/t21-/m0/s1

InChIキー

JTUOGOXWKQAKOR-NRFANRHFSA-N

異性体SMILES

CC1=C(C=CC2=C1C=C(N2C[C@@H]3CNC(=O)CO3)C#N)CN4CCC(CC4)NC5=C6C=C(SC6=NC=N5)CC(F)(F)F

正規SMILES

CC1=C(C=CC2=C1C=C(N2CC3CNC(=O)CO3)C#N)CN4CCC(CC4)NC5=C6C=C(SC6=NC=N5)CC(F)(F)F

製品の起源

United States

Foundational & Exploratory

MI-1481: A Deep Dive into its Mechanism of Action in MLL-Rearranged Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Leukemias characterized by rearrangements of the Mixed-Lineage Leukemia (MLL) gene, also known as KMT2A, represent a significant clinical challenge, particularly in pediatric and infant cases, and are associated with a poor prognosis.[1][2] These rearrangements result in the formation of oncogenic MLL fusion proteins that drive leukemogenesis by aberrantly activating the transcription of key target genes, including HOXA9 and MEIS1.[3][4] A critical dependency for the oncogenic function of MLL fusion proteins is their interaction with the protein menin.[1][5] This interaction has emerged as a promising therapeutic target, leading to the development of small molecule inhibitors. MI-1481 is a highly potent and selective small-molecule inhibitor of the menin-MLL interaction, demonstrating significant promise in preclinical models of MLL-rearranged (MLL-r) leukemia.[3][5][6] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual diagrams.

Core Mechanism of Action

This compound functions by directly disrupting the protein-protein interaction (PPI) between menin and the MLL fusion protein.[5] Menin acts as a scaffold, tethering the MLL fusion protein to chromatin at target gene loci, which is essential for the aberrant gene expression program that drives leukemogenesis.[4] this compound binds to a pocket on the surface of menin that is critical for its interaction with MLL.[5] By occupying this pocket, this compound sterically hinders the binding of the MLL fusion protein, leading to its displacement from chromatin.

The dissociation of the MLL fusion protein from its target genes results in the downregulation of their transcription.[3][6] This primarily affects the expression of key downstream targets, HOXA9 and MEIS1, which are master regulators of hematopoietic stem cell identity and are aberrantly overexpressed in MLL-r leukemia.[3][4][6] The suppression of these oncogenic drivers leads to the inhibition of leukemic cell proliferation, induction of apoptosis, and promotion of cellular differentiation.[3]

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data for this compound and related compounds.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeTargetIC50 (nM)Reference
Fluorescence PolarizationMenin-MLL1 Interaction3.6[3][5][6][7][8]

Table 2: Cellular Activity of this compound in MLL-Rearranged Leukemia Cell Lines

Cell LineMLL FusionGI50 (nM)Reference
MV4;11MLL-AF436[6]
MOLM13MLL-AF961[6]
Murine bone marrow cells transformed with MLL-AF9MLL-AF934[6]

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

The following diagram illustrates the core mechanism of action of this compound in disrupting the menin-MLL interaction and its downstream consequences.

MI1481_Mechanism cluster_nucleus Cell Nucleus cluster_gene Target Gene Promoter (e.g., HOXA9, MEIS1) DNA Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction MLL_Fusion->DNA Binds to Transcription_Activation Aberrant Gene Transcription MLL_Fusion->Transcription_Activation Drives MI1481 This compound MI1481->Menin Binds to & Inhibits Transcription_Block Transcription Blocked MI1481->Transcription_Block Results in Leukemogenesis Leukemogenesis Transcription_Activation->Leukemogenesis Leads to Cell_Differentiation Cell Differentiation & Proliferation Arrest Transcription_Block->Cell_Differentiation Promotes

Caption: this compound disrupts the Menin-MLL fusion interaction, blocking leukemogenesis.

Experimental Workflow: Co-Immunoprecipitation

This diagram outlines a typical workflow for a co-immunoprecipitation (Co-IP) experiment to validate the disruption of the menin-MLL interaction by this compound.

CoIP_Workflow Start Start: MLL-rearranged leukemia cells Treatment Treat cells with this compound or vehicle control Start->Treatment Lysis Lyse cells to release protein complexes Treatment->Lysis Incubation Incubate lysate with anti-MLL antibody Lysis->Incubation Capture Capture antibody-protein complexes with beads Incubation->Capture Wash Wash beads to remove non-specific binding Capture->Wash Elution Elute bound proteins Wash->Elution Analysis Analyze eluate by Western Blot for Menin Elution->Analysis Result Result: Reduced Menin signal in this compound treated sample Analysis->Result

References

In-Depth Technical Guide: MI-1481 and its Binding Affinity to Menin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of MI-1481 to menin, a critical interaction in the development of certain leukemias. The document details the quantitative binding data, the experimental protocols used for its determination, and the underlying signaling pathway, offering valuable insights for researchers in oncology and drug discovery.

Core Data Presentation: Binding Affinity of this compound to Menin

This compound is a highly potent small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction.[1][2][3][4][5] Its binding affinity has been characterized by multiple biophysical and biochemical assays, demonstrating a strong and specific interaction with menin. The key quantitative data are summarized in the table below.

ParameterValueMethodReference
IC503.6 nMFluorescence Polarization (FP) Competition Assay[1][2][3][4][5][6]
Kd~9 nMBio-Layer Interferometry (BLI)[1]

IC50 (Half-maximal inhibitory concentration): This value represents the concentration of this compound required to inhibit 50% of the menin-MLL interaction in vitro. The low nanomolar IC50 highlights the potent inhibitory activity of this compound.[1][2][3][4][5][6]

Kd (Dissociation constant): This value reflects the equilibrium dissociation constant between this compound and menin, with a lower Kd indicating a stronger binding affinity. The single-digit nanomolar Kd value confirms the high-affinity binding of this compound to its target.[1]

Experimental Protocols

The determination of the binding affinity of this compound to menin involved the following key experimental methodologies:

Fluorescence Polarization (FP) Competition Assay

This assay is a common method to study molecular interactions in solution. It measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.

Principle: A small, fluorescently labeled peptide derived from MLL (fluorescein-labeled MLL4-43) is used as a probe.[1] When this probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger menin protein, the tumbling rate of the probe slows down significantly, leading to an increase in fluorescence polarization. In the competition assay, increasing concentrations of an unlabeled inhibitor, such as this compound, are added to the pre-formed menin-probe complex. The inhibitor competes with the labeled probe for binding to menin, causing the displacement of the probe and a subsequent decrease in fluorescence polarization. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Detailed Methodology:

  • Reagents and Materials:

    • Purified recombinant human menin protein.

    • Fluorescein-labeled MLL4-43 peptide (FLSN-MLL4–43) as the fluorescent probe.[1]

    • This compound compound of varying concentrations.

    • Assay buffer (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl, 1 mM TCEP, 0.05% BSA, 0.01% Tween-20).[3]

    • Black, low-volume 384-well microplates.

    • A microplate reader capable of measuring fluorescence polarization.

  • Assay Procedure:

    • A fixed concentration of menin (e.g., 4 nM) and FLSN-MLL4–43 (e.g., 4 nM) are pre-incubated in the assay buffer to form the complex.[3]

    • Serial dilutions of this compound are prepared and added to the wells of the microplate.

    • The menin/FLSN-MLL4–43 complex is then added to the wells containing the inhibitor.

    • The plate is incubated at room temperature to allow the binding to reach equilibrium.

    • Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters (e.g., 485 nm for excitation and 535 nm for emission for fluorescein).

    • The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

Bio-Layer Interferometry (BLI)

BLI is a label-free optical biosensing technique used to measure real-time biomolecular interactions. It provides kinetic data on association (kon) and dissociation (koff) rates, from which the dissociation constant (Kd) can be calculated.

Principle: One of the interacting molecules (ligand) is immobilized on the surface of a biosensor tip. The biosensor is then dipped into a solution containing the other interacting molecule (analyte). As the analyte binds to the immobilized ligand, the thickness of the biological layer on the sensor tip increases, causing a wavelength shift in the reflected light, which is detected in real-time. The rate of this shift provides the association rate. Subsequently, moving the biosensor to a buffer-only solution allows for the measurement of the dissociation of the analyte, providing the dissociation rate. The Kd is then calculated as the ratio of koff to kon.

Detailed Methodology:

  • Reagents and Materials:

    • Biotinylated recombinant human menin protein.

    • This compound compound of varying concentrations.

    • Super Streptavidin (SSA) biosensors.[3]

    • Assay buffer (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl, 1 mM TCEP, 0.05% BSA, 0.01% Tween-20).[3]

    • A BLI instrument (e.g., Octet Red 96 system).[3]

    • 96-well microplates.

  • Assay Procedure:

    • Immobilization: SSA biosensors are hydrated in the assay buffer and then loaded with biotinylated menin (e.g., 200 nM) until a stable baseline is achieved.[3]

    • Baseline: The loaded biosensors are moved to wells containing only the assay buffer to establish a baseline reading.

    • Association: The biosensors are then moved to wells containing different concentrations of this compound to monitor the association phase in real-time.

    • Dissociation: After the association phase, the biosensors are moved back to the buffer-only wells to monitor the dissociation of this compound from menin.

    • Data Analysis: The resulting sensorgrams are analyzed using the instrument's software to determine the on-rate (kon), off-rate (koff), and the dissociation constant (Kd).

Mandatory Visualizations

Experimental Workflow: Binding Affinity Determination

experimental_workflow cluster_fp Fluorescence Polarization (FP) Assay cluster_bli Bio-Layer Interferometry (BLI) fp_menin Menin fp_complex Menin-Probe Complex fp_menin->fp_complex fp_probe Fluorescent MLL Peptide fp_probe->fp_complex fp_displacement Displacement fp_complex->fp_displacement fp_inhibitor This compound fp_inhibitor->fp_displacement fp_measurement Measure FP Change fp_displacement->fp_measurement fp_ic50 Calculate IC50 fp_measurement->fp_ic50 bli_sensor Streptavidin Biosensor bli_immobilization Immobilization bli_sensor->bli_immobilization bli_menin Biotinylated Menin bli_menin->bli_immobilization bli_association Association bli_immobilization->bli_association bli_inhibitor This compound bli_inhibitor->bli_association bli_dissociation Dissociation bli_association->bli_dissociation bli_kinetics Determine kon, koff, Kd bli_dissociation->bli_kinetics

Caption: Workflow for determining the binding affinity of this compound to menin.

Signaling Pathway: Menin-MLL Interaction and Inhibition by this compound

menin_mll_pathway cluster_nucleus Cell Nucleus menin Menin menin_mll_complex Menin-MLL Complex menin->menin_mll_complex mll_fusion MLL Fusion Protein mll_fusion->menin_mll_complex dna DNA (Target Genes) menin_mll_complex->dna Binds to promoter regions hoxa9 HOXA9 dna->hoxa9 Upregulation meis1 MEIS1 dna->meis1 Upregulation leukemogenesis Leukemogenesis hoxa9->leukemogenesis meis1->leukemogenesis mi1481 This compound mi1481->menin_mll_complex Inhibits Formation

Caption: The menin-MLL signaling pathway and its inhibition by this compound.

Mechanism of Action of this compound

In many forms of acute leukemia, chromosomal translocations lead to the formation of MLL fusion proteins.[1] These oncogenic fusion proteins require interaction with the scaffold protein menin to drive the expression of key target genes, such as HOXA9 and MEIS1, which are critical for leukemogenesis.[6][7] Menin acts as a crucial cofactor, tethering the MLL fusion protein to chromatin at the promoter regions of these target genes. This leads to aberrant gene expression and the uncontrolled proliferation of leukemic cells.

This compound is a potent and selective inhibitor of this critical protein-protein interaction.[1][5] By binding to a deep hydrophobic pocket on the surface of menin, this compound physically blocks the binding of the MLL fusion protein. This disruption of the menin-MLL complex prevents the recruitment of the fusion protein to its target genes. As a result, the expression of oncogenic genes like HOXA9 and MEIS1 is downregulated, leading to the inhibition of leukemic cell growth and the induction of cellular differentiation.[7] The high binding affinity of this compound for menin is a key determinant of its potent anti-leukemic activity.

References

MI-1481: A Potent Inhibitor of MLL1 Fusion Proteins for Leukemia Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chromosomal translocations involving the Mixed Lineage Leukemia (MLL1) gene give rise to aggressive acute leukemias with a grim prognosis. The resulting MLL1 fusion proteins are key drivers of leukemogenesis, and their oncogenic activity is critically dependent on the interaction with the scaffold protein menin. This dependency presents a compelling therapeutic target. MI-1481 has emerged as a highly potent, small-molecule inhibitor of the menin-MLL1 interaction. This technical guide provides a comprehensive overview of the core biology of MLL1 fusion proteins, the mechanism of action of this compound, detailed experimental protocols for its evaluation, and a summary of its preclinical efficacy.

Introduction: The Role of MLL1 Fusion Proteins in Leukemia

The MLL1 gene, located on chromosome 11q23, is a frequent target of chromosomal translocations in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). These translocations generate chimeric MLL1 fusion proteins that retain the N-terminal portion of MLL1, including the menin-binding motif, fused to one of over 70 different partner proteins.

These MLL1 fusion oncoproteins drive leukemogenesis by aberrantly activating the expression of key target genes, most notably the HOXA9 and MEIS1 homeobox genes.[1][2][3][4] This sustained overexpression blocks hematopoietic differentiation and promotes uncontrolled proliferation of leukemia cells.[5] The interaction between the N-terminus of the MLL1 fusion protein and menin is essential for the recruitment of the fusion protein to its target gene promoters and for its oncogenic activity.[6][7] Therefore, disrupting this protein-protein interaction (PPI) represents a promising therapeutic strategy for MLL-rearranged leukemias.

This compound: A Highly Potent Menin-MLL1 Interaction Inhibitor

This compound is a thienopyrimidine-based small molecule designed to specifically inhibit the menin-MLL1 interaction.[8] It represents a significant advancement over earlier generation inhibitors, demonstrating sub-nanomolar potency in biochemical assays.[5][8]

Mechanism of Action

This compound competitively binds to a hydrophobic pocket on menin that is recognized by the N-terminal region of MLL1 and MLL1 fusion proteins. This direct binding physically obstructs the interaction between menin and the MLL1 fusion oncoprotein. The disruption of this critical interaction leads to the eviction of the MLL1 fusion protein complex from the chromatin of target genes.[9]

The subsequent loss of the MLL1 fusion protein at these sites results in the transcriptional repression of downstream target genes, including HOXA9 and MEIS1.[10] The downregulation of these key oncogenic drivers triggers a cascade of cellular events, including the inhibition of proliferation, induction of myeloid differentiation, and ultimately, apoptosis of the leukemic cells.[11]

MLL1_Fusion_Signaling cluster_nucleus Nucleus MLL1_Fusion MLL1 Fusion Protein (e.g., MLL-AF9) Menin Menin MLL1_Fusion->Menin Interaction DNA Target Gene Promoters (HOXA9, MEIS1) MLL1_Fusion->DNA Menin->DNA Recruitment Transcription Aberrant Gene Transcription DNA->Transcription Leukemogenesis Leukemogenesis (Proliferation, Blocked Differentiation) Transcription->Leukemogenesis MI1481 This compound MI1481->Menin Inhibits Interaction

Diagram 1: Mechanism of MLL1 Fusion Protein and Inhibition by this compound.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data demonstrating the potent and selective activity of this compound and its analogs against MLL-rearranged leukemia.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeTargetCell LineIC50 / GI50 (nM)Reference
Fluorescence PolarizationMenin-MLL1 Interaction-3.6[5][8]
Cell Growth InhibitionMLL-AF4MV4;1136[5]
Cell Growth InhibitionMLL-AF9MOLM-1361[5]
Cell Growth InhibitionMLL-AF9 transformed murine bone marrow cells-34[5]

Table 2: In Vivo Efficacy of Menin-MLL Inhibitors in Xenograft Models

CompoundLeukemia ModelDosing ScheduleOutcomeReference
This compound analog (MI-3454)MV4;11 (MLL-AF4) Xenograft120 mg/kg, b.i.d., p.o.Leukemia regression[6][7][12]
This compound analog (MI-3454)MOLM-13 (MLL-AF9) Xenograft100 mg/kg, b.i.d., p.o.Markedly prolonged survival[6][7][12]
MI-503 (analog)MV4;11 (MLL-AF4) Xenograft60 mg/kg, q.d., p.o.Significant tumor growth inhibition[11]
MI-463 (analog)MLL-AF9 murine model-~70% increase in median survival[11]

Table 3: Pharmacokinetic Parameters of this compound Analogs in Mice

CompoundAdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)Half-life (h)Bioavailability (%)Reference
MI-503Oral (p.o.)30~1500~2~4~75[13]
MI-463Oral (p.o.)100~2500~1~3~45[13]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Fluorescence Polarization (FP) Assay for Menin-MLL1 Interaction

This assay quantitatively measures the ability of a compound to inhibit the interaction between menin and a fluorescently labeled MLL1 peptide.[14][15][16][17]

Materials:

  • Purified recombinant human menin protein.

  • Fluorescein-labeled MLL1 peptide (e.g., FLSN-MLL).

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.1% BSA.

  • This compound or other test compounds dissolved in DMSO.

  • 384-well, black, flat-bottom plates.

  • Fluorescence polarization plate reader.

Protocol:

  • Prepare a solution of menin protein and the fluorescently labeled MLL1 peptide in the assay buffer. The final concentrations should be optimized for a stable and robust FP signal.

  • Serially dilute the test compounds in DMSO and then into the assay buffer to achieve the desired concentration range.

  • Add a small volume of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add the menin/fluorescent peptide mix to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for fluorescein (e.g., 485 nm excitation, 535 nm emission).

  • The decrease in polarization signal is indicative of the displacement of the fluorescent peptide from menin by the inhibitor.

  • Calculate the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

MTT Cell Viability Assay

This colorimetric assay assesses the effect of this compound on the metabolic activity of leukemia cells, which is an indicator of cell viability and proliferation.[18][19][20]

Materials:

  • MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • This compound or other test compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • 96-well clear, flat-bottom plates.

  • Microplate spectrophotometer.

Protocol:

  • Seed the leukemia cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Prepare serial dilutions of this compound in the culture medium.

  • Add 100 µL of the diluted compound or medium with DMSO (vehicle control) to the respective wells.

  • Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

  • Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Co-Immunoprecipitation (Co-IP)

This technique is used to demonstrate that this compound disrupts the interaction between menin and MLL1 fusion proteins within a cellular context.[9][21][22][23][24]

Materials:

  • HEK293T cells or a relevant leukemia cell line.

  • Expression vector for a tagged MLL1 fusion protein (e.g., FLAG-MLL-AF9).

  • Transfection reagent.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Antibody against the tag (e.g., anti-FLAG antibody) or against menin.

  • Protein A/G magnetic beads or agarose beads.

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., SDS-PAGE sample buffer).

  • Western blot reagents and antibodies against menin and the MLL1 fusion protein.

Protocol:

  • Transfect HEK293T cells with the expression vector for the tagged MLL1 fusion protein.

  • After 24-48 hours, treat the cells with this compound or DMSO for a specified duration.

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Incubate the clarified lysates with the primary antibody (e.g., anti-FLAG) overnight at 4°C with gentle rotation.

  • Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against menin and the MLL1 fusion protein tag. A decrease in the co-precipitated menin in the this compound-treated sample compared to the control indicates disruption of the interaction.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify the changes in the expression of MLL1 fusion target genes, such as HOXA9 and MEIS1, upon treatment with this compound.[4][25]

Materials:

  • MLL-rearranged leukemia cells.

  • This compound.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix.

  • Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB).

  • Real-time PCR instrument.

Protocol:

  • Treat the leukemia cells with this compound or DMSO for the desired time period.

  • Isolate total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target genes and the housekeeping gene.

  • Run the qPCR reaction in a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in the this compound-treated samples compared to the control, normalized to the housekeeping gene.

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical workflow for the evaluation of a menin-MLL1 inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (e.g., FP Assay) Hit_Validation Hit Validation & Lead ID (IC50 Determination) HTS->Hit_Validation Cell_Viability Cell-Based Assays (MTT, Apoptosis) Hit_Validation->Cell_Viability Mechanism Mechanism of Action (Co-IP, qRT-PCR) Cell_Viability->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt PK_PD Pharmacokinetics & Pharmacodynamics Xenograft Xenograft Efficacy Models (Tumor Growth, Survival) PK_PD->Xenograft Toxicity Toxicology Studies Xenograft->Toxicity Lead_Opt->PK_PD

References

Structural Basis of MI-1481 Interaction with Menin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and molecular basis of the interaction between the small molecule inhibitor MI-1481 and the protein menin. The content herein is curated for an audience with a strong background in biochemistry, structural biology, and drug discovery.

Executive Summary

The interaction between menin and Mixed Lineage Leukemia (MLL) proteins is a critical driver in certain types of acute leukemia.[1] Small molecule inhibitors that disrupt this protein-protein interaction (PPI) represent a promising therapeutic strategy. This compound is a highly potent, reversible inhibitor of the menin-MLL interaction, demonstrating low nanomolar efficacy in biochemical and cellular assays.[1][2][3] This document details the structural underpinnings of this potent inhibition, provides comprehensive quantitative data on its binding affinity, and outlines the key experimental protocols used in its characterization.

The Menin-MLL Interaction Signaling Pathway

Menin acts as a scaffold protein, and its interaction with MLL fusion proteins is crucial for the recruitment of the histone methyltransferase complex to target genes, such as HOXA9 and MEIS1.[4] This leads to the aberrant expression of these genes, driving leukemogenesis. This compound functions by competitively binding to the MLL binding pocket on menin, thereby preventing the interaction with MLL and subsequent downstream oncogenic signaling.

Menin_MLL_Pathway Menin-MLL Signaling Pathway and this compound Inhibition cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia cluster_2 Therapeutic Intervention Menin Menin MLL MLL1 Menin->MLL Interaction HMT_Complex Histone Methyltransferase Complex MLL->HMT_Complex Recruitment Target_Genes Target Genes (e.g., HOXA9, MEIS1) HMT_Complex->Target_Genes H3K4 Methylation Normal_Expression Normal Gene Expression & Differentiation Target_Genes->Normal_Expression Leads to Menin_L Menin MLL_Fusion MLL Fusion Protein Menin_L->MLL_Fusion Interaction HMT_Complex_L Histone Methyltransferase Complex MLL_Fusion->HMT_Complex_L Recruitment Target_Genes_L Target Genes (e.g., HOXA9, MEIS1) HMT_Complex_L->Target_Genes_L Aberrant H3K4 Methylation Leukemogenesis Leukemogenesis Target_Genes_L->Leukemogenesis Drives MI1481 This compound Menin_T Menin MI1481->Menin_T Binds to MLL pocket Block Block of Interaction MLL_Fusion_T MLL Fusion Protein Inhibited_Complex Inhibited Menin Menin_T->Inhibited_Complex Downregulation Downregulation of Target Genes Inhibited_Complex->Downregulation Leads to Differentiation Cellular Differentiation Downregulation->Differentiation Promotes

Caption: Signaling pathway of the Menin-MLL interaction and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds in their interaction with menin.

Table 1: Biochemical and Cellular Activity of Menin-MLL Inhibitors

CompoundIC50 (nM) [Menin-MLL FP Assay]Kd (nM) [Menin Binding]GI50 (nM) [MLL-AF9 Cells]
This compound 3.6[1][2]9[1]50[1]
MI-50333[1]24[1]220[1]
MI-46332[1]~10[1]230[1]
MI-1482 (R-enantiomer)>1000[1]Not Determined>10000[1]

Table 2: Crystallographic Data for Menin-MI-1481 Complex

PDB IDResolution (Å)R-Value WorkR-Value Free
6BXY1.820.1740.213

Structural Basis of High-Affinity Interaction

The high potency of this compound is a direct result of its optimized interactions within the MLL binding pocket of menin, as revealed by the co-crystal structure (PDB: 6BXY).[1] Key interactions include:

  • Hydrogen Bonding: A crucial hydrogen bond is formed between the morpholinone ring of this compound and the side chain of Glu366 in menin.[1]

  • Hydrophobic Interactions: The thienopyrimidine core and the indole moiety of this compound are buried deep within a hydrophobic pocket, making extensive van der Waals contacts.

  • Shape Complementarity: The overall conformation of this compound exhibits a high degree of shape complementarity with the menin binding cleft, which is also occupied by the MLL peptide.

These favorable interactions contribute to a slower dissociation rate for this compound compared to its predecessors like MI-503, resulting in a lower dissociation constant (Kd) and higher inhibitory potency.[1]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the this compound-menin interaction are provided below.

Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the IC50 value of inhibitors for the menin-MLL interaction.

  • Principle: A fluorescein-labeled MLL peptide (tracer) will emit polarized light when bound to the much larger menin protein. Unlabeled inhibitors compete with the tracer for binding to menin, causing a decrease in fluorescence polarization.

  • Protocol:

    • Prepare a buffer solution of 50 mM Tris, pH 7.5, 50 mM NaCl, and 1 mM TCEP.

    • In a 384-well plate, add 4 nM of fluorescein-labeled MLL4-43 peptide (FLSN-MLL4-43) and 4 nM of purified human menin to each well.

    • Add varying concentrations of this compound (or other test compounds) to the wells.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure fluorescence polarization using a plate reader with excitation at 485 nm and emission at 535 nm.

    • Calculate IC50 values by fitting the data to a four-parameter variable slope model.

Bio-Layer Interferometry (BLI)

BLI is employed to determine the binding kinetics (association and dissociation rates) and the equilibrium dissociation constant (Kd).

  • Principle: Biotinylated menin is immobilized on a streptavidin-coated biosensor tip. The binding of an inhibitor to the immobilized menin causes a change in the optical thickness at the sensor surface, which is measured in real-time.

  • Protocol:

    • Prepare an assay buffer consisting of 50 mM Tris, pH 7.5, 50 mM NaCl, 1 mM TCEP, 0.05% BSA, and 0.01% Tween-20.

    • Hydrate Super Streptavidin (SSA) biosensors in the assay buffer.

    • Immobilize 200 nM of biotinylated human menin onto the SSA biosensors.

    • Establish a baseline by dipping the sensors into the assay buffer.

    • Transfer the sensors to wells containing various concentrations of this compound to measure the association phase.

    • Transfer the sensors back to wells with only the assay buffer to measure the dissociation phase.

    • Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and calculate the dissociation constant (Kd = kd/ka).

Co-crystallization of Menin-MI-1481 Complex

This procedure is used to obtain crystals of the protein-inhibitor complex for X-ray diffraction studies.

  • Principle: Creating a supersaturated solution of the menin-MI-1481 complex under specific conditions allows for the formation of well-ordered crystals suitable for structural analysis.

  • Protocol:

    • Purify human menin to a high degree of homogeneity.

    • Concentrate the purified menin to 2.5 mg/mL.

    • Incubate the menin solution with this compound at a 1:3 molar ratio (protein:inhibitor).

    • Perform crystallization trials using the sitting-drop vapor diffusion technique at 10 °C.

    • The crystallization condition for the menin-MI-1481 complex is 0.2 M ammonium acetate, 0.1 M HEPES pH 7.5, and 25% w/v PEG 3350.

    • Harvest the crystals and transfer them to a cryo-protectant solution containing 20% PEG550 MME before flash-cooling in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

Experimental and Logic Workflows

The following diagrams illustrate the workflows for inhibitor characterization and structure-based drug design.

Experimental_Workflow Experimental Workflow for Inhibitor Characterization start Start: Synthesized Compound (e.g., this compound) fp_assay Fluorescence Polarization (FP) Competition Assay start->fp_assay ic50 Determine IC50 fp_assay->ic50 bli_assay Bio-Layer Interferometry (BLI) ic50->bli_assay kinetics Determine ka, kd, and Kd bli_assay->kinetics cell_assay Cell-Based Assays (e.g., MLL-AF9 cells) kinetics->cell_assay gi50 Determine GI50 cell_assay->gi50 crystallization Co-crystallization with Menin gi50->crystallization xray X-ray Diffraction crystallization->xray structure Solve 3D Structure xray->structure end End: Characterized Inhibitor structure->end

Caption: Workflow for the biochemical and structural characterization of this compound.

Structure_Based_Design Logic of Structure-Based Drug Design for Menin Inhibitors start Initial Hit Compound (e.g., Thienopyrimidine Scaffold) solve_structure Solve Co-crystal Structure (Menin-Inhibitor) start->solve_structure analyze Analyze Binding Pocket and Interactions solve_structure->analyze hypothesis Formulate Hypothesis for Potency Improvement analyze->hypothesis design_synthesis Design and Synthesize New Analogs hypothesis->design_synthesis test_analogs Test New Analogs (FP, BLI, Cell assays) design_synthesis->test_analogs improved_potency Improved Potency? test_analogs->improved_potency improved_potency->design_synthesis No, Iterate optimized_lead Optimized Lead (this compound) improved_potency->optimized_lead Yes

Caption: The iterative cycle of structure-based drug design leading to this compound.

References

MI-1481: A Potent Menin-MLL Inhibitor and its Impact on HOXA9 and MEIS1 Gene Expression in Acute Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides an in-depth analysis of MI-1481, a highly potent small-molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. A hallmark of MLL-rearranged (MLL-r) acute leukemias is the aberrant overexpression of specific homeobox (HOX) genes, particularly HOXA9, and its cofactor MEIS1, which are critical drivers of leukemogenesis. This compound effectively disrupts the Menin-MLL interaction, leading to the transcriptional repression of HOXA9 and MEIS1. This guide details the mechanism of action of this compound, presents quantitative data on its effects on gene expression and cell viability, outlines key experimental protocols, and provides visual diagrams of the relevant biological pathways and workflows. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and hematology.

Core Mechanism of Action: Disrupting the Menin-MLL Axis

In acute leukemias characterized by MLL rearrangements, the MLL gene is fused to one of over 60 different partner genes.[1] The resulting MLL fusion protein is a potent oncogenic driver. However, its ability to transform hematopoietic cells and drive the leukemic transcriptional program is critically dependent on its interaction with the nuclear protein Menin.[2][3]

Menin acts as an essential cofactor, tethering the MLL fusion protein complex to chromatin at specific target gene loci, including the promoters of HOXA9 and MEIS1.[4][5] This recruitment is necessary to maintain the high levels of gene expression that block cell differentiation and promote proliferation.[2][6]

This compound is a thienopyrimidine compound designed to specifically and potently inhibit the interaction between Menin and MLL.[7][8] By binding to a deep pocket on the surface of Menin that is normally occupied by MLL, this compound physically prevents the formation of the oncogenic Menin-MLL fusion protein complex.[8][9] This disruption leads to the eviction of the complex from chromatin, resulting in the downregulation of key target genes like HOXA9 and MEIS1 and a subsequent reversal of the leukemic state.[4][7][10] this compound is a highly potent inhibitor of this interaction, with a reported IC50 of 3.6 nM.[8][10][11]

cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia MLL1 Wild-Type MLL1 Menin Menin MLL1->Menin Interaction H3K4me3_N H3K4me3 MLL1->H3K4me3_N Catalyzes Target_Genes_N Target Genes (e.g., HOXA9, MEIS1) Menin->Target_Genes_N Binds to Promoter Transcription_N Normal Transcription & Hematopoiesis Target_Genes_N->Transcription_N H3K4me3_N->Target_Genes_N Activates MLL_FP MLL Fusion Protein (e.g., MLL-AF9) Menin_L Menin MLL_FP->Menin_L Oncogenic Interaction Target_Genes_L Target Genes (HOXA9, MEIS1) Menin_L->Target_Genes_L Recruits to Promoter Overexpression Overexpression & Leukemogenesis Target_Genes_L->Overexpression MI1481 This compound MI1481->Menin_L Inhibits Interaction

Caption: Mechanism of this compound Action.

Quantitative Effects of this compound

Downregulation of HOXA9 and MEIS1 Gene Expression

Treatment of MLL-rearranged leukemia cells with this compound leads to a significant and dose-dependent reduction in the mRNA levels of HOXA9 and MEIS1. This effect is a direct consequence of disrupting the Menin-MLL complex at the promoters of these genes. While specific fold-change data for this compound is not detailed in the provided literature, its predecessor compounds demonstrated substantial effects. For instance, MI-2-2, a related Menin-MLL inhibitor, reduced Hoxa9 and Meis1 expression by approximately 80% in a mouse model.[7] this compound has been shown to effectively downregulate these same target genes in human MLL leukemia cell lines.[4][7][10]

Cell LineThis compound ConcentrationTreatment DurationEffect on HOXA9 and MEIS1 ExpressionReference
MV4;11 (MLL-AF4)100 nMNot SpecifiedSignificant downregulation[4][10]
MV4;11 (in vivo)Not Specified6 daysReduced expression in cells from bone marrow and spleen[7]
Inhibition of Leukemic Cell Growth

The reduction in the expression of the critical oncogenes HOXA9 and MEIS1 translates to potent anti-leukemic activity. This compound selectively inhibits the growth of leukemia cells harboring MLL rearrangements while having minimal effect on cells without these translocations.[4] This specificity underscores its on-target mechanism of action.

Cell LineMLL StatusGI50 (Growth Inhibition 50%)Reference
MV4;11 MLL-AF436 nM[10][11]
MOLM-13 MLL-AF961 nM[10][11]
Murine Bone Marrow (MLL-AF9 transformed) MLL-AF934 nM[10]
K562 No MLL translocation> 6 µM[4][11]
U-937 No MLL translocation> 6 µM[4][11]

In addition to inhibiting proliferation, this compound induces differentiation of leukemic cells, as evidenced by an increased expression of the myeloid differentiation marker CD11b.[7]

Experimental Protocols

Cell Culture and Compound Treatment
  • Cell Lines: Human acute myeloid leukemia (AML) cell lines with MLL rearrangements, such as MV4;11 (harboring MLL-AF4) and MOLM-13 (harboring MLL-AF9), are commonly used.[10][11] Cell lines without MLL translocations, like K562 and U-937, serve as negative controls.[4][11]

  • Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, the stock is diluted in culture medium to the desired final concentrations (e.g., 10 nM to 1 µM). An equivalent volume of DMSO is added to control cells.

  • Incubation: Cells are incubated with the compound for specified periods (e.g., 24, 48, 72 hours) before being harvested for downstream analysis.

Gene Expression Analysis: Quantitative RT-PCR (qRT-PCR)

This protocol is used to quantify the mRNA levels of HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.[12]

  • RNA Isolation: Total RNA is extracted from this compound-treated and control cells using an RNA purification kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription (cDNA Synthesis): Approximately 1 µg of total RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and random primers or oligo(dT) primers.[13]

  • qPCR Reaction: The qPCR reaction is prepared by mixing the synthesized cDNA with a qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green) and gene-specific primers for HOXA9, MEIS1, and the housekeeping gene.

  • Thermocycling and Data Analysis: The reaction is run on a qPCR instrument. The cycling program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[13] The relative expression of the target genes is calculated using the delta-delta Ct (ΔΔCt) method, normalizing to the housekeeping gene and relative to the vehicle-treated control.

start Leukemia Cells (Treated vs. Control) rna_iso 1. Total RNA Isolation start->rna_iso cdna_syn 2. Reverse Transcription (cDNA) rna_iso->cdna_syn qpcr 3. Quantitative PCR (SYBR Green) cdna_syn->qpcr analysis 4. Data Analysis (ΔΔCt Method) qpcr->analysis result Relative mRNA Levels of HOXA9 & MEIS1 analysis->result

Caption: qRT-PCR Experimental Workflow.
Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if this compound treatment reduces the physical association of the Menin-MLL fusion protein complex with the promoter regions of its target genes, HOXA9 and MEIS1.[14][15]

  • Cross-linking: Cells treated with this compound or vehicle are incubated with formaldehyde to cross-link proteins to DNA.

  • Cell Lysis and Chromatin Shearing: Cells are lysed, and the nuclei are isolated. The chromatin is then sheared into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific to a component of the complex (e.g., anti-Menin or an antibody against the MLL N-terminus).[16] Protein A/G magnetic beads are used to pull down the antibody-protein-DNA complexes.

  • Washing and Elution: The beads are washed to remove non-specific binding. The protein-DNA complexes are then eluted from the beads.

  • Reverse Cross-linking: The cross-links are reversed by heating, and the proteins are digested with proteinase K.

  • DNA Purification: The DNA is purified from the sample.

  • Analysis: The amount of target DNA (e.g., HOXA9 promoter) in the immunoprecipitated sample is quantified using qPCR with primers flanking the known binding sites. A reduction in the qPCR signal in this compound-treated cells compared to control indicates reduced binding of the complex.

start 1. Cross-link Proteins to DNA (Formaldehyde) lysis 2. Lyse Cells & Shear Chromatin (Sonication) start->lysis ip 3. Immunoprecipitate Target Protein (e.g., anti-Menin Ab) lysis->ip elute 4. Elute & Reverse Cross-links ip->elute purify 5. Purify DNA elute->purify analyze 6. Analyze DNA by qPCR (HOXA9/MEIS1 Promoters) purify->analyze

References

The Discovery and Development of MI-1481: A Potent Inhibitor of the Menin-MLL1 Interaction

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acute leukemias characterized by rearrangements of the Mixed Lineage Leukemia (MLL) gene are aggressive hematological malignancies with a poor prognosis. The oncogenic activity of MLL fusion proteins is critically dependent on their interaction with the protein menin. This interaction represents a key therapeutic target, and significant efforts have been dedicated to developing small molecule inhibitors to disrupt this protein-protein interaction (PPI). MI-1481 has emerged as a highly potent, reversible inhibitor of the menin-MLL1 interaction, demonstrating significant promise in preclinical models of MLL-rearranged leukemia.[1][2] This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound.

Core Data Summary

The following tables summarize the key quantitative data for this compound and its precursors, providing a comparative overview of their potency and cellular activity.

Table 1: In Vitro Inhibitory Activity

CompoundTargetAssay TypeIC50 (nM)Reference Compound(s)
This compound Menin-MLL1 InteractionFluorescence Polarization3.6MI-463, MI-503
MI-463Menin-MLL1 InteractionFluorescence Polarization~32-33-
MI-503Menin-MLL1 InteractionFluorescence Polarization~32-33-

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the menin-MLL1 interaction.[3]

Table 2: Cellular Activity in MLL-Rearranged Leukemia Cell Lines

CompoundCell LineMLL Fusion ProteinAssay TypeGI50 (nM)
This compound MV4;11MLL-AF4MTT Assay36
This compound MOLM13MLL-AF9MTT Assay61
MI-463Murine MLL-AF9 transformed cellsMLL-AF9MTT Assay230
MI-503Murine MLL-AF9 transformed cellsMLL-AF9MTT Assay220

GI50 values represent the concentration of the inhibitor required to cause 50% inhibition of cell growth.

Table 3: In Vivo Efficacy in MLL-Rearranged Leukemia Xenograft Models

CompoundXenograft ModelDosing RegimenOutcome
This compound MV4;11 disseminated modelDetails not publicly availableMarkedly inhibits leukemia progression
MI-503MV4;11 subcutaneous xenograft60 mg/kg, once daily~8-fold decrease in tumor volume at 35 days
MI-463MV4;11 subcutaneous xenograft35 mg/kg, once daily~3-fold decrease in tumor volume at 28 days

Further detailed in vivo efficacy data for this compound, including specific tumor growth inhibition percentages and survival curves, are not extensively available in the public domain.

Experimental Protocols

Fluorescence Polarization (FP) Assay for Menin-MLL1 Interaction

This assay is a common method to screen for and characterize inhibitors of protein-protein interactions.

Principle: The assay measures the change in the polarization of fluorescently labeled MLL1 peptide upon binding to the larger menin protein. Small, unbound fluorescent peptides rotate rapidly, resulting in low polarization. When bound to the larger menin protein, the rotation slows, and the polarization of the emitted light increases. Inhibitors that disrupt this interaction will cause a decrease in fluorescence polarization.

Detailed Methodology:

  • Reagents:

    • Recombinant human menin protein.

    • Fluorescently labeled MLL1 peptide (e.g., with fluorescein).

    • Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).

    • Test compounds (e.g., this compound) serially diluted in assay buffer.

  • Procedure:

    • Add a fixed concentration of menin protein and fluorescently labeled MLL1 peptide to the wells of a black, low-volume 384-well plate.

    • Add varying concentrations of the test compound to the wells.

    • Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).

  • Data Analysis:

    • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Detailed Methodology:

  • Cell Culture:

    • Culture MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM13) in appropriate media and conditions.

  • Procedure:

    • Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Allow the cells to adhere or stabilize for a few hours.

    • Treat the cells with a range of concentrations of this compound or other test compounds. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The GI50 values are determined by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Model of MLL-Rearranged Leukemia

Animal models are crucial for evaluating the in vivo efficacy and therapeutic potential of drug candidates.

Principle: Human leukemia cells are implanted into immunodeficient mice, where they can proliferate and form tumors or disseminate, mimicking the human disease. The effect of the test compound on tumor growth or leukemia progression is then monitored.

Detailed Methodology:

  • Animal Model:

    • Use immunodeficient mice (e.g., NOD/SCID or NSG mice) to prevent rejection of the human cells.

  • Cell Implantation:

    • For a subcutaneous model, inject a specific number of leukemia cells (e.g., 5-10 million MV4;11 cells) suspended in a suitable medium (e.g., PBS or Matrigel) into the flank of the mice.

    • For a disseminated model, inject the cells intravenously.

  • Treatment:

    • Once tumors are established or leukemia is detectable, randomize the mice into treatment and control groups.

    • Administer this compound or vehicle control via a specific route (e.g., oral gavage) and at a defined dose and schedule.

  • Monitoring and Endpoints:

    • For subcutaneous models, measure tumor volume regularly using calipers.

    • For disseminated models, monitor disease progression through methods like bioluminescence imaging (if cells are luciferase-tagged) or by assessing the percentage of human leukemic cells in the peripheral blood or bone marrow.

    • Monitor animal body weight and overall health as indicators of toxicity.

    • The primary endpoints are typically tumor growth inhibition and overall survival.

Visualizations

Menin-MLL1 Signaling Pathway and Inhibition by this compound

Menin_MLL1_Pathway cluster_nucleus Nucleus Menin Menin MLL1 MLL1 Fusion Protein Menin->MLL1 Interaction Chromatin Chromatin MLL1->Chromatin Binds to TargetGenes Target Genes (e.g., HOXA9, MEIS1) Chromatin->TargetGenes Activates Transcription Leukemogenesis Leukemogenesis TargetGenes->Leukemogenesis MI1481 This compound MI1481->Menin Inhibits Interaction Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation FP_Assay Fluorescence Polarization Assay (Determine IC50) Cell_Viability Cell Viability Assay (MTT) (Determine GI50 in MLL-r cells) FP_Assay->Cell_Viability Target_Engagement Target Gene Expression (HOXA9, MEIS1 downregulation) Cell_Viability->Target_Engagement Xenograft MLL-rearranged Leukemia Xenograft Model Target_Engagement->Xenograft Treatment This compound Treatment Xenograft->Treatment Efficacy Assess Efficacy (Tumor growth, Survival) Treatment->Efficacy Toxicity Assess Toxicity (Body weight, Health) Treatment->Toxicity MI1481_Candidate This compound Identified Efficacy->MI1481_Candidate Lead_Optimization Lead Optimization (Structure-Based Design) Lead_Optimization->FP_Assay Development_Logic Problem Problem: Aggressive MLL-rearranged Leukemias Target Therapeutic Target: Menin-MLL1 Interaction Problem->Target Initial_Hits Initial Hits: Thienopyrimidine Scaffold (e.g., MI-463, MI-503) Target->Initial_Hits Optimization Structure-Based Optimization Initial_Hits->Optimization MI1481 This compound: Highly Potent Inhibitor Optimization->MI1481 Preclinical Preclinical Validation: In Vitro and In Vivo Efficacy MI1481->Preclinical Clinical Potential for Clinical Development Preclinical->Clinical

References

MI-1481: A Potent Chemical Probe for the Menin-MLL Interaction in MLL-Rearranged Leukemias

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a generally poor prognosis, particularly in infants. These leukemias are driven by chromosomal translocations involving the KMT2A (formerly MLL) gene, leading to the production of oncogenic MLL fusion proteins. A critical interaction for the leukemogenic activity of these fusion proteins is their association with the nuclear protein menin. The disruption of this menin-MLL interaction has emerged as a promising therapeutic strategy. MI-1481 is a highly potent and specific small-molecule inhibitor of the menin-MLL interaction, serving as a valuable chemical probe to investigate the biology of MLL-r leukemias and as a lead compound for drug development.

This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, detailed experimental protocols for its use, and a description of the underlying signaling pathways.

Data Presentation

Table 1: Biochemical and Cellular Activity of this compound
ParameterValueCell Line/SystemComments
IC50 (Menin-MLL1 Interaction) 3.6 nMFluorescence Polarization AssayDemonstrates high-affinity binding to menin and potent disruption of the MLL1 interaction.[1][2]
GI50 34 nMMurine bone marrow cells transformed with MLL-AF9Indicates potent inhibition of cell growth in a murine MLL-r leukemia model.[1]
GI50 36 nMMV4;11 (human, MLL-AF4)Shows strong anti-proliferative activity in a human MLL-r leukemia cell line.[1]
GI50 61 nMMOLM13 (human, MLL-AF9)Confirms potent activity against another common MLL fusion protein-driven leukemia.[1]
Table 2: In Vivo Efficacy of Menin-MLL Inhibitors in MLL-r Leukemia Mouse Models
CompoundMouse ModelDosing RegimenKey Outcomes
MI-463 (analog of this compound) MLL-AF9 bone marrow transplantation40 mg/kg, twice daily, p.o.Marked reduction in spleen size and leukemia progression.[1]
MI-503 (analog of this compound) MLL-AF9 bone marrow transplantationNot specified~45% increase in median survival.[3]
MI-463 (analog of this compound) MLL-AF9 bone marrow transplantationNot specified~70% increase in median survival.[3]
MI-463 (analog of this compound) MV4;11 xenograft45 mg/kg, twice daily, p.o.Substantial delay in leukemia progression.[3]
MI-503 (analog of this compound) MV4;11 xenograft60 mg/kg, twice daily, i.p.Marked delay in leukemia progression and reduced tumor burden.[3]

Mandatory Visualization

Menin_MLL_Signaling_Pathway Menin-MLL Signaling Pathway in MLL-Rearranged Leukemia cluster_nucleus Nucleus cluster_inhibition cluster_cellular_effects Cellular Effects Menin Menin MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_Fusion Interaction Chromatin Chromatin Menin->Chromatin Recruitment to LEDGF LEDGF MLL_Fusion->LEDGF c_Myb c-Myb MLL_Fusion->c_Myb DOT1L DOT1L MLL_Fusion->DOT1L Recruits SEC Super Elongation Complex (SEC) MLL_Fusion->SEC Recruits MLL_Fusion->Chromatin Recruitment to LEDGF->Chromatin Recruitment to c_Myb->Chromatin Recruitment to H3K79me2 H3K79me2 DOT1L->H3K79me2 Catalyzes RNAPII RNA Polymerase II SEC->RNAPII Activates Target_Genes Target Genes (HOXA9, MEIS1) RNAPII->Target_Genes Transcription Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Differentiation_Block Differentiation Block Target_Genes->Differentiation_Block Increased_Proliferation Increased Proliferation Target_Genes->Increased_Proliferation Chromatin->Target_Genes MI1481 This compound MI1481->Menin Inhibits Interaction Apoptosis Apoptosis MI1481->Apoptosis Induces Differentiation Differentiation MI1481->Differentiation Induces

Caption: Menin-MLL signaling pathway in MLL-rearranged leukemia and the mechanism of action of this compound.

Experimental_Workflow Experimental Workflow for this compound Characterization cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis FP_Assay Fluorescence Polarization (FP) Assay - Determine IC50 for menin-MLL1 interaction MTT_Assay MTT Cell Viability Assay - Determine GI50 in MLL-r cell lines Mouse_Model MLL-r Leukemia Mouse Model (e.g., MLL-AF9 BMT or PDX) FP_Assay->Mouse_Model Lead to qRT_PCR qRT-PCR - Measure downregulation of HOXA9/MEIS1 ChIP_seq Chromatin Immunoprecipitation (ChIP-seq) - Assess menin and MLL fusion protein - occupancy at target gene promoters Dosing This compound Administration (Oral Gavage) Mouse_Model->Dosing Tumor_Burden Tumor Burden Assessment (Bioluminescence, Spleen Size) Dosing->Tumor_Burden Survival_Analysis Kaplan-Meier Survival Analysis Dosing->Survival_Analysis

Caption: A typical experimental workflow for characterizing a menin-MLL inhibitor like this compound.

Experimental Protocols

Fluorescence Polarization (FP) Assay for Menin-MLL1 Interaction

This assay is used to determine the IC50 value of this compound for the inhibition of the menin-MLL1 interaction.

Materials:

  • Recombinant human menin protein

  • Fluorescein-labeled MLL1 peptide (e.g., residues 4-15)

  • Assay buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

  • This compound stock solution in DMSO

  • 384-well, low-volume, black, round-bottom plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

  • In each well of the 384-well plate, add:

    • Menin protein to a final concentration of 10 nM.

    • Fluorescein-labeled MLL1 peptide to a final concentration of 5 nM.

    • Varying concentrations of this compound or DMSO vehicle control.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Measure fluorescence polarization using a plate reader with excitation at 485 nm and emission at 525 nm.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

MTT Cell Viability Assay

This assay is used to determine the GI50 (concentration for 50% of maximal inhibition of cell growth) of this compound in leukemia cell lines.

Materials:

  • MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM13)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate spectrophotometer

Procedure:

  • Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Prepare a serial dilution of this compound in complete medium and add 100 µL to the respective wells. The final DMSO concentration should be below 0.5%.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate spectrophotometer.

  • Calculate the GI50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to investigate the effect of this compound on the binding of menin and MLL fusion proteins to the promoter regions of their target genes.

Materials:

  • MLL-rearranged leukemia cells (e.g., MV4;11)

  • Formaldehyde (37%)

  • Glycine

  • Lysis buffer (e.g., RIPA buffer)

  • Antibodies against menin, MLL (N-terminus), and IgG control

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Primers for qPCR targeting the promoter regions of HOXA9 and MEIS1

  • qPCR master mix and instrument

Procedure:

  • Treat MLL-rearranged leukemia cells with this compound or DMSO for a specified time (e.g., 24-48 hours).

  • Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

  • Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Pre-clear the chromatin with protein A/G magnetic beads.

  • Incubate the chromatin overnight at 4°C with antibodies against menin, MLL, or IgG control.

  • Capture the antibody-protein-DNA complexes with protein A/G magnetic beads.

  • Wash the beads to remove non-specific binding.

  • Elute the complexes and reverse the crosslinks by incubating at 65°C overnight.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using a DNA purification kit.

  • Perform qPCR using primers specific for the promoter regions of target genes to quantify the amount of immunoprecipitated DNA. The results are typically expressed as a percentage of the input DNA.

Conclusion

This compound is a powerful and selective chemical probe for studying the menin-MLL interaction, a key dependency in MLL-rearranged leukemias. Its high potency in biochemical and cellular assays, coupled with its demonstrated in vivo efficacy in preclinical models, underscores the therapeutic potential of targeting this protein-protein interaction. The experimental protocols provided in this guide offer a framework for researchers to utilize this compound to further elucidate the molecular mechanisms of MLL-r leukemogenesis and to evaluate novel therapeutic strategies.

References

Therapeutic Potential of MI-1481 in Acute Myeloid Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic potential of MI-1481, a potent small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction, in the context of Acute Myeloid Leukemia (AML). This document details the mechanism of action, preclinical efficacy, and relevant experimental protocols to facilitate further research and development in this area.

Introduction to this compound and its Target in AML

Acute Myeloid Leukemia is a heterogeneous hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases, particularly those with rearrangements of the KMT2A gene (formerly known as MLL) or mutations in the NPM1 gene, are dependent on the protein-protein interaction between Menin and the MLL1 protein for leukemogenesis. This interaction is critical for the aberrant expression of key downstream target genes, including HOXA9 and MEIS1, which drive the proliferation and block the differentiation of leukemic blasts.

This compound is a highly potent and specific small molecule inhibitor designed to disrupt the Menin-MLL1 interaction. By binding to Menin, this compound allosterically prevents its association with MLL1, leading to the downregulation of the leukemogenic gene expression program and subsequent differentiation of AML cells.

Mechanism of Action of this compound

This compound targets the Menin-MLL1 protein-protein interaction, which is a critical node in the pathogenesis of MLL-rearranged and NPM1-mutated AML. The binding of MLL1 fusion proteins to Menin is essential for their recruitment to chromatin and the subsequent activation of target genes like HOXA9 and MEIS1. These transcription factors are crucial for maintaining the self-renewal and undifferentiated state of leukemic stem cells.

By inhibiting the Menin-MLL1 interaction, this compound effectively reverses this oncogenic gene expression signature. This leads to a decrease in the proliferation of leukemic cells and induces their differentiation into mature myeloid cells, thereby offering a targeted therapeutic strategy for these specific AML subtypes.

MI1481_Mechanism_of_Action cluster_nucleus Cell Nucleus Menin Menin MLL1 MLL1 Fusion Protein Menin->MLL1 Interaction DNA DNA MLL1->DNA Binds to Promoters HOXA9_MEIS1 HOXA9/MEIS1 Transcription DNA->HOXA9_MEIS1 Upregulation Leukemogenesis Leukemogenesis (Proliferation, Survival, Block of Differentiation) HOXA9_MEIS1->Leukemogenesis MI1481 This compound MI1481->Menin Inhibits Interaction caption Mechanism of Action of this compound in AML

Caption: this compound disrupts the Menin-MLL1 interaction, inhibiting leukemogenesis.

Preclinical Efficacy of this compound

In Vitro Activity

This compound has demonstrated potent and selective activity against AML cell lines harboring MLL rearrangements. The inhibitory concentration (IC50) for the Menin-MLL1 interaction is in the low nanomolar range, highlighting its high potency.

ParameterValueReference
Target Menin-MLL1 Interaction[1]
IC50 3.6 nM[1]

Table 1: In Vitro Potency of this compound

The cytotoxic effects of this compound are selective for AML cells dependent on the Menin-MLL1 interaction.

Cell LineGenotypeEffect of this compound
MOLM13 MLL-AF9Growth Inhibition
MV-4-11 MLL-AF4Growth Inhibition
K562 MLL-wildtype (BCR-ABL1)No Significant Inhibition
U937 MLL-wildtypeNo Significant Inhibition

Table 2: Cellular Activity of this compound in AML Cell Lines

On-Target Activity: Gene Expression Modulation

Treatment of MLL-rearranged AML cells with this compound leads to a significant downregulation of key MLL fusion protein target genes.

GeneEffect of this compound Treatment
HOXA9 Downregulation
MEIS1 Downregulation
DLX2 Downregulation

Table 3: Effect of this compound on MLL Target Gene Expression

In Vivo Efficacy

While specific quantitative in vivo efficacy data for this compound is not extensively available in the public domain, the foundational study by Borkin et al. reports "pronounced activity... in vivo in MLL leukemia models". To illustrate the potential of this class of inhibitors, data from structurally related and well-characterized Menin-MLL inhibitors, MI-463 and MI-503, are presented. These compounds have demonstrated significant anti-leukemic activity in preclinical xenograft models.

CompoundAnimal ModelDosingEfficacyReference
MI-503 MV-4-11 Xenograft60 mg/kg, i.p., once daily>80% tumor growth inhibition
MI-463 MV-4-11 Xenograft35 mg/kg, i.p., once dailySignificant tumor growth inhibition
MI-503 MLL-AF9 leukemia model100 mg/kg, p.o., once dailyIncreased median survival by 45%
MI-463 MLL-AF9 leukemia model100 mg/kg, p.o., once dailyIncreased median survival by 70%

Table 4: In Vivo Efficacy of Precursor Menin-MLL Inhibitors

Experimental Protocols

Cell Viability Assay

This protocol outlines a general procedure for assessing the effect of this compound on the viability of AML cell lines.

Cell_Viability_Workflow start Start seed_cells Seed AML cells (e.g., MV-4-11, MOLM13) in 96-well plates start->seed_cells add_compound Add serial dilutions of this compound seed_cells->add_compound incubate Incubate for 72 hours at 37°C, 5% CO2 add_compound->incubate add_reagent Add viability reagent (e.g., CellTiter-Glo®) incubate->add_reagent measure Measure luminescence add_reagent->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end caption Workflow for Cell Viability Assay

Caption: A typical workflow for determining the IC50 of this compound in AML cell lines.

Methodology:

  • Cell Culture: AML cell lines (e.g., MV-4-11, MOLM13) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well.

  • Compound Treatment: this compound is serially diluted in culture medium and added to the wells to achieve a range of final concentrations. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for 72 hours.

  • Viability Assessment: Cell viability is determined using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

  • Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis (e.g., log(inhibitor) vs. response).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol describes the measurement of target gene expression changes in response to this compound treatment.

Methodology:

  • Cell Treatment: AML cells are treated with this compound at a specified concentration (e.g., 1 µM) or vehicle control for a defined period (e.g., 48 hours).

  • RNA Extraction: Total RNA is isolated from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qRT-PCR: The relative expression levels of target genes (HOXA9, MEIS1) and a reference gene (e.g., GAPDH, ACTB) are quantified using a real-time PCR system with a SYBR Green-based or probe-based detection method.

    • Primer Design: Primers for the target and reference genes should be designed to span an exon-exon junction to avoid amplification of genomic DNA.

    • Reaction Setup: A typical reaction mixture includes cDNA template, forward and reverse primers, and a qPCR master mix.

    • Thermal Cycling: The PCR program typically consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The relative gene expression is calculated using the ΔΔCt method, where the expression of the target gene is normalized to the reference gene and then to the vehicle-treated control.

AML Xenograft Mouse Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a xenograft model of MLL-rearranged AML.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human cells.

  • Cell Implantation: Human MLL-rearranged AML cells (e.g., 5 x 10^6 MV-4-11 cells) are injected intravenously or subcutaneously into the mice.

  • Tumor Establishment: For subcutaneous models, tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). For intravenous models, engraftment is confirmed by bioluminescence imaging (if using luciferase-expressing cells) or flow cytometry of peripheral blood.

  • Drug Administration: Once tumors are established, mice are randomized into treatment and control groups. This compound is administered via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle solution.

  • Efficacy Assessment:

    • Tumor Growth: For subcutaneous models, tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor growth inhibition is calculated at the end of the study.

    • Survival: The overall survival of the mice in each group is monitored and analyzed using Kaplan-Meier curves.

    • Leukemic Burden: For intravenous models, the percentage of human CD45+ cells in the peripheral blood, bone marrow, and spleen is quantified by flow cytometry at the end of the study.

  • Toxicity Assessment: The body weight of the mice is monitored regularly as a general indicator of toxicity. At the end of the study, major organs may be collected for histological analysis.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Conclusion

This compound is a highly potent and selective inhibitor of the Menin-MLL1 interaction with demonstrated preclinical activity against MLL-rearranged AML. Its ability to specifically target a key driver of leukemogenesis in this AML subset, leading to cell growth inhibition and differentiation, underscores its significant therapeutic potential. Further preclinical and clinical investigations are warranted to fully elucidate the efficacy and safety of this compound as a novel targeted therapy for this high-risk leukemia. This guide provides a foundational understanding and practical protocols to aid in the continued research and development of this compound and similar Menin-MLL inhibitors.

References

Specificity of MI-1481 for Menin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-1481 is a potent and selective small-molecule inhibitor of the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) proteins. This interaction is a critical driver in a subset of acute leukemias characterized by MLL gene rearrangements (MLL-r) and mutations in the nucleophosmin 1 (NPM1) gene. By disrupting the menin-MLL complex, this compound offers a targeted therapeutic strategy to reverse the oncogenic gene expression program driven by MLL fusion proteins, leading to differentiation and inhibition of leukemic cell growth. This technical guide provides an in-depth overview of the specificity of this compound for menin, including quantitative binding data, detailed experimental protocols, and an exploration of its mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and selectivity of this compound.

Table 1: In Vitro Binding Affinity and Potency of this compound

ParameterValueDescription
IC50 (Menin-MLL1) 3.6 nM[1]Concentration of this compound required to inhibit 50% of the menin-MLL1 interaction in a biochemical assay.
Kd (Menin) ~9 nMDissociation constant for the binding of this compound to menin, indicating high binding affinity.

Table 2: Cellular Activity of this compound in Leukemia Cell Lines

Cell LineMLL StatusGI50Description
MOLM-13 MLL-AF9 rearrangement61 nMGrowth inhibition of a human acute myeloid leukemia (AML) cell line with an MLL rearrangement.
MV4-11 MLL-AF4 rearrangement36 nMGrowth inhibition of a human biphenotypic B myelomonocytic leukemia cell line with an MLL rearrangement.
K562 No MLL rearrangement> 6 μM[1]Lack of significant growth inhibition in a human chronic myelogenous leukemia cell line without an MLL rearrangement, demonstrating selectivity.
U937 No MLL rearrangement> 6 μM[1]Lack of significant growth inhibition in a human histiocytic lymphoma cell line without an MLL rearrangement, further demonstrating selectivity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and information gathered from public sources.

Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the IC50 value of this compound for the menin-MLL1 interaction.

  • Principle: The assay measures the change in polarization of a fluorescently labeled MLL peptide upon binding to the larger menin protein. Unlabeled inhibitors compete with the fluorescent peptide for binding to menin, causing a decrease in fluorescence polarization.

  • Materials:

    • Recombinant human menin protein

    • Fluorescein-labeled MLL-derived peptide (e.g., a peptide encompassing the MLL1 binding motif)

    • This compound

    • Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20)

    • Black, low-volume 384-well plates

  • Procedure:

    • Prepare a solution of menin protein and the fluorescently labeled MLL peptide in the assay buffer. The concentrations should be optimized to yield a stable and significant polarization signal.

    • Serially dilute this compound in the assay buffer.

    • In a 384-well plate, add the menin/fluorescent peptide solution to wells containing the serially diluted this compound or vehicle control (DMSO).

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.

    • The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the dissociation constant (Kd) of this compound binding to menin.

  • Principle: ITC directly measures the heat released or absorbed during a binding event. By titrating a ligand (this compound) into a solution containing a macromolecule (menin), the binding affinity, stoichiometry, and thermodynamic parameters of the interaction can be determined.

  • Materials:

    • Recombinant human menin protein

    • This compound

    • Dialysis Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl)

  • Procedure:

    • Dialyze the menin protein and dissolve this compound in the same dialysis buffer to minimize heat of dilution effects.

    • Degas both solutions immediately before the experiment.

    • Load the menin solution into the sample cell of the ITC instrument and the this compound solution into the titration syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of injections of this compound into the menin solution, measuring the heat change after each injection.

    • The resulting data are fitted to a suitable binding model to determine the Kd, enthalpy (ΔH), and stoichiometry (n) of the interaction.

Cell Viability (MTT) Assay

This assay is used to determine the growth inhibitory (GI50) effects of this compound on leukemia cell lines.

  • Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Leukemia cell lines (e.g., MOLM-13, MV4-11, K562, U937)

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Procedure:

    • Seed the leukemia cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).

    • Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow for formazan crystal formation.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

    • The GI50 value is calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the effect of this compound on the expression of MLL target genes, such as HOXA9 and MEIS1.

  • Principle: This technique quantifies the amount of a specific mRNA transcript in a sample. The mRNA is first reverse-transcribed into complementary DNA (cDNA), which is then amplified in a real-time PCR reaction using gene-specific primers and a fluorescent probe or dye.

  • Materials:

    • Leukemia cells treated with this compound or vehicle control

    • RNA extraction kit

    • Reverse transcription kit

    • qRT-PCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)

    • Gene-specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB)

  • Procedure:

    • Treat leukemia cells (e.g., MV4-11) with this compound or vehicle control for a defined time period (e.g., 48-72 hours).

    • Isolate total RNA from the cells.

    • Synthesize cDNA from the RNA using a reverse transcriptase.

    • Perform qRT-PCR using the cDNA, gene-specific primers, and qRT-PCR master mix.

    • Analyze the amplification data to determine the relative expression levels of HOXA9 and MEIS1, normalized to the expression of the housekeeping gene.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway, experimental workflows, and the logical relationship of this compound's action.

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus Menin Menin DNA Target Gene Promoters (e.g., HOXA9, MEIS1) Menin->DNA Transcription Leukemogenic Gene Expression Menin->Transcription drives MLL_Fusion MLL Fusion Protein MLL_Fusion->Menin binds MLL_Fusion->Transcription drives Leukemia Leukemia Progression Transcription->Leukemia MI1481 This compound MI1481->Menin inhibits binding

Caption: Menin-MLL signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays FP Fluorescence Polarization Data_Analysis_IC50 IC50 Value FP->Data_Analysis_IC50 ITC Isothermal Titration Calorimetry Data_Analysis_Kd Kd Value ITC->Data_Analysis_Kd MTT Cell Viability (MTT Assay) Data_Analysis_GI50 GI50 Value MTT->Data_Analysis_GI50 qRT_PCR Gene Expression (qRT-PCR) Data_Analysis_Gene_Exp Gene Expression Changes qRT_PCR->Data_Analysis_Gene_Exp MI1481 This compound MI1481->FP Determine IC50 MI1481->ITC Determine Kd MI1481->MTT Determine GI50 MI1481->qRT_PCR Measure Target Gene Downregulation

Caption: Workflow for characterizing the specificity and potency of this compound.

Logical_Relationship MI1481 This compound Menin_MLL Menin-MLL Interaction MI1481->Menin_MLL Directly Binds and Disrupts Target_Genes HOXA9/MEIS1 Expression MI1481->Target_Genes Leads to Downregulation of Leukemic_Growth Leukemic Cell Growth and Survival MI1481->Leukemic_Growth Inhibits Menin_MLL->Target_Genes Is Required For Target_Genes->Leukemic_Growth Promotes Target_Genes->Leukemic_Growth Inhibition of Selectivity High Selectivity for MLL-r Cells Leukemic_Growth->Selectivity Results in

Caption: Logical relationship of this compound's mechanism of action and selectivity.

Specificity and Off-Target Profile

The high specificity of this compound for menin is a key attribute that contributes to its therapeutic potential. This specificity is demonstrated by its potent inhibition of the menin-MLL interaction at nanomolar concentrations and its significantly lower activity against cell lines that do not depend on this interaction for their proliferation.

While comprehensive screening data against a broad panel of other proteins (e.g., kinome or methyltransferase panels) for this compound is not extensively available in the public domain, the pronounced difference in activity between MLL-rearranged and non-MLL-rearranged cell lines strongly suggests a specific, on-target mechanism of action. The downstream effects of this compound, namely the downregulation of MLL target genes HOXA9 and MEIS1, further corroborate that its cellular activity is a direct consequence of inhibiting the menin-MLL interaction.

The development of highly specific inhibitors like this compound is a significant advancement in targeting protein-protein interactions, which have historically been challenging targets for small-molecule drugs.

Conclusion

This compound is a highly potent and specific inhibitor of the menin-MLL interaction. Its nanomolar binding affinity for menin and its selective growth inhibition of MLL-rearranged leukemia cells underscore its potential as a targeted therapeutic agent. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on menin inhibitors and targeted cancer therapies. Further studies to delineate the broader selectivity profile of this compound will continue to refine our understanding of its therapeutic window and potential for clinical development.

References

Methodological & Application

Application Notes and Protocols for MI-1481 in MOLM-13 and MV-4-11 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-1481 is a highly potent, small-molecule inhibitor of the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2] This interaction is a critical driver of leukemogenesis in a significant subset of acute myeloid leukemia (AML) cases characterized by MLL gene rearrangements. The MOLM-13 and MV-4-11 cell lines are well-established in vitro models for MLL-rearranged AML, harboring MLL-AF9 and MLL-AF4 fusions, respectively.[3] These cell lines are indispensable tools for studying the efficacy and mechanism of action of Menin-MLL inhibitors like this compound. These application notes provide detailed protocols and quantitative data for the use of this compound in MOLM-13 and MV-4-11 cells.

Mechanism of Action

This compound functions by competitively binding to Menin, thereby disrupting its interaction with the MLL fusion oncoprotein. This disruption leads to the downregulation of key downstream target genes, such as HOXA9 and MEIS1, which are essential for the maintenance of the leukemic state.[4][5][6] The subsequent suppression of this oncogenic signaling pathway results in cell cycle arrest, induction of apoptosis, and cellular differentiation, ultimately leading to a reduction in leukemic cell proliferation.

Data Presentation

Table 1: In Vitro Efficacy of this compound in MLL-Rearranged AML Cell Lines

Cell LineMLL FusionThis compound IC50 (nM)This compound GI50 (nM)Reference
MOLM-13MLL-AF9-61[1]
MV-4-11MLL-AF4-36[1]

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

Table 2: Cellular Effects of this compound in MLL-Rearranged AML Cell Lines

Cell LineEffectObservations
MOLM-13Gene ExpressionDownregulation of HOXA9 and MEIS1
Cell CycleG0/G1 arrest
ApoptosisInduction of apoptosis
MV-4-11Gene ExpressionDownregulation of HOXA9 and MEIS1
Cell CycleG0/G1 arrest
ApoptosisInduction of apoptosis

Mandatory Visualizations

Menin_MLL_Signaling_Pathway Menin-MLL Signaling Pathway Inhibition by this compound cluster_nucleus Nucleus Menin Menin MLL_fusion MLL Fusion (e.g., MLL-AF9) Menin->MLL_fusion Interaction DNA DNA MLL_fusion->DNA Binds to Promoters HOXA9_MEIS1 HOXA9/MEIS1 DNA->HOXA9_MEIS1 Transcription Leukemogenesis Leukemogenesis (Proliferation, Survival) HOXA9_MEIS1->Leukemogenesis Drives MI1481 This compound MI1481->Menin Inhibits

Caption: Inhibition of the Menin-MLL interaction by this compound.

Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_data_analysis Data Analysis MOLM13 MOLM-13 MI1481_treatment This compound Treatment (Dose-response) MOLM13->MI1481_treatment MV411 MV-4-11 MV411->MI1481_treatment Cell_Viability Cell Viability Assay (MTT) MI1481_treatment->Cell_Viability Western_Blot Western Blot (Menin, MLL-fusion targets) MI1481_treatment->Western_Blot Co_IP Co-Immunoprecipitation (Menin-MLL) MI1481_treatment->Co_IP qPCR qRT-PCR (HOXA9, MEIS1) MI1481_treatment->qPCR Flow_Cytometry Flow Cytometry (Apoptosis, Cell Cycle) MI1481_treatment->Flow_Cytometry IC50_calc IC50/GI50 Calculation Cell_Viability->IC50_calc Protein_quant Protein Quantification Western_Blot->Protein_quant Interaction_confirm Interaction Confirmation Co_IP->Interaction_confirm Gene_expression Gene Expression Analysis qPCR->Gene_expression Apoptosis_CellCycle_analysis Apoptosis & Cell Cycle Analysis Flow_Cytometry->Apoptosis_CellCycle_analysis

Caption: Workflow for assessing this compound effects in AML cells.

Logical_Relationship Logical Flow of this compound's Mechanism of Action MI1481 This compound Menin_MLL_Interaction Menin-MLL Fusion Interaction MI1481->Menin_MLL_Interaction Disrupts Downstream_Signaling Downregulation of HOXA9 & MEIS1 Menin_MLL_Interaction->Downstream_Signaling Leads to Cellular_Effects Cellular Effects Downstream_Signaling->Cellular_Effects Causes Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest Cellular_Effects->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Cellular_Effects->Apoptosis Differentiation Cellular Differentiation Cellular_Effects->Differentiation Therapeutic_Outcome Therapeutic Outcome: Reduced Leukemic Growth Cell_Cycle_Arrest->Therapeutic_Outcome Apoptosis->Therapeutic_Outcome Differentiation->Therapeutic_Outcome

Caption: Logical cascade of this compound's antitumor activity.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of MOLM-13 and MV-4-11 cells.

  • Materials:

    • MOLM-13 or MV-4-11 cells

    • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

    • This compound (stock solution in DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed MOLM-13 or MV-4-11 cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete medium per well.

    • Prepare serial dilutions of this compound in complete medium.

    • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 7 days at 37°C in a humidified 5% CO2 incubator.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Centrifuge the plate at 500 x g for 5 minutes and carefully aspirate the supernatant.

    • Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using appropriate software (e.g., GraphPad Prism).

2. Western Blot Analysis

This protocol is for detecting changes in protein levels of Menin-MLL interaction components and downstream targets.

  • Materials:

    • Treated and untreated MOLM-13 or MV-4-11 cell pellets

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Menin, anti-FLAG for tagged MLL-fusions, anti-HOXA9, anti-MEIS1, anti-cleaved PARP, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

    • Chemiluminescence imaging system

  • Procedure:

    • Lyse cell pellets in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Determine protein concentration using the BCA assay.

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities and normalize to a loading control like β-actin.

3. Co-Immunoprecipitation (Co-IP)

This protocol is to confirm the disruption of the Menin-MLL fusion protein interaction by this compound.

  • Materials:

    • HEK293T cells (for transient transfection) or MOLM-13/MV-4-11 cells

    • Expression vectors for FLAG-tagged MLL-AF9 (for HEK293T)

    • Transfection reagent (for HEK293T)

    • Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors)

    • Anti-FLAG M2 magnetic beads or Protein A/G agarose beads

    • Antibodies for IP (e.g., anti-FLAG) and for Western blotting (e.g., anti-Menin, anti-FLAG)

    • Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)

    • Elution buffer (e.g., 2x Laemmli buffer)

  • Procedure:

    • For transient expression, transfect HEK293T cells with FLAG-MLL-AF9. For endogenous studies, use MOLM-13 or MV-4-11 cells.

    • Treat cells with this compound or DMSO for the desired time (e.g., 24 hours).

    • Lyse cells in Co-IP lysis buffer and pre-clear the lysate with beads.

    • Incubate the pre-cleared lysate with the IP antibody (e.g., anti-FLAG) overnight at 4°C.

    • Add Protein A/G or anti-FLAG M2 beads and incubate for 2-4 hours at 4°C to capture the immune complexes.

    • Wash the beads three to five times with wash buffer.

    • Elute the immunoprecipitated proteins by boiling the beads in elution buffer.

    • Analyze the eluates by Western blotting using antibodies against Menin and the MLL fusion protein (e.g., anti-FLAG). A decrease in the co-immunoprecipitated Menin in the this compound treated sample indicates disruption of the interaction.[7]

References

Application Notes and Protocols for Menin-MLL1 Inhibitors in In Vivo Mouse Models of Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

Topic: MI-1481 Dosage for In Vivo Mouse Models of Leukemia

Introduction

This compound is a highly potent small molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia 1 (MLL1).[1][2] This interaction is critical for the oncogenic activity of MLL fusion proteins, which are hallmarks of a particularly aggressive subset of acute leukemias. By disrupting the menin-MLL1 complex, this compound and similar inhibitors lead to the downregulation of key MLL fusion target genes, such as HOXA9 and MEIS1, inducing differentiation and apoptosis in leukemia cells.[2] These inhibitors have shown significant anti-leukemic activity in various preclinical in vivo models of MLL-rearranged (MLL-r) and NPM1-mutated (NPM1c) acute myeloid leukemia (AML).

Data Presentation

The following tables summarize quantitative data for the representative Menin-MLL1 inhibitor MI-3454 in mouse models of leukemia. This data can serve as a reference for designing experiments with this compound.

Table 1: In Vivo Efficacy of MI-3454 in a Xenograft Model of MLL Leukemia (MV-4-11 Cells)

ParameterVehicle ControlMI-3454
Dosage N/A100 mg/kg
Administration Route Oral (p.o.)Oral (p.o.)
Dosing Schedule Twice daily (b.i.d.)Twice daily (b.i.d.)
Treatment Duration 19 consecutive days19 consecutive days
Mouse Strain NSGNSG
Tumor Burden Reduction N/ASignificant reduction in bioluminescence signal
Target Gene Downregulation (in vivo) N/A>30-fold reduction in MEIS1 expression

Table 2: Survival Analysis in a Xenograft Model of MLL Leukemia (MOLM13 Cells)

ParameterVehicle ControlMI-3454
Dosage N/A100 mg/kg
Administration Route Oral (p.o.)Oral (p.o.)
Dosing Schedule Twice daily (b.i.d.)Twice daily (b.i.d.)
Treatment Duration 19 consecutive days19 consecutive days
Mouse Strain NSGNSG
Median Survival ~16 days35 days (~120% increase)

Experimental Protocols

Protocol 1: Establishment of a Systemic MLL-Rearranged Leukemia Xenograft Model

This protocol describes the establishment of a systemic leukemia model using the MV-4-11 cell line, which harbors an MLL-AF4 fusion.

Materials:

  • MV-4-11 human MLL-rearranged leukemia cell line (luciferase-expressing for bioluminescence imaging)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS), sterile

  • NOD/SCID gamma (NSG) mice, 6-8 weeks old

  • Syringes and needles (27-gauge)

Procedure:

  • Cell Culture: Culture MV-4-11 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation: On the day of injection, harvest cells in the exponential growth phase. Centrifuge the cells and resuspend them in sterile PBS at a concentration of 5 x 10^6 cells per 100 µL.

  • Intravenous Injection: Anesthetize the NSG mice. Inject 100 µL of the cell suspension (5 x 10^6 cells) into the lateral tail vein of each mouse.

  • Leukemia Engraftment Monitoring: Monitor leukemia engraftment and progression weekly using bioluminescence imaging (BLI). Typically, a detectable tumor burden is established within 1-2 weeks.

Protocol 2: Administration of Menin-MLL1 Inhibitor (Based on MI-3454)

This protocol provides a general guideline for the oral administration of a Menin-MLL1 inhibitor.

Materials:

  • This compound (or representative compound MI-3454)

  • Vehicle solution (e.g., 20% (2-hydroxypropyl)-β-cyclodextrin, 5% Cremophor in water)

  • Oral gavage needles

  • Syringes

Procedure:

  • Compound Formulation: Prepare the dosing solution by dissolving the Menin-MLL1 inhibitor in the vehicle at the desired concentration. For MI-3454, a concentration for a 100 mg/kg dose in a 20g mouse would be 10 mg/mL, with an administration volume of 200 µL.

  • Dosing: Once leukemia is established (e.g., as determined by BLI), begin treatment. For a twice-daily (b.i.d.) schedule, administer the compound by oral gavage approximately 12 hours apart.

  • Monitoring: Continue the treatment for the planned duration (e.g., 19 consecutive days). Monitor the health of the mice daily, including body weight and any signs of toxicity.

  • Efficacy Assessment: Monitor anti-leukemic efficacy throughout the study by BLI. At the end of the study, collect tissues (bone marrow, spleen, peripheral blood) for further analysis, such as flow cytometry to determine the percentage of human CD45+ leukemia cells and qRT-PCR to assess target gene expression.

Mandatory Visualization

Menin_MLL1_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL1_fusion MLL1 Fusion Protein (e.g., MLL-AF9) Menin->MLL1_fusion Interaction DNA DNA MLL1_fusion->DNA Binds to promoter regions Target_Genes Target Genes (HOXA9, MEIS1) DNA->Target_Genes Transcription Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis MI_1481 This compound MI_1481->Menin Inhibits Interaction

Caption: this compound inhibits the Menin-MLL1 fusion protein interaction.

Experimental_Workflow start Start cell_culture Culture MV-4-11 Leukemia Cells start->cell_culture cell_injection Inject Cells into NSG Mice (i.v.) cell_culture->cell_injection engraftment Monitor Leukemia Engraftment (Bioluminescence Imaging) cell_injection->engraftment treatment Initiate Treatment: Vehicle vs. This compound (p.o.) engraftment->treatment monitoring Monitor Tumor Burden & Animal Health treatment->monitoring endpoint Endpoint Analysis: - Survival - Flow Cytometry (hCD45+) - qRT-PCR (Target Genes) monitoring->endpoint end End endpoint->end

Caption: Workflow for in vivo efficacy testing of this compound.

References

Application Notes and Protocols for MI-1481 DMSO Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-1481 is a highly potent small molecule inhibitor of the Menin-Mixed Lineage Leukemia 1 (MLL1) protein-protein interaction, with an IC50 of 3.6 nM.[1][2][3] It functions by disrupting the binding of Menin to MLL1 fusion proteins, which are critical for the development and progression of certain types of leukemia, particularly those with MLL gene rearrangements.[2][3] This disruption leads to the downregulation of key target genes, such as HOXA9 and MEIS1, inducing differentiation and inhibiting the proliferation of leukemic cells.[3] Proper preparation and storage of this compound stock solutions are crucial for ensuring its stability and efficacy in in vitro and in vivo studies. This document provides a detailed protocol for the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
Molecular Weight 597.66 g/mol
Chemical Formula C₂₉H₃₀F₃N₇O₂S
Purity >98% (or as specified by the supplier)
Recommended Solvent Dimethyl sulfoxide (DMSO)
Storage of Powder 2 years at -20°C
Storage of DMSO Stock 6 months at -80°C, 2 weeks at 4°C

Experimental Protocols

Materials and Equipment:

  • This compound powder

  • Anhydrous or molecular biology grade dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Protocol for Preparing a 10 mM this compound DMSO Stock Solution:

  • Preparation: Before you begin, ensure your workspace is clean. Allow the this compound powder and DMSO to equilibrate to room temperature to prevent condensation of moisture.

  • Weighing this compound: Carefully weigh out 1 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Calculating the Volume of DMSO: To prepare a 10 mM stock solution, the required volume of DMSO can be calculated using the following formula:

    Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Mass = 0.001 g

    • Molecular Weight = 597.66 g/mol

    • Molarity = 0.010 mol/L

    Volume (L) = (0.001 g / 597.66 g/mol ) / 0.010 mol/L = 0.0001673 L

    Volume (µL) = 0.0001673 L * 1,000,000 µL/L = 167.3 µL

  • Dissolving this compound: Add 167.3 µL of anhydrous DMSO to the microcentrifuge tube containing the 1 mg of this compound.

  • Mixing: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. If necessary, gently warm the solution at 37°C for a few minutes to aid dissolution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL or 20 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months). For short-term use, the stock solution can be stored at 4°C for up to two weeks.

Note on Working Solutions:

For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Prepare working solutions by diluting the 10 mM stock solution in the appropriate cell culture medium immediately before use. For example, to prepare a 10 µM working solution, you would perform a 1:1000 dilution of the 10 mM stock solution in your culture medium.

Mandatory Visualizations

MI1481_Signaling_Pathway cluster_nucleus Cell Nucleus Menin Menin MLL1 MLL1 Fusion Protein Menin->MLL1 Forms Complex DNA Target Gene Promoters (e.g., HOXA9, MEIS1) MLL1->DNA Binds to Gene_Expression Oncogenic Gene Expression (HOXA9, MEIS1) DNA->Gene_Expression Drives Transcription Leukemia Leukemic Cell Proliferation & Survival Gene_Expression->Leukemia Promotes MI1481 This compound MI1481->Menin Inhibits Interaction

Caption: Signaling pathway of this compound in MLL-rearranged leukemia.

MI1481_Stock_Solution_Workflow start Start weigh 1. Weigh 1 mg of This compound Powder start->weigh calculate 2. Calculate DMSO Volume for 10 mM Stock (167.3 µL) weigh->calculate add_dmso 3. Add Anhydrous DMSO to this compound Powder calculate->add_dmso dissolve 4. Vortex to Dissolve add_dmso->dissolve aliquot 5. Aliquot into Single-Use Tubes dissolve->aliquot store 6. Store at -80°C aliquot->store end End store->end

Caption: Experimental workflow for preparing this compound DMSO stock solution.

References

Application Note: Measuring Cell Viability in Response to MI-1481 Treatment in MLL-Rearranged Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

MI-1481 is a highly potent and selective small molecule inhibitor of the menin-Mixed Lineage Leukemia 1 (MLL1) protein-protein interaction.[1][2] This interaction is a critical driver in the pathogenesis of acute leukemias characterized by MLL gene rearrangements.[3] Menin acts as a scaffold protein, and its interaction with MLL fusion proteins is essential for the aberrant expression of downstream target genes, such as HOXA9 and MEIS1, which promote leukemogenesis.[3][4] this compound disrupts this interaction with a low nanomolar IC50, leading to the downregulation of these oncogenic target genes and subsequent inhibition of cell growth in MLL-rearranged leukemia cells.[2][5] This application note provides a detailed protocol for assessing the effect of this compound on the viability of MLL-rearranged acute myeloid leukemia (AML) cell lines, MV4-11 and MOLM13, using a colorimetric MTT assay.

Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[6][7] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured using a spectrophotometer.

Materials and Reagents

  • MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM13)

  • This compound (prepare a stock solution in DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Protocol

A detailed, step-by-step protocol for conducting a cell viability assay with this compound treatment is provided below.

I. Cell Seeding
  • Culture MV4-11 and MOLM13 cells in T-75 flasks until they reach a logarithmic growth phase.

  • Perform a cell count using a hemocytometer or an automated cell counter and assess viability (should be >90%).

  • Centrifuge the cell suspension and resuspend the cell pellet in fresh, complete culture medium to the appropriate seeding density.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

II. This compound Treatment
  • Prepare a serial dilution of this compound in complete culture medium. A suggested starting range for the final concentrations in the wells is 0.1 nM to 1 µM.

  • Carefully add 100 µL of the this compound dilutions to the appropriate wells.

  • Include vehicle control wells (containing the same concentration of DMSO as the highest this compound concentration) and untreated control wells.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.

III. MTT Assay
  • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Centrifuge the plate at 500 x g for 5 minutes to pellet the cells and formazan crystals.

  • Carefully aspirate the supernatant without disturbing the pellet.

  • Add 150 µL of solubilization solution (e.g., DMSO) to each well.

  • Gently mix the contents of the wells by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7]

  • Read the absorbance at 570 nm using a microplate reader.

IV. Data Analysis
  • Subtract the average absorbance of the blank wells (medium only) from the absorbance readings of all other wells.

  • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

  • Calculate the GI50 (concentration that causes 50% inhibition of cell growth) value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

The following table summarizes the key quantitative parameters for performing a cell viability assay with this compound.

ParameterMV4-11MOLM13
Cell Seeding Density (cells/well) 5,000 - 10,0005,000 - 10,000
This compound Concentration Range 0.1 nM - 1 µM0.1 nM - 1 µM
Reported GI50 ~36 nM[2]~61 nM[2]
Incubation Time with this compound 72 hours72 hours
MTT Incubation Time 4 hours4 hours

Visualizations

experimental_workflow Experimental Workflow for this compound Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture MV4-11 or MOLM13 cells cell_count Count and assess cell viability cell_culture->cell_count seeding Seed cells into 96-well plate cell_count->seeding prepare_mi1481 Prepare serial dilutions of this compound add_treatment Add this compound to cells seeding->add_treatment prepare_mi1481->add_treatment incubate_treatment Incubate for 72 hours add_treatment->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Generate dose-response curve and calculate GI50 calculate_viability->plot_curve

This compound Cell Viability Assay Workflow

menin_mll_pathway Menin-MLL Signaling Pathway and Inhibition by this compound cluster_nucleus Nucleus Menin Menin Menin_MLL_Complex Menin-MLL Complex Menin->Menin_MLL_Complex Binds MLL_Fusion MLL Fusion Protein MLL_Fusion->Menin_MLL_Complex Binds DNA DNA Menin_MLL_Complex->DNA Binds to target gene promoters HOXA9 HOXA9 DNA->HOXA9 Transcription MEIS1 MEIS1 DNA->MEIS1 Transcription Leukemogenesis Leukemogenesis (Cell Proliferation, Survival) HOXA9->Leukemogenesis Promotes MEIS1->Leukemogenesis Promotes MI1481 This compound MI1481->Menin_MLL_Complex Inhibits formation

Inhibition of Menin-MLL Signaling by this compound

Conclusion

This application note provides a comprehensive protocol for evaluating the in vitro efficacy of the menin-MLL1 inhibitor, this compound, against MLL-rearranged leukemia cell lines. The described MTT assay is a robust and reproducible method for determining the dose-dependent effect of this compound on cell viability and for calculating its GI50 value. This protocol can be adapted for screening other small molecule inhibitors and for investigating the mechanisms of drug resistance in leukemia.

References

Application Note: Western Blot Analysis of HOXA9 and MEIS1 Protein Expression Following MI-1481 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the analysis of HOXA9 and MEIS1 protein expression in leukemia cell lines following treatment with the menin-MLL inhibitor, MI-1481. It includes a summary of expected quantitative results, a step-by-step experimental workflow, and diagrams of the relevant signaling pathway and experimental procedure.

Introduction

HOXA9 and MEIS1 are homeobox transcription factors that are frequently overexpressed in acute myeloid leukemia (AML), particularly in cases with MLL rearrangements, and their co-expression is strongly associated with poor prognosis. The interaction between menin and MLL is crucial for the leukemogenic activity of MLL fusion proteins, which drive the expression of HOXA9 and MEIS1. This compound is a potent and selective small molecule inhibitor of the menin-MLL interaction, which has been shown to downregulate the expression of HOXA9 and MEIS1, leading to differentiation and apoptosis in AML cells. Western blotting is a key technique to quantify the reduction of HOXA9 and MEIS1 protein levels in response to this compound treatment.

Data Presentation

Treatment of MLL-rearranged AML cell lines (e.g., MV4-11, MOLM-13) with this compound is expected to result in a dose-dependent decrease in the protein levels of both HOXA9 and MEIS1. The following table presents representative quantitative data from a Western blot analysis, normalized to a loading control (e.g., β-actin).

Table 1: Representative Quantitative Analysis of HOXA9 and MEIS1 Protein Levels Following this compound Treatment

This compound Concentration (nM)Relative HOXA9 Protein Level (Normalized to Loading Control)Relative MEIS1 Protein Level (Normalized to Loading Control)
0 (Vehicle Control)1.001.00
100.750.80
500.450.50
1000.200.25
5000.050.10

Note: The data presented in this table are representative and should be confirmed experimentally.

Signaling Pathway and Drug Mechanism

The diagram below illustrates the signaling pathway involving the MLL complex, the role of HOXA9 and MEIS1 in leukemogenesis, and the mechanism of action for this compound.

cluster_nucleus Nucleus MLL_complex Menin-MLL Complex DNA DNA MLL_complex->DNA Binds to promoter regions HOXA9_gene HOXA9 Gene MLL_complex->HOXA9_gene Activates transcription MEIS1_gene MEIS1 Gene MLL_complex->MEIS1_gene Activates transcription HOXA9_protein HOXA9 Protein HOXA9_gene->HOXA9_protein Transcription & Translation MEIS1_protein MEIS1 Protein MEIS1_gene->MEIS1_protein Transcription & Translation Leukemogenesis Leukemogenesis HOXA9_protein->Leukemogenesis MEIS1_protein->Leukemogenesis MI1481 This compound MI1481->MLL_complex Inhibits

Caption: this compound inhibits the Menin-MLL complex, downregulating HOXA9/MEIS1.

Experimental Protocols

This section provides a detailed protocol for the Western blot analysis of HOXA9 and MEIS1.

Materials and Reagents
  • Cell Lines: MLL-rearranged AML cell lines (e.g., MV4-11, MOLM-13).

  • This compound: Stock solution in DMSO.

  • Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): Ice-cold.

  • Lysis Buffer: RIPA buffer (150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) supplemented with fresh protease and phosphatase inhibitors.

  • Protein Assay Reagent: BCA or Bradford assay kit.

  • Laemmli Sample Buffer (4X): Containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT).

  • Tris-Glycine SDS-PAGE Gels: Appropriate percentage for separating proteins of ~38 kDa (HOXA9) and ~43 kDa (MEIS1).

  • Running Buffer: Tris-Glycine-SDS buffer.

  • Transfer Buffer: Tris-Glycine buffer with 20% methanol.

  • Membranes: PVDF or nitrocellulose membranes (0.45 µm).

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-HOXA9 antibody (Recommended dilution: 1:1000)

    • Rabbit anti-MEIS1 antibody (Recommended dilution: 1:1000)

    • Mouse or Rabbit anti-β-actin antibody (or other suitable loading control) (Recommended dilution: 1:5000)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG (Recommended dilution: 1:5000)

    • HRP-conjugated goat anti-mouse IgG (if using a mouse primary for loading control)

  • Chemiluminescent Substrate: ECL Western Blotting Substrate.

  • Imaging System: Chemiluminescence detection system.

Procedure
  • Cell Culture and Treatment:

    • Culture AML cells to a density of approximately 1 x 10^6 cells/mL.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 48-72 hours). Include a vehicle control (DMSO) corresponding to the highest concentration of this compound used.

  • Cell Lysis and Protein Extraction:

    • Harvest cells by centrifugation at 300 x g for 5 minutes at 4°C.

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Use approximately 100 µL of lysis buffer per 1-2 x 10^6 cells.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new pre-chilled microfuge tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane into a Tris-Glycine SDS-PAGE gel. Include a pre-stained protein ladder.

    • Perform electrophoresis according to the gel manufacturer's instructions until the dye front reaches the bottom of the gel.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate the membrane with the primary antibody against HOXA9 or MEIS1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • The next day, wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for the recommended time.

    • Capture the chemiluminescent signal using an imaging system.

    • To probe for a loading control, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like β-actin, following the same immunoblotting steps.

    • Quantify the band intensities using densitometry software. Normalize the intensity of the HOXA9 and MEIS1 bands to the corresponding loading control bands.

Experimental Workflow Diagram

The following diagram outlines the key steps in the Western blot protocol.

start Start cell_culture 1. Cell Culture & This compound Treatment start->cell_culture lysis 2. Cell Lysis & Protein Extraction cell_culture->lysis quantification 3. Protein Quantification (BCA/Bradford) lysis->quantification sample_prep 4. Sample Preparation (Laemmli Buffer & Boil) quantification->sample_prep sds_page 5. SDS-PAGE sample_prep->sds_page transfer 6. Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation (anti-HOXA9 or anti-MEIS1) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection analysis 11. Data Analysis & Quantification detection->analysis end End analysis->end

Caption: Workflow for Western blot analysis of HOXA9 and MEIS1.

Application Notes and Protocols: Immunoprecipitation of the Menin-MLL Complex with MI-1481

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between Menin and the Mixed Lineage Leukemia (MLL) protein is a critical driver in the pathogenesis of acute leukemias characterized by MLL gene rearrangements. The Menin-MLL complex acts as a transcriptional regulator, upregulating the expression of key target genes such as HOXA9 and MEIS1, which are essential for leukemic transformation and maintenance.[1][2] Disrupting this protein-protein interaction has emerged as a promising therapeutic strategy for these aggressive hematological malignancies.

MI-1481 is a highly potent, small-molecule inhibitor that specifically targets the Menin-MLL interaction.[3][4][5] By binding to Menin, this compound effectively blocks its association with MLL fusion proteins, leading to the downregulation of their oncogenic gene expression program, cell growth inhibition, and induction of differentiation in MLL-rearranged leukemia cells.[6]

These application notes provide a detailed protocol for the immunoprecipitation of the Menin-MLL complex to study the efficacy of this compound in disrupting this interaction in a cellular context.

Quantitative Data: Potency of this compound and Related Compounds

The following table summarizes the in vitro potency of this compound and other relevant Menin-MLL inhibitors. This data is crucial for determining appropriate experimental concentrations.

CompoundIC50 (nM) for Menin-MLL InteractionGI50 (nM) in MLL-AF9 CellsGI50 (nM) in MV4;11 CellsGI50 (nM) in MOLM13 CellsReference
This compound 3.6 34 36 61 [3]
MI-503~15200-500Not specifiedNot specified[3]
MI-463~15200-500Not specifiedNot specified[3]
MI-2-246Not specified3000Not specified

Signaling Pathway and Mechanism of Action

The diagram below illustrates the role of the Menin-MLL complex in leukemogenesis and the mechanism by which this compound inhibits its function. Menin acts as a scaffold, tethering the MLL fusion protein to chromatin, which leads to the transcriptional activation of pro-leukemic genes. This compound binds to Menin, preventing its interaction with the MLL fusion protein, thereby inhibiting the aberrant gene expression.

Menin_MLL_Pathway Mechanism of this compound Inhibition of the Menin-MLL Complex cluster_0 Normal State (Leukemogenesis) cluster_1 Inhibited State (with this compound) Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction Chromatin Chromatin MLL_fusion->Chromatin Binds to Target_Genes Target Genes (e.g., HOXA9, MEIS1) Chromatin->Target_Genes Activates Transcription Leukemia Leukemia Progression Target_Genes->Leukemia MI1481 This compound Menin_inhibited Menin MI1481->Menin_inhibited Binds to & Inhibits MLL_fusion_free MLL Fusion Protein Menin_inhibited->MLL_fusion_free Interaction Blocked Target_Genes_repressed Target Gene Repression Therapeutic_Effect Therapeutic Effect Target_Genes_repressed->Therapeutic_Effect

Mechanism of this compound action.

Experimental Protocols

Co-Immunoprecipitation of the Menin-MLL Complex

This protocol details the steps to immunoprecipitate the Menin-MLL complex from cultured cells treated with this compound to assess the disruption of the protein-protein interaction.

Materials:

  • Cell Lines: Human leukemia cell lines with MLL rearrangements (e.g., MV4;11, MOLM13) or HEK293T cells transiently transfected with tagged MLL-fusion constructs.

  • This compound: Prepare stock solutions in DMSO.

  • Antibodies:

    • Anti-Menin antibody (for immunoprecipitation and Western blot)

    • Anti-MLL antibody (specifically recognizing the N-terminus of MLL or the fusion partner for Western blot)

    • Normal Rabbit or Mouse IgG (as a negative control for immunoprecipitation)

  • Reagents for Cell Lysis:

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40. Immediately before use, add a protease and phosphatase inhibitor cocktail.

  • Reagents for Immunoprecipitation:

    • Protein A/G magnetic beads or agarose resin

  • Reagents for Western Blotting:

    • SDS-PAGE gels

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary and secondary antibodies

    • Chemiluminescent substrate

Experimental Workflow Diagram:

IP_Workflow Co-Immunoprecipitation Workflow start Start cell_culture 1. Cell Culture and Treatment (e.g., MV4;11 cells + this compound or DMSO) start->cell_culture cell_lysis 2. Cell Lysis (Ice-cold Co-IP Lysis Buffer) cell_culture->cell_lysis pre_clearing 3. Pre-clearing Lysate (with Protein A/G beads) cell_lysis->pre_clearing immunoprecipitation 4. Immunoprecipitation (Incubate with anti-Menin Ab or IgG control) pre_clearing->immunoprecipitation capture 5. Capture of Immune Complex (Add Protein A/G beads) immunoprecipitation->capture washing 6. Washing (Remove non-specific binding) capture->washing elution 7. Elution (Elute bound proteins from beads) washing->elution western_blot 8. Western Blot Analysis (Detect Menin and MLL) elution->western_blot end End western_blot->end

Co-Immunoprecipitation Workflow.

Procedure:

  • Cell Culture and Treatment:

    • Culture MLL-rearranged leukemia cells (e.g., MV4;11) to the desired density.

    • Treat cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) or with DMSO as a vehicle control for 4-24 hours. The optimal time and concentration should be determined empirically.

  • Cell Lysis:

    • Harvest cells by centrifugation and wash once with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Co-IP Lysis Buffer (approximately 1 mL per 10^7 cells).

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

  • Pre-clearing the Lysate:

    • To reduce non-specific binding, add 20-30 µL of Protein A/G beads to 1 mg of protein lysate.

    • Incubate on a rotator for 1 hour at 4°C.

    • Pellet the beads by centrifugation or using a magnetic rack and transfer the pre-cleared supernatant to a new tube.

  • Immunoprecipitation:

    • To the pre-cleared lysate, add 2-5 µg of anti-Menin antibody.

    • In a separate tube, add the same amount of normal rabbit/mouse IgG to an equal amount of lysate to serve as a negative control.

    • Incubate on a rotator for 4 hours to overnight at 4°C.

  • Capture of Immune Complexes:

    • Add 30-50 µL of equilibrated Protein A/G beads to each immunoprecipitation reaction.

    • Incubate on a rotator for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer. After the final wash, carefully remove all residual buffer.

  • Elution:

    • Resuspend the beads in 30-50 µL of 2X Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

    • Pellet the beads and transfer the supernatant (containing the immunoprecipitated proteins) to a new tube.

  • Western Blot Analysis:

    • Load the eluted samples and a small fraction of the input lysate onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Menin and MLL overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Expected Results:

In the DMSO-treated control sample immunoprecipitated with the anti-Menin antibody, a band corresponding to MLL should be detected, confirming the interaction. In the samples treated with effective concentrations of this compound, the intensity of the MLL band co-immunoprecipitated with Menin should be significantly reduced in a dose-dependent manner, demonstrating the disruption of the Menin-MLL complex. The input lanes should show comparable levels of Menin and MLL across all treatment conditions. The IgG control lane should not show significant bands for either Menin or MLL.

Troubleshooting

IssuePossible CauseSolution
No or weak co-immunoprecipitated MLL band Inefficient immunoprecipitation of Menin.Ensure the anti-Menin antibody is validated for IP. Increase antibody concentration or incubation time.
Disruption of the complex during lysis.Use a milder lysis buffer or reduce the detergent concentration. Ensure all steps are performed at 4°C.
High background/non-specific binding in IgG control Insufficient pre-clearing or washing.Increase the duration of the pre-clearing step. Increase the number of washes and/or the stringency of the wash buffer (e.g., by slightly increasing the salt concentration).
MLL detected in the IgG lane Non-specific binding of MLL to the beads.Ensure proper pre-clearing. Consider using a different type of beads (e.g., agarose vs. magnetic).
Inconsistent protein levels in input Unequal loading.Perform a protein quantification assay and ensure equal amounts of lysate are used for each IP and loaded as input.

Conclusion

This document provides a comprehensive guide for utilizing co-immunoprecipitation to investigate the inhibitory effect of this compound on the Menin-MLL protein-protein interaction. The provided protocols and data serve as a valuable resource for researchers in academic and industrial settings who are focused on the development of targeted therapies for MLL-rearranged leukemias. Careful optimization of the experimental conditions, particularly antibody concentrations and washing steps, is crucial for obtaining clear and reproducible results.

References

MI-1481: Inducing Differentiation in Leukemia Cells - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-1481 is a potent and specific small-molecule inhibitor of the protein-protein interaction between Menin and Mixed Lineage Leukemia 1 (MLL1).[1] This interaction is a critical driver in certain aggressive forms of acute leukemia, particularly those with MLL gene rearrangements (MLL-r) or mutations in the nucleophosmin 1 (NPM1) gene.[2][3][4] By disrupting the Menin-MLL1 complex, this compound effectively downregulates the expression of key leukemogenic genes, such as HOXA9 and MEIS1, leading to a halt in proliferation and the induction of cellular differentiation.[5][6] This targeted approach offers a promising therapeutic strategy for these high-risk leukemia subtypes, moving beyond traditional cytotoxic chemotherapy towards differentiation therapy.[7]

Mechanism of Action

In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits the Menin-containing complex to target genes, including the HOX gene clusters. This leads to the overexpression of genes like HOXA9 and its cofactor MEIS1, which are crucial for maintaining the undifferentiated, proliferative state of leukemia blasts.[3][8] this compound binds to Menin, preventing its interaction with MLL1 and displacing the complex from chromatin. This results in the transcriptional repression of HOXA9 and MEIS1, thereby relieving the block on differentiation.[5][6] Consequently, the leukemia cells are induced to mature into more differentiated myeloid cells, such as granulocytes and monocytes, losing their leukemogenic potential.[5]

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against the Menin-MLL1 interaction and its effects on leukemia cell lines.

Parameter Value Reference
IC50 (Menin-MLL1 Interaction) 3.6 nM[1][9][6]

Table 1: In Vitro Inhibitory Activity of this compound

Leukemia Cell Line Fusion Protein GI50 Reference
MV-4-11MLL-AF436 nM[6]
MOLM13MLL-AF961 nM[6]

Table 2: Growth Inhibition (GI50) of this compound in MLL-Rearranged Leukemia Cell Lines

Signaling Pathway and Experimental Workflow

Menin_MLL1_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_complex Oncogenic Complex cluster_treatment This compound Treatment Menin Menin MLL1_fusion MLL1 Fusion Protein Menin->MLL1_fusion Interaction Inhibited_Complex Disrupted Menin-MLL1 Interaction DNA DNA (HOX Gene Promoters) MLL1_fusion->DNA Binds to HOXA9_MEIS1 HOXA9 & MEIS1 Expression DNA->HOXA9_MEIS1 Transcriptional Activation Reduced_Expression Reduced HOXA9 & MEIS1 Expression DNA->Reduced_Expression Transcriptional Repression Leukemic_Phenotype Leukemia Proliferation & Differentiation Block HOXA9_MEIS1->Leukemic_Phenotype Drives MI1481 This compound MI1481->Menin Inhibits Interaction Inhibited_Complex->DNA Binding Prevented Differentiation Cellular Differentiation & Proliferation Arrest Reduced_Expression->Differentiation Induces

Caption: this compound disrupts the Menin-MLL1 interaction, leading to reduced leukemogenic gene expression and induced differentiation.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Leukemia Cell Culture (e.g., MV-4-11, MOLM13) treatment Treat with this compound (Dose-response & time-course) start->treatment viability Cell Viability Assay (MTS/MTT) treatment->viability qpcr Gene Expression Analysis (qRT-PCR for HOXA9, MEIS1, ITGAM) treatment->qpcr flow Differentiation Marker Analysis (Flow Cytometry for CD11b) treatment->flow colony Colony Formation Assay (Methylcellulose) treatment->colony data_analysis Data Analysis (GI50, Gene Expression Fold Change, % Positive Cells) viability->data_analysis qpcr->data_analysis flow->data_analysis colony->data_analysis conclusion Conclusion: Assess this compound Efficacy in Inducing Differentiation data_analysis->conclusion

Caption: Experimental workflow for evaluating the effects of this compound on leukemia cells.

Experimental Protocols

Cell Viability/Proliferation Assay (MTS Assay)

Objective: To determine the GI50 (concentration that causes 50% growth inhibition) of this compound in leukemia cell lines.

Materials:

  • Leukemia cell lines (e.g., MV-4-11, MOLM13)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well clear flat-bottom plates

  • This compound stock solution (in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Protocol:

  • Cell Seeding:

    • Culture leukemia cells to logarithmic growth phase.

    • Perform a cell count and determine viability (e.g., using Trypan Blue).

    • Dilute cells in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Include wells with medium only for background control.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A typical starting range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • Add 100 µL of the diluted this compound or vehicle control to the appropriate wells, resulting in a final volume of 200 µL.

    • Incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTS Assay:

    • Add 40 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the medium-only wells from all other readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound and use a non-linear regression model to calculate the GI50 value.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the change in mRNA expression of target genes (HOXA9, MEIS1) and differentiation markers (ITGAM) following this compound treatment.

Materials:

  • Leukemia cells treated with this compound (e.g., at 100 nM for 48 hours) and vehicle control.

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green qPCR Master Mix

  • qRT-PCR instrument

  • Primers for human HOXA9, MEIS1, ITGAM, and a housekeeping gene (e.g., GAPDH or ACTB)

Protocol:

  • RNA Extraction:

    • Harvest approximately 1-5 x 10⁶ cells by centrifugation.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Quantify the RNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.

  • qRT-PCR:

    • Prepare the qPCR reaction mix in a 96- or 384-well plate. For each 20 µL reaction: 10 µL SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.

    • Run the plate in a qRT-PCR instrument with a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

    • Include a melt curve analysis to verify the specificity of the PCR product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each gene in each sample.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the vehicle-treated control.

Analysis of Cell Differentiation by Flow Cytometry

Objective: To measure the induction of myeloid differentiation marker CD11b on the surface of leukemia cells after this compound treatment.

Materials:

  • Leukemia cells treated with this compound (e.g., for 4-6 days) and vehicle control.

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated anti-human CD11b antibody (e.g., PE-conjugated)

  • Isotype control antibody

  • Flow cytometer

Protocol:

  • Cell Preparation and Staining:

    • Harvest approximately 0.5-1 x 10⁶ cells per sample by centrifugation.

    • Wash the cells once with cold FACS buffer.

    • Resuspend the cell pellet in 100 µL of FACS buffer.

    • Add the anti-CD11b antibody or the corresponding isotype control at the manufacturer's recommended concentration.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing and Acquisition:

    • Wash the cells twice with 1 mL of cold FACS buffer.

    • Resuspend the final cell pellet in 300-500 µL of FACS buffer.

    • Acquire the samples on a flow cytometer.

  • Data Analysis:

    • Gate on the live cell population based on forward and side scatter properties.

    • Using the isotype control to set the negative gate, determine the percentage of CD11b-positive cells in both the vehicle- and this compound-treated samples.

Colony Formation Assay in Methylcellulose

Objective: To assess the effect of this compound on the clonogenic potential and differentiation of leukemia progenitor cells.

Materials:

  • Leukemia cells (e.g., MV-4-11)

  • Methylcellulose-based medium (e.g., MethoCult™ H4434 Classic)

  • IMDM

  • This compound stock solution

  • 35 mm culture dishes

Protocol:

  • Cell Plating:

    • Resuspend leukemia cells in IMDM.

    • Add the cells and the desired concentration of this compound (or vehicle control) to the methylcellulose medium to achieve a final cell density of approximately 1,000-5,000 cells per dish.

    • Vortex the mixture thoroughly to ensure a homogenous suspension.

    • Let the tube stand for 5-10 minutes to allow air bubbles to escape.

    • Dispense 1.1 mL of the mixture into each 35 mm culture dish using a syringe with a blunt-end needle.

  • Incubation:

    • Place the culture dishes in a larger petri dish with a separate, uncovered dish containing sterile water to maintain humidity.

    • Incubate for 10-14 days at 37°C in a humidified 5% CO₂ incubator.

  • Colony Scoring:

    • After the incubation period, count the number of colonies in each dish using an inverted microscope.

    • Colonies can be categorized based on their morphology (e.g., blast-like vs. differentiated).

  • Data Analysis:

    • Calculate the average number of colonies for each treatment condition.

    • Compare the number and morphology of colonies in this compound-treated dishes to the vehicle control to assess the impact on clonogenic growth and differentiation.

References

Application Notes and Protocols: Long-Term Storage and Stability of MI-1481 in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide essential guidelines and protocols for the proper long-term storage and stability assessment of the potent menin-MLL1 inhibitor, MI-1481, when dissolved in Dimethyl Sulfoxide (DMSO). Adherence to these recommendations is crucial for ensuring the integrity and activity of the compound in research and drug development settings.

Introduction to this compound

This compound is a highly potent small molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia 1 (MLL1).[1][2] This interaction is a critical driver in certain types of acute leukemia, particularly those with MLL gene translocations.[1] By disrupting the menin-MLL1 complex, this compound effectively downregulates the expression of key downstream target genes, such as HOXA9 and MEIS1, which are essential for leukemogenesis.[3][4] This leads to the inhibition of cell proliferation and the induction of differentiation in MLL-rearranged leukemia cells.[3] The high potency of this compound, with an IC50 of 3.6 nM, makes it a valuable tool for both basic research and as a potential therapeutic agent.[1][2]

Signaling Pathway of this compound

The primary mechanism of action of this compound is the disruption of the menin-MLL1 interaction. MLL1, a histone methyltransferase, is recruited by menin to target gene promoters. In MLL-rearranged leukemias, the MLL fusion proteins retain the menin-binding domain, leading to the aberrant recruitment of the complex and overexpression of leukemogenic genes like HOXA9 and MEIS1. This compound binds to menin, preventing its interaction with MLL1 and thereby inhibiting the transcription of these target genes.

MI1481_Signaling_Pathway cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia Menin Menin MLL1 MLL1 Menin->MLL1 Interaction TargetGenes_N Target Genes (e.g., HOXA9, MEIS1) MLL1->TargetGenes_N Regulates Differentiation Normal Differentiation TargetGenes_N->Differentiation Menin_L Menin MLL_Fusion MLL Fusion Protein Menin_L->MLL_Fusion Interaction TargetGenes_L Target Genes (e.g., HOXA9, MEIS1) MLL_Fusion->TargetGenes_L Upregulates Leukemia Leukemic Proliferation TargetGenes_L->Leukemia MI1481 This compound MI1481->Menin_L Inhibits

Diagram 1: this compound Signaling Pathway

Recommended Storage Conditions for this compound in DMSO

Proper storage of this compound in DMSO is critical to maintain its chemical integrity and biological activity. Based on available data, the following storage conditions are recommended.

Storage TemperatureDurationRecommendations
4°CUp to 2 weeksFor short-term use. Aliquot to avoid repeated warming.
-80°CUp to 6 monthsFor long-term storage. Use cryo-resistant tubes and aliquot to minimize freeze-thaw cycles.

Note: The stability of this compound in DMSO is based on information from commercially available datasheets. It is highly recommended to perform in-house stability assessments for long-term and mission-critical experiments.

Experimental Protocols for Stability Assessment

The following protocols provide a framework for assessing the long-term stability of this compound in DMSO. These are generalized protocols and may require optimization based on the specific laboratory equipment and conditions.

The workflow for a comprehensive long-term stability study of this compound in DMSO involves several key stages, from sample preparation to data analysis.

Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_data Data Evaluation Prep Prepare this compound stock solution in DMSO Aliquot Aliquot into cryo-vials Prep->Aliquot Storage_RT Room Temperature (Control) Aliquot->Storage_RT Storage_4C 4°C Aliquot->Storage_4C Storage_m20C -20°C Aliquot->Storage_m20C Storage_m80C -80°C Aliquot->Storage_m80C Timepoints Analyze at T=0, 1, 3, 6 months Storage_RT->Timepoints Storage_4C->Timepoints Storage_m20C->Timepoints Storage_m80C->Timepoints HPLC HPLC-UV Analysis (Purity & Concentration) Timepoints->HPLC LCMS LC-MS Analysis (Degradation Products) Timepoints->LCMS Data Compile and analyze data HPLC->Data LCMS->Data Report Generate stability report Data->Report

Diagram 2: Experimental Workflow for Stability Assessment

This protocol outlines the use of High-Performance Liquid Chromatography with UV detection to quantify the purity and concentration of this compound over time.

Materials:

  • This compound in DMSO stock solution

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Sample Preparation:

    • At each time point, thaw one aliquot of this compound in DMSO.

    • Dilute the stock solution to a working concentration (e.g., 1 mg/mL) using the initial mobile phase composition.

  • HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm (or equivalent).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm).

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-20 min: 10% B

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Calculate the percentage purity by dividing the main peak area by the total area of all peaks.

    • Determine the concentration relative to the T=0 sample.

This protocol uses Liquid Chromatography-Mass Spectrometry to identify potential degradation products of this compound.

Materials:

  • Aged this compound in DMSO samples

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Same mobile phases and column as in the HPLC-UV protocol.

Procedure:

  • Sample Preparation:

    • Prepare samples as described in the HPLC-UV protocol.

  • LC-MS Method:

    • Use the same LC gradient as the HPLC-UV method.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: Scan a wide range (e.g., m/z 100-1000).

    • MS/MS Analysis: Perform data-dependent MS/MS on the most abundant ions to obtain fragmentation patterns.

  • Data Analysis:

    • Compare the chromatograms of aged samples to the T=0 sample to identify new peaks.

    • Determine the mass-to-charge ratio (m/z) of potential degradation products.

    • Analyze the MS/MS fragmentation patterns to propose structures for the degradation products.

Forced degradation studies are essential to understand the intrinsic stability of this compound and to ensure the stability-indicating nature of the analytical methods.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours (solid and in DMSO).

  • Photostability: Expose to light at an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Procedure:

  • Subject this compound (in DMSO and as a solid) to the stress conditions listed above.

  • At the end of the exposure period, neutralize acidic and basic samples.

  • Analyze all samples by HPLC-UV and LC-MS as described in the previous protocols to assess degradation and identify degradation products.

Illustrative Data Presentation

The following tables are examples of how to present stability data for this compound. Note: These are illustrative examples and do not represent actual experimental data for this compound.

Table 1: Long-Term Stability of this compound in DMSO at Various Temperatures (Purity by HPLC)

Time (Months)Room Temp. (% Purity)4°C (% Purity)-20°C (% Purity)-80°C (% Purity)
099.899.899.899.8
195.299.599.799.8
380.198.999.699.7
665.497.599.499.7

Table 2: Freeze-Thaw Cycle Stability of this compound in DMSO (-80°C to Room Temp.)

Freeze-Thaw Cycles% Purity% Initial Concentration
099.8100.0
199.799.8
599.699.5
1099.599.2

Conclusion

This compound is a potent menin-MLL1 inhibitor with significant potential in cancer research. To ensure the reliability and reproducibility of experimental results, it is imperative to handle and store this compound in DMSO under appropriate conditions. The recommended long-term storage condition is at -80°C in aliquots to minimize freeze-thaw cycles. The provided protocols for stability assessment using HPLC and LC-MS offer a robust framework for in-house validation of this compound stability, ensuring the quality of this critical research tool.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing MI-1481 Concentration for Cell Growth Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully utilizing MI-1481 for cell growth inhibition studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) 1 protein-protein interaction. It functions by binding to the Menin protein, thereby disrupting its interaction with MLL fusion proteins. This disruption leads to the downregulation of downstream target genes, such as HOXA9 and MEIS1, which are crucial for the proliferation and survival of leukemia cells harboring MLL rearrangements.

Q2: How should I dissolve and store this compound?

For optimal results, dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).[1][2] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store the stock solution at -20°C or -80°C, protected from light. When preparing working solutions, thaw an aliquot and dilute it in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your cell culture is low (typically ≤ 0.5%) to minimize solvent-induced toxicity.[1] A vehicle control with the same final DMSO concentration should always be included in your experiments.

Q3: I am not observing the expected cell growth inhibition. What are the possible reasons?

Several factors could contribute to a lack of expected activity. Consider the following troubleshooting steps:

  • Compound Integrity: Ensure your this compound stock solution has been stored correctly and has not degraded. If in doubt, use a fresh vial.

  • Cell Line Sensitivity: this compound is most effective in cell lines with MLL rearrangements. Verify the genetic background of your cell line. Cell lines without MLL translocations, such as K562 and U937, have been shown to have no significant inhibition in proliferation.

  • Assay Conditions: Optimize your cell seeding density and the duration of the inhibitor treatment. Insufficient incubation time may not allow for a measurable effect on cell proliferation.

  • Solubility Issues: Visually inspect your working solutions for any signs of precipitation. If the compound is not fully dissolved in the cell culture medium, its effective concentration will be lower than intended.

Q4: I am observing high variability in my results between experiments. How can I improve consistency?

Inconsistent results are a common challenge in cell-based assays. To improve reproducibility:

  • Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Ensure that you seed the same number of cells for each experiment and that the cells are in the logarithmic growth phase at the time of treatment.

  • Consistent Compound Preparation: Always prepare fresh dilutions of this compound from a single-use aliquot of the stock solution for each experiment.

  • Control for Edge Effects: In multi-well plates, evaporation can be more pronounced in the outer wells, leading to an "edge effect." To mitigate this, you can avoid using the outermost wells or fill them with sterile PBS or media.

  • Automate Liquid Handling: If possible, use automated liquid handlers for pipetting to reduce human error and improve precision.

Q5: Are there any known off-target effects of this compound?

While this compound is designed to be a selective inhibitor of the Menin-MLL interaction, like all small molecules, it has the potential for off-target effects. Currently, there is limited publicly available information specifically detailing the off-target profile of this compound. To investigate potential off-target effects in your experiments, consider the following:

  • Use a Rescue Experiment: Overexpress the intended target (Menin) to see if it rescues the observed phenotype.

  • Use a Structurally Unrelated Inhibitor: Compare the effects of this compound with another Menin-MLL inhibitor that has a different chemical scaffold.

  • Perform a Counter-Screen: Test the compound on a cell line that does not express the target to see if the effect persists.

Quantitative Data Summary

The following table summarizes the reported growth inhibition (GI50) values for this compound in various cancer cell lines.

Cell LineCancer TypeMLL StatusGI50 (nM)Reference
MV-4-11Acute Myeloid LeukemiaMLL-AF4 fusion36[3]
MOLM13Acute Myeloid LeukemiaMLL-AF9 fusion61[3]
Murine bone marrow cellsLeukemia modelMLL-AF9 transformed34[3]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the Menin-MLL signaling pathway and a general workflow for a cell growth inhibition experiment.

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_Fusion Interaction Target_Genes Target Genes (HOXA9, MEIS1) MLL_Fusion->Target_Genes Upregulates Transcription Leukemogenic Transcription Target_Genes->Transcription MI_1481 This compound MI_1481->Menin Inhibits

Menin-MLL signaling pathway and the inhibitory action of this compound.

Cell_Growth_Inhibition_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture Cells C 3. Seed Cells in 96-well Plate A->C B 2. Prepare this compound Serial Dilutions D 4. Add this compound and Controls to Wells B->D C->D E 5. Incubate for 48-72 hours D->E F 6. Add Cell Viability Reagent (e.g., MTT) E->F G 7. Measure Absorbance/ Fluorescence F->G H 8. Calculate % Inhibition and Determine GI50 G->H

General experimental workflow for a cell growth inhibition assay.

Experimental Protocols

Protocol: Cell Growth Inhibition Assay Using MTT

This protocol provides a detailed method for determining the half-maximal growth inhibitory concentration (GI50) of this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Anhydrous DMSO

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest cells in the logarithmic growth phase and perform a cell count. b. Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well in 100 µL of medium). The optimal seeding density should be determined empirically for each cell line. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

  • Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform a serial dilution of the this compound stock solution in complete cell culture medium to create a range of working concentrations (e.g., from 1 nM to 10 µM). c. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control. d. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

  • Incubation: a. Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible. c. Carefully aspirate the medium from each well without disturbing the formazan crystals. d. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. e. Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Subtract the average absorbance of the blank wells (medium only) from all other wells. c. Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. d. Plot the percentage of growth inhibition against the logarithm of the this compound concentration and use non-linear regression analysis to determine the GI50 value.

References

Technical Support Center: MI-1480 Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MI-1481, a potent inhibitor of the menin-Mixed Lineage Leukemia 1 (MLL1) interaction. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in aqueous media and to provide clear guidance for its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly potent, small molecule inhibitor of the protein-protein interaction between menin and MLL1, with an IC50 of 3.6 nM.[1][2][3][4] The MLL1 protein is a histone methyltransferase that, when translocated and fused with other proteins, can drive the development of acute leukemias. Menin is a critical cofactor for the oncogenic activity of these MLL fusion proteins.[5][6] By disrupting the menin-MLL1 interaction, this compound prevents the recruitment of the MLL1 complex to its target genes, leading to the downregulation of key downstream targets such as HOXA9 and MEIS1.[7] This ultimately inhibits the proliferation of MLL-rearranged leukemia cells.[7]

Q2: I am observing precipitation of this compound in my aqueous cell culture medium. Why is this happening?

A2: this compound is a poorly water-soluble compound. Direct dissolution in aqueous buffers or cell culture media will likely result in precipitation. It is essential to first prepare a concentrated stock solution in an appropriate organic solvent before diluting it into your aqueous experimental medium.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. Ensure you are using anhydrous, high-purity DMSO to minimize degradation of the compound and to ensure maximum solubility.

Q4: How should I store this compound powder and its stock solutions?

A4: The solid form of this compound should be stored at -20°C. Once dissolved in DMSO, the stock solution should also be stored at -20°C for long-term use. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide

Issue 1: Precipitation in Cell Culture Media

Problem: After adding the this compound stock solution to my cell culture medium, I observe a cloudy appearance or visible precipitate, especially at higher concentrations.

Root Cause: The final concentration of DMSO in the cell culture medium may be too low to maintain the solubility of this compound, or the final concentration of this compound exceeds its solubility limit in the aqueous medium.

Solutions:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5% (v/v) to minimize solvent-induced cytotoxicity. However, this low percentage of DMSO may not be sufficient to keep high concentrations of this compound in solution.

  • Serial Dilutions: When preparing working concentrations, perform serial dilutions of your high-concentration DMSO stock solution into the cell culture medium. Add the diluted stock solution to the medium dropwise while gently vortexing or swirling to ensure rapid and even dispersion.

  • Test Lower Concentrations: If precipitation persists, you may need to work with lower final concentrations of this compound that are within its solubility range in the final assay medium.

Issue 2: Inconsistent Results in In Vitro Assays

Problem: I am observing high variability in my experimental results between different wells or different experiments.

Root Cause: This can be due to incomplete solubilization of this compound or precipitation of the compound over the course of the experiment. The actual concentration of the compound in solution may be lower and more variable than intended.

Solutions:

  • Ensure Complete Dissolution of Stock: Before each use, ensure your DMSO stock solution is completely thawed and vortexed to ensure homogeneity. Visually inspect the solution for any undissolved particles.

  • Freshly Prepare Working Solutions: Prepare the final working solutions of this compound in your cell culture medium immediately before adding them to your cells. Avoid storing diluted aqueous solutions for extended periods.

  • Use of a Carrier Protein: In some instances, the addition of a small amount of serum (e.g., FBS) to the dilution medium can help to stabilize poorly soluble compounds and improve their bioavailability in cell-based assays.

Data Presentation: this compound Properties

PropertyValueReference
Chemical Formula C29H30F3N7O2SN/A
Molecular Weight 597.66 g/mol N/A
IC50 (menin-MLL1) 3.6 nM[1][2][3][4]
Storage (Solid) -20°CN/A
Storage (in DMSO) -20°CN/A

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.977 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the solid this compound.

  • Vortex the solution vigorously until all the solid has completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of this compound for In Vivo Studies

The following formulation has been successfully used for intravenous (iv), oral (po), and intraperitoneal (ip) administration of this compound in mice.[1]

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Saline (0.9% NaCl)

  • Sterile tubes

Procedure:

  • Prepare a vehicle solution consisting of 25% (v/v) DMSO, 25% (v/v) PEG400, and 50% (v/v) saline.

    • For example, to prepare 10 mL of the vehicle, mix 2.5 mL of DMSO, 2.5 mL of PEG400, and 5.0 mL of saline.

  • Weigh the required amount of this compound for your desired final concentration.

  • First, dissolve the this compound powder in the DMSO portion of the vehicle.

  • Once fully dissolved, add the PEG400 and mix thoroughly.

  • Finally, add the saline and mix until a clear and homogenous solution is obtained.

  • This formulation should be prepared fresh before each use.

Visualizations

MI1481_Signaling_Pathway This compound Signaling Pathway cluster_nucleus Nucleus Menin Menin MLL1_fusion MLL1 Fusion Protein Menin->MLL1_fusion Interaction Target_Genes Target Genes (e.g., HOXA9, MEIS1) MLL1_fusion->Target_Genes Upregulates Transcription Gene Transcription Target_Genes->Transcription Leukemogenesis Leukemogenesis Transcription->Leukemogenesis MI1481 This compound MI1481->Menin Inhibits Interaction caption This compound inhibits the Menin-MLL1 fusion protein interaction.

Caption: this compound inhibits the Menin-MLL1 fusion protein interaction.

Experimental_Workflow In Vitro Experiment Workflow cluster_prep Solution Preparation cluster_assay Cell-Based Assay Start Start: this compound Powder Stock_Solution Prepare 10 mM Stock in 100% DMSO Start->Stock_Solution Working_Solution Prepare Working Solution in Cell Culture Medium (Final DMSO <0.5%) Stock_Solution->Working_Solution Treatment Treat Cells with This compound Working Solution Working_Solution->Treatment Cell_Culture Leukemia Cell Culture Cell_Culture->Treatment Incubation Incubate for Desired Time Treatment->Incubation Analysis Analyze Endpoint (e.g., Proliferation, Gene Expression) Incubation->Analysis caption Workflow for in vitro experiments using this compound.

Caption: Workflow for in vitro experiments using this compound.

Troubleshooting_Logic Troubleshooting Precipitation Issues Start Precipitation Observed in Aqueous Medium? Check_Stock Is the DMSO Stock Solution Clear? Start->Check_Stock Yes Check_Final_Conc Is Final this compound Concentration Too High? Check_Stock->Check_Final_Conc Yes Solution1 Re-dissolve Stock (Vortex/Warm) Check_Stock->Solution1 No Check_DMSO_Conc Is Final DMSO Concentration <0.1%? Check_Final_Conc->Check_DMSO_Conc Yes Solution2 Lower Final this compound Concentration Check_Final_Conc->Solution2 No Solution3 Increase Final DMSO (if cell tolerance allows, max 0.5%) Check_DMSO_Conc->Solution3 Yes Solution4 Use Serial Dilutions and Rapid Mixing Check_DMSO_Conc->Solution4 No caption Decision tree for troubleshooting this compound precipitation.

Caption: Decision tree for troubleshooting this compound precipitation.

References

potential off-target effects of MI-1481 in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MI-1481 in cancer cell experiments. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential issues during their studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a highly potent and specific small molecule inhibitor of the Menin-Mixed Lineage Leukemia 1 (Menin-MLL1) protein-protein interaction.[1][2][3][4] Its primary on-target effect is to bind to Menin, preventing it from interacting with MLL1 fusion proteins, which are oncogenic drivers in certain types of leukemia. This disruption leads to the downregulation of key MLL fusion target genes, such as HOXA9 and MEIS1, which are critical for the proliferation and survival of these cancer cells.[3][5]

Q2: In which cancer cell lines is this compound expected to be most effective?

This compound demonstrates the most potent activity in cancer cell lines harboring MLL gene rearrangements. Significant growth inhibition has been reported in cell lines such as MV-4-11 (containing the MLL-AF4 fusion protein) and MOLM13 (containing the MLL-AF9 fusion protein).[3] Conversely, cell lines that lack MLL translocations, such as K562 and U937, show no significant inhibition of proliferation, highlighting the specificity of this compound for its intended target.

Q3: What are the known off-target effects of this compound?

Currently, there is no publicly available data from comprehensive off-target screening studies, such as broad kinome scans or proteome-wide affinity-based profiling, for this compound. The existing literature emphasizes its high selectivity for the Menin-MLL1 interaction.[2] The development of this compound was a result of structure-based optimization to achieve high potency and selectivity for its intended target.[2]

While specific off-target interactions have not been documented, it is a standard part of preclinical drug development to assess for unintended molecular interactions. Researchers observing unexpected phenotypes in their experiments that cannot be explained by the on-target effects (inhibition of the Menin-MLL1 pathway) may consider investigating potential off-target activities.

Q4: How can I experimentally assess for potential off-target effects of this compound in my cancer cell model?

To investigate potential off-target effects, a systematic approach is recommended. This can include:

  • Broad Kinase Profiling: Employing a service like KINOMEscan™ allows for the screening of this compound against a large panel of kinases to identify any unintended inhibitory activity.

  • Chemical Proteomics: Techniques such as affinity chromatography coupled with mass spectrometry can be used to pull down interacting proteins from cell lysates incubated with a derivatized version of this compound.

  • Phenotypic Screening in MLL-Wildtype Cells: Comparing the cellular effects of this compound in both MLL-rearranged and MLL-wildtype cancer cell lines can help differentiate on-target from potential off-target effects. Any significant activity in MLL-wildtype cells might suggest an off-target mechanism.

  • Rescue Experiments: Overexpression of downstream effectors of the Menin-MLL1 pathway (e.g., HOXA9 and MEIS1) should rescue the anti-proliferative effects of this compound if they are solely on-target. Failure to rescue the phenotype might indicate the involvement of other pathways.

Troubleshooting Guide

Issue 1: this compound is not inhibiting the proliferation of my cancer cells as expected.

  • Confirm the Genetic Background of Your Cell Line: Ensure that your cell line harbors an MLL rearrangement. This compound is highly specific and is not expected to be effective in MLL-wildtype cells.

  • Verify Compound Integrity and Concentration: Ensure that the this compound compound is correctly stored and that the final concentration in your assay is accurate. Prepare fresh dilutions for each experiment.

  • Check for On-Target Pathway Modulation: Before assessing cell proliferation, confirm that this compound is engaging its target in your cells. This can be done by measuring the expression of downstream target genes like HOXA9 and MEIS1 via qRT-PCR. A significant downregulation of these genes indicates that the compound is active.[3][5]

  • Optimize Treatment Duration: The anti-proliferative effects of this compound may take several days to become apparent, as the mechanism involves altering gene expression and inducing differentiation.[5] Consider extending the duration of your cell viability assay.

Issue 2: I am observing unexpected cellular phenotypes that are not consistent with Menin-MLL1 inhibition.

  • Characterize the Phenotype in Detail: Document the observed effects, such as changes in cell morphology, cell cycle distribution, or the activation of specific signaling pathways.

  • Perform Dose-Response and Time-Course Experiments: Determine if the unexpected phenotype is dose-dependent and follows a specific time course. This can help to establish a causal link with the compound treatment.

  • Consult the Literature for Similar Phenotypes: Research if the observed effects have been associated with the inhibition of other cellular targets or pathways.

  • Consider Off-Target Screening: If the phenotype is robust and reproducible, it may be warranted to perform off-target profiling as described in FAQ Q4.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Assay TypeTargetIC50 (nM)Reference
Biochemical AssayMenin-MLL1 Interaction3.6[1][2][3][4]

Table 2: Cellular Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeMLL StatusGI50 (nM)Reference
MV-4-11Acute Myeloid LeukemiaMLL-AF436[3]
MOLM13Acute Myeloid LeukemiaMLL-AF961[3]
Murine bone marrow cellsLeukemia modelMLL-AF9 transformed34[3]
K562Chronic Myeloid LeukemiaMLL wild-typeNo significant inhibition
U937Histiocytic LymphomaMLL wild-typeNo significant inhibition

Experimental Protocols

Protocol 1: Assessment of On-Target Gene Downregulation by qRT-PCR

  • Cell Seeding and Treatment: Seed MLL-rearranged cells (e.g., MV-4-11) in appropriate culture vessels and allow them to adhere or stabilize overnight. Treat the cells with a range of this compound concentrations (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control (e.g., DMSO) for 24-72 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative RT-PCR: Perform qRT-PCR using primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB).

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound treated samples to the vehicle control. A significant decrease in the expression of HOXA9 and MEIS1 confirms on-target activity.

Visualizations

Menin_MLL1_Signaling_Pathway On-Target Signaling Pathway of this compound cluster_nucleus Nucleus Menin Menin MLL1_fusion MLL1 Fusion Protein (e.g., MLL-AF9) Menin->MLL1_fusion Interaction Target_Genes Target Genes (HOXA9, MEIS1) MLL1_fusion->Target_Genes Upregulates Transcription Oncogenic Transcription Target_Genes->Transcription Proliferation Leukemic Cell Proliferation Transcription->Proliferation Drives MI1481 This compound MI1481->Menin Inhibits Interaction

Caption: On-Target Signaling Pathway of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected this compound Results Start Start: Unexpected Experimental Result Check_Cell_Line Is the cell line MLL-rearranged? Start->Check_Cell_Line Check_Compound Verify compound integrity and concentration Check_Cell_Line->Check_Compound Yes End_Technical_Issue Result may be due to technical/experimental error Check_Cell_Line->End_Technical_Issue No Check_On_Target Assess on-target activity: Measure HOXA9/MEIS1 expression Check_Compound->Check_On_Target On_Target_Effect Is there downregulation of target genes? Check_On_Target->On_Target_Effect Phenotype_Analysis Characterize unexpected phenotype: Dose-response and time-course On_Target_Effect->Phenotype_Analysis Yes On_Target_Effect->End_Technical_Issue No Off_Target_Investigation Consider off-target investigation: Kinome scan, proteomics Phenotype_Analysis->Off_Target_Investigation End_On_Target Result is likely due to on-target effect Phenotype_Analysis->End_On_Target If phenotype aligns with known downstream effects End_Off_Target Result may be due to an off-target effect Off_Target_Investigation->End_Off_Target

Caption: Troubleshooting Workflow for Unexpected this compound Results.

References

MI-1481 Technical Support Center: Troubleshooting Precipitation in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting precipitation issues encountered with the Menin-MLL1 inhibitor, MI-1481, in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a highly potent and selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia 1 (MLL1) protein-protein interaction, with an IC50 of 3.6 nM.[1][2][3][4] It is a valuable tool for studying the role of the Menin-MLL1 interaction in various cancers, particularly MLL-rearranged leukemias.[2][5][6]

Quantitative Data Summary: this compound Properties

PropertyValue
Chemical Formula C29H30F3N7O2S[5]
Molecular Weight 597.66 g/mol [5]
IC50 (Menin-MLL1) 3.6 nM[1][2][3][4]
Solubility 10 mM in DMSO[4]

Q2: I'm observing a precipitate in my cell culture media after adding this compound. What are the common causes?

Precipitation of small molecule inhibitors like this compound in aqueous cell culture media is a common issue and can be attributed to several factors:

  • Exceeding Solubility Limit: The most frequent cause is exceeding the solubility of this compound in the final culture medium. While soluble in DMSO, its aqueous solubility is significantly lower.[7]

  • Improper Dilution Technique: Adding a concentrated DMSO stock solution directly into a large volume of aqueous media can cause the compound to "crash out" of solution.[7]

  • High Final DMSO Concentration: While DMSO is a common solvent, final concentrations above 0.5% can be toxic to cells and may also contribute to precipitation issues.[7][8] It is best to keep the final DMSO concentration at or below 0.1%.

  • Temperature Shock: Adding a cold stock solution to warm culture media can decrease the solubility of the compound.[9]

  • Media Components: Interactions with components in the cell culture media, such as proteins in fetal bovine serum (FBS), can sometimes lead to precipitation.[9]

  • pH of the Media: Although less common, significant shifts in the pH of the culture medium can affect the solubility of a compound.[9]

Q3: What are the consequences of this compound precipitation in my experiment?

Precipitation of this compound can significantly impact your experimental results:

  • Inaccurate Dosing: The formation of a precipitate means the actual concentration of the soluble, active inhibitor in your experiment is lower than intended, leading to unreliable and difficult-to-interpret data.[7]

  • Cellular Toxicity: The solid particles of the precipitate can be directly toxic to cells, independent of the pharmacological effects of this compound.[7]

  • Experimental Artifacts: Precipitates can interfere with various assays, particularly those involving imaging or absorbance readings.[7]

Q4: How can I prevent this compound from precipitating in my cell culture experiments?

To avoid precipitation, it is crucial to follow proper handling and dilution procedures. Here are some key recommendations:

  • Prepare a High-Concentration Stock Solution in DMSO: The recommended solvent for this compound is DMSO.[4] Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume added to your culture media.

  • Perform Serial Dilutions: Instead of adding the concentrated stock directly to your final culture volume, perform an intermediate dilution step in a smaller volume of serum-free media or PBS.[7] This gradual decrease in DMSO concentration helps to keep the compound in solution.

  • Pre-warm Media: Ensure your cell culture media is at 37°C before adding the inhibitor.[9]

  • Control Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture media as low as possible, ideally at or below 0.1%. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[8]

  • Vortex Gently: After each dilution step, mix the solution by gentle vortexing or inversion to ensure homogeneity.

Troubleshooting Guide

If you are currently experiencing precipitation with this compound, follow this step-by-step guide to identify and resolve the issue.

G start Precipitation Observed in Cell Culture check_stock 1. Verify Stock Solution Is the stock solution clear? start->check_stock remake_stock Re-dissolve or Prepare Fresh Stock Solution in 100% DMSO check_stock->remake_stock No check_dilution 2. Review Dilution Method Are you performing serial dilutions? check_stock->check_dilution Yes remake_stock->check_dilution implement_serial Implement Serial Dilution Protocol (See Protocol 2) check_dilution->implement_serial No check_dmso 3. Check Final DMSO % Is it <= 0.1%? check_dilution->check_dmso Yes implement_serial->check_dmso adjust_dmso Adjust Stock Concentration or Final Volume to Lower DMSO % check_dmso->adjust_dmso No check_temp 4. Check Media Temperature Is the media pre-warmed to 37°C? check_dmso->check_temp Yes adjust_dmso->check_temp warm_media Pre-warm Media to 37°C Before Adding Inhibitor check_temp->warm_media No consider_media 5. Consider Media Components Could serum be an issue? check_temp->consider_media Yes warm_media->consider_media test_serum_free Test Dilution in Serum-Free Media Before Adding to Complete Media consider_media->test_serum_free Yes success Precipitation Resolved consider_media->success No test_serum_free->success

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight of this compound = 597.66 g/mol

    • To prepare 1 mL of a 10 mM stock solution, weigh out 5.98 mg of this compound.

  • Dissolution:

    • In a sterile, amber microcentrifuge tube, add the weighed this compound powder.

    • Add 1 mL of anhydrous, cell culture grade DMSO.

    • Vortex the solution thoroughly until all the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles.[8]

    • Store the aliquots at -20°C or -80°C for long-term storage.[3][10]

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media

This protocol provides an example for preparing a final concentration of 100 nM in 10 mL of complete cell culture media.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture media (with serum, if applicable)

  • Pre-warmed (37°C) serum-free cell culture media or sterile PBS

  • Sterile conical tubes

Procedure:

  • Intermediate Dilution (1:100):

    • In a sterile conical tube, add 990 µL of pre-warmed serum-free media or PBS.

    • Add 10 µL of the 10 mM this compound stock solution to create a 100 µM intermediate solution.

    • Gently vortex the tube to mix thoroughly.

  • Final Dilution (1:1000):

    • In a separate sterile conical tube containing 9.99 mL of pre-warmed complete cell culture media, add 10 µL of the 100 µM intermediate solution.

    • This results in a final this compound concentration of 100 nM.

    • The final DMSO concentration will be 0.001%, which is well below the recommended limit.

  • Final Mixing and Use:

    • Invert the tube several times to ensure the final solution is homogenous.

    • Visually inspect the media for any signs of precipitation before adding it to your cells.

    • Add the prepared media to your cell culture plates.

Signaling Pathway

This compound inhibits the interaction between Menin and MLL1. MLL1 is a histone methyltransferase that, when part of a fusion protein in certain leukemias, requires Menin to be targeted to specific genes, such as HOXA9 and MEIS1.[6][11] The upregulation of these genes is critical for leukemogenesis. By disrupting the Menin-MLL1 interaction, this compound prevents the expression of these target genes, leading to cell differentiation and a reduction in leukemic cell proliferation.[11]

G cluster_nucleus Nucleus Menin Menin MLL1_fusion MLL1 Fusion Protein Menin->MLL1_fusion Interaction DNA DNA (e.g., HOXA9 promoter) MLL1_fusion->DNA Binds to HOXA9_MEIS1 HOXA9, MEIS1 Gene Expression DNA->HOXA9_MEIS1 Leads to Leukemogenesis Leukemogenesis HOXA9_MEIS1->Leukemogenesis MI1481 This compound MI1481->Menin Inhibits Interaction

References

Technical Support Center: MI-1481 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MI-1481. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for assessing the cytotoxicity of this compound, particularly in non-Mixed-Lineage Leukemia (non-MLL) cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a highly potent, small-molecule inhibitor of the protein-protein interaction (PPI) between Menin and Mixed-Lineage Leukemia 1 (MLL1).[1][2] The Menin-MLL1 interaction is critical for the oncogenic activity of MLL fusion proteins in MLL-rearranged leukemias. By blocking this interaction, this compound prevents the recruitment of the MLL1 complex to target genes, leading to the downregulation of key pro-leukemic genes like HOXA9 and MEIS1, which in turn inhibits cell proliferation and induces differentiation in MLL-rearranged cancer cells.[3][4]

Q2: Is significant cytotoxicity expected when treating non-MLL cell lines with this compound?

A2: No, significant cytotoxicity is generally not expected in cell lines that do not harbor MLL translocations. The potent activity of this compound is highly specific to the Menin-MLL1 dependency found in MLL-rearranged leukemias.[5] Studies have shown that non-MLL human leukemia cell lines, such as K562 and U937, do not show significant inhibition of proliferation when treated with this compound.[3] The absence of the MLL fusion protein, the primary target of the Menin-MLL1 interaction's oncogenic function, means these cells lack the specific vulnerability that this compound exploits.

Q3: What are the typical concentrations of this compound that show an effect in sensitive (MLL-rearranged) cell lines?

A3: In sensitive MLL-rearranged cell lines like MOLM13 and MV-4-11, this compound typically demonstrates anti-proliferative effects (GI50) in the nanomolar range, often between 200-500 nM.[2] The biochemical IC50 for the inhibition of the Menin-MLL1 interaction is exceptionally potent, measured at 3.6 nM.[1][2]

Q4: Can this compound be used to study other pathways besides Menin-MLL1?

A4: While this compound was specifically designed and optimized for high-affinity inhibition of the Menin-MLL1 interaction, its use as a tool compound can help elucidate the downstream effects of this pathway.[2] Any effects observed in non-MLL cell lines at high concentrations should be interpreted with caution and may suggest potential off-target activities or general cellular stress.

Quantitative Data Summary

The following table summarizes the reported activity of this compound in MLL-rearranged versus non-MLL cell lines, highlighting its target specificity.

Cell LineMLL StatusAssay TypeReported Activity (IC50/GI50)Reference
MOLM13 MLL-AF9Cell Growth InhibitionSignificant Inhibition[3]
MV-4-11 MLL-AF4Cell Growth InhibitionSignificant Inhibition (GI50 ~200-500 nM)[2][3]
K562 non-MLL (BCR-ABL)Cell Growth InhibitionNo Significant Inhibition[3]
U937 non-MLLCell Growth InhibitionNo Significant Inhibition[3]

Diagram: this compound Mechanism of Action

MI1481_MoA cluster_nucleus Cell Nucleus Menin Menin MLL1 MLL1 Fusion Protein Menin->MLL1 Binds DNA DNA (Promoter Region) MLL1->DNA Binds to H3K4me3 H3K4 Trimethylation DNA->H3K4me3 Leads to Transcription Gene Transcription (HOXA9, MEIS1) H3K4me3->Transcription Activates Proliferation Leukemic Cell Proliferation Transcription->Proliferation Drives MI1481 This compound Block Inhibition MI1481->Block Block->Menin Disrupts Interaction

Caption: this compound blocks the Menin-MLL1 fusion protein interaction.

Troubleshooting Guide: Unexpected Cytotoxicity in Non-MLL Cell Lines

If you observe unexpected cytotoxicity or a decrease in cell viability in non-MLL cell lines, consult the following guide.

ProblemPotential CauseRecommended Solution
High cytotoxicity across all cell lines, including controls. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high for the cells.• Ensure the final solvent concentration is non-toxic (typically ≤0.5% for DMSO).[6]• Run a "vehicle-only" control to assess the tolerance of your specific cell line.[7]
Compound Degradation/Instability: this compound may be unstable in your culture medium over the experiment's time course.• Prepare fresh dilutions of this compound from a frozen stock for each experiment.[6]• Avoid prolonged storage of diluted compound in culture medium.
Contamination: Microbial contamination (e.g., mycoplasma, bacteria, fungi) in cell cultures can cause cell death.• Visually inspect cultures for signs of contamination.• Perform routine mycoplasma testing on your cell stocks.
Cytotoxicity observed only at very high concentrations. Off-Target Effects: At high concentrations, small molecules can interact with unintended targets, leading to non-specific cytotoxicity.• This is a known limitation of many small molecules. Focus on a concentration range relevant to the on-target activity (low micromolar or high nanomolar).• Note the concentration at which non-specific effects appear and consider it the upper limit for relevant experiments.
Inconsistent or non-reproducible results. Inaccurate Pipetting: Errors in pipetting small volumes of a high-concentration stock solution can lead to large variations in the final concentration.• Use properly calibrated pipettes.• Perform serial dilutions to avoid pipetting very small volumes (e.g., <1 µL).[6]
Variations in Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.[6]• Ensure a homogenous cell suspension before seeding.• Use a consistent and accurate method for cell counting (e.g., automated cell counter or hemocytometer).[8]
Edge Effects: Wells on the outer edges of a 96-well plate are prone to evaporation, which can concentrate the media and compound, leading to artifactual results.• Avoid using the outermost wells of the plate for experimental samples.• Fill the outer wells with sterile PBS or media to create a humidity barrier.[8]

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow start Start: Unexpected Cytotoxicity in Non-MLL Cell Line q1 Is cytotoxicity seen in vehicle-only control? start->q1 a1_yes Check Solvent Concentration & Cell Health (Contamination) q1->a1_yes Yes q2 Are results reproducible? q1->q2 No a2_no Review Pipetting Technique, Cell Counting & Seeding Protocol q2->a2_no No q3 Does cytotoxicity only occur at high concentrations (>10 µM)? q2->q3 Yes a3_yes Likely Off-Target Effect. Focus on lower concentrations. q3->a3_yes Yes a3_no Investigate Assay Interference or Compound Stability q3->a3_no No

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Experimental Protocols

Protocol: Standard Cytotoxicity Assay using WST-8/CCK-8

This protocol provides a general framework for assessing the cytotoxicity of this compound. Optimization of cell number and incubation times is recommended for each specific cell line.[8][9]

Materials:

  • Non-MLL cell line of interest (e.g., K562, U937)

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile 96-well flat-bottom plates

  • WST-8 or CCK-8 reagent (e.g., Cell Counting Kit-8)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Prepare a cell suspension in complete culture medium at the desired density (e.g., 5,000-10,000 cells per 100 µL).

    • Dispense 100 µL of the cell suspension into the inner wells of a 96-well plate.

    • Add 100 µL of sterile media or PBS to the outer wells to minimize edge effects.

    • Incubate the plate at 37°C, 5% CO2 for 24 hours to allow cells to adhere (if applicable) and acclimatize.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. Aim for a range of final concentrations (e.g., 0.01 µM to 50 µM).

    • Prepare a vehicle control dilution (DMSO in media) at a concentration matching the highest concentration of this compound used.

    • Carefully remove the medium from the wells (for adherent cells) or add the compound directly (for suspension cells).

    • Add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the appropriate wells. Include "cells + media only" wells as a negative control.

    • Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).

  • Viability Assessment (WST-8/CCK-8):

    • Approximately 2-4 hours before the end of the incubation period, add 10 µL of WST-8/CCK-8 reagent to each well.

    • Incubate the plate at 37°C for 2-4 hours, or until a sufficient color change is observed in the control wells.

    • Gently tap the plate to ensure homogenous color distribution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculation:

      • Subtract the average absorbance of the "media only" (blank) wells from all other readings.

      • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100

      • Plot the % Viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Diagram: Cytotoxicity Experimental Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis p1 1. Prepare Cell Suspension p2 2. Seed Cells in 96-Well Plate p1->p2 p3 3. Incubate (24h) p2->p3 t1 4. Prepare Serial Dilutions of this compound t2 5. Add Compound to Wells t1->t2 t3 6. Incubate (48-96h) t2->t3 a1 7. Add WST-8/CCK-8 Reagent a2 8. Incubate (2-4h) a1->a2 a3 9. Read Absorbance (450nm) a2->a3 a4 10. Calculate % Viability & Plot Dose-Response Curve a3->a4

Caption: General workflow for an in vitro cytotoxicity experiment.

References

mechanisms of acquired resistance to MI-1481

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MI-1481, a potent inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to answer frequently asked questions regarding acquired resistance to this compound.

Disclaimer: Direct experimental data on acquired resistance mechanisms to this compound is currently limited in publicly available literature. The information provided here is based on the known mechanism of action of this compound, data from similar Menin-MLL inhibitors, and established principles of acquired resistance to targeted cancer therapies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a highly potent, small-molecule inhibitor of the protein-protein interaction between Menin and MLL1.[1][2] By disrupting this interaction, this compound aims to suppress the transcription of key target genes, such as HOXA9 and MEIS1, which are critical for the survival and proliferation of leukemia cells with MLL rearrangements.[3] This leads to cell differentiation and a reduction in leukemic cell growth.[4][5]

Q2: My MLL-rearranged cell line, initially sensitive to this compound, is now showing reduced sensitivity. What are the potential mechanisms of acquired resistance?

A2: While specific data for this compound is emerging, potential mechanisms of acquired resistance, extrapolated from other targeted therapies, may include:

  • Mutations in the Drug Target: Alterations in the Menin or MLL proteins that prevent this compound from binding effectively.

  • Target Amplification: Increased expression of Menin or the MLL fusion protein, requiring higher concentrations of this compound to achieve the same level of inhibition.

  • Activation of Bypass Signaling Pathways: Upregulation of parallel signaling pathways that promote cell survival and proliferation, circumventing the dependency on the Menin-MLL interaction. This is a common mechanism of resistance to various targeted therapies.

  • Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), which actively transport this compound out of the cell.

Q3: How can I experimentally investigate these potential resistance mechanisms in my cell line?

A3: A systematic approach is recommended:

  • Sequence the Target: Perform Sanger or next-generation sequencing of the MEN1 and MLL genes in your resistant cell lines to identify potential mutations in the drug-binding sites.

  • Assess Protein Expression: Use Western blotting or quantitative mass spectrometry to compare the expression levels of Menin and the MLL fusion protein in sensitive versus resistant cells.

  • Profile Gene Expression: Conduct RNA-sequencing or microarray analysis to identify differentially expressed genes and activated signaling pathways in resistant cells.

  • Drug Efflux Assay: Utilize fluorescent substrates of efflux pumps (e.g., rhodamine 123) with and without known efflux pump inhibitors to determine if increased drug efflux is contributing to resistance.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Decreased potency (IC50) of this compound in a previously sensitive cell line. Development of acquired resistance.1. Confirm the identity and purity of your this compound compound. 2. Perform a dose-response curve to accurately quantify the shift in IC50. 3. Investigate potential resistance mechanisms as outlined in the FAQs.
High variability in experimental replicates. Cell line heterogeneity or inconsistent experimental conditions.1. Single-cell clone your resistant cell line to ensure a homogenous population. 2. Standardize all experimental parameters, including cell seeding density, drug concentration, and incubation time.
No downregulation of HOXA9 or MEIS1 expression upon this compound treatment in resistant cells. The drug is no longer effectively inhibiting the Menin-MLL interaction or a bypass pathway is maintaining target gene expression.1. Confirm target engagement using a cellular thermal shift assay (CETSA) or co-immunoprecipitation to assess the disruption of the Menin-MLL interaction. 2. Investigate upstream regulators of HOXA9 and MEIS1 that may be activated in the resistant cells.

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines
  • Cell Culture: Culture MLL-rearranged leukemia cells (e.g., MOLM-13, MV-4-11) in appropriate media.

  • Initial Treatment: Treat cells with this compound at a concentration equivalent to the IC50.

  • Dose Escalation: Gradually increase the concentration of this compound in the culture medium as the cells begin to recover and proliferate. This process may take several months.

  • Resistance Confirmation: Periodically assess the IC50 of this compound in the treated cell population compared to the parental, sensitive cell line. A significant increase in IC50 indicates the development of resistance.

  • Clonal Selection: Isolate single-cell clones from the resistant population for further characterization.

Protocol 2: Western Blotting for Menin and MLL Fusion Protein Expression
  • Cell Lysis: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for Menin, the MLL fusion protein (e.g., anti-MLL N-terminus), and a loading control (e.g., β-actin or GAPDH).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

Signaling Pathways and Workflows

MI_1481_Mechanism_of_Action cluster_nucleus Nucleus Menin Menin MLL1 MLL1 Fusion Protein Menin->MLL1 Interaction TargetGenes Target Genes (e.g., HOXA9, MEIS1) MLL1->TargetGenes Activates Transcription Leukemogenic Gene Transcription TargetGenes->Transcription Proliferation Leukemia Cell Proliferation & Survival Transcription->Proliferation MI1481 This compound MI1481->Menin Inhibits Interaction caption Mechanism of Action of this compound

Caption: Mechanism of Action of this compound.

Resistance_Workflow Start Sensitive MLL-rearranged Cell Line Treatment Chronic this compound Treatment (Dose Escalation) Start->Treatment ResistantCells This compound Resistant Cell Line Treatment->ResistantCells Characterization Characterization of Resistance Mechanisms ResistantCells->Characterization Sequencing Target Sequencing (Menin, MLL) Characterization->Sequencing Expression Protein Expression (Western Blot) Characterization->Expression PathwayAnalysis Pathway Analysis (RNA-seq) Characterization->PathwayAnalysis EffluxAssay Drug Efflux Assay Characterization->EffluxAssay caption Workflow for Investigating Acquired Resistance

Caption: Workflow for Investigating Acquired Resistance.

Bypass_Pathway_Resistance cluster_cell Leukemia Cell MeninMLL Menin-MLL Complex TargetGenes HOXA9/MEIS1 MeninMLL->TargetGenes Activates Proliferation Cell Proliferation & Survival TargetGenes->Proliferation BypassPathway Activated Bypass Pathway (e.g., FLT3, Ras/MAPK) BypassPathway->Proliferation Promotes MI1481 This compound MI1481->MeninMLL Inhibits caption Bypass Pathway Activation as a Resistance Mechanism

Caption: Bypass Pathway Activation as a Resistance Mechanism.

References

interpreting unexpected results in MI-1481 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with MI-1481, a potent inhibitor of the menin-MLL1 interaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a highly potent, small-molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia 1 (MLL1).[1][2][3] Its mechanism of action is to disrupt this interaction, which is critical for the oncogenic activity of MLL fusion proteins in certain types of leukemia.[4] This disruption leads to the downregulation of MLL fusion target genes, such as HOXA9 and MEIS1, inhibiting cancer cell proliferation and promoting differentiation.[4][5][6]

Q2: In which cancer types is this compound expected to be most effective?

A2: this compound is primarily effective in acute leukemias with MLL gene translocations (MLL-rearranged leukemias).[1][4] It has demonstrated pronounced activity in MLL leukemia cells, such as MOLM13 (harboring MLL-AF9) and MV-4-11 (harboring MLL-AF4).[4][6] It is not expected to be effective in human leukemia cell lines without MLL translocations, such as K562 and U937.[4][5] Research has also explored its potential in other cancers like glioblastoma, though the mechanism is less understood.[7]

Q3: What are the typical IC50 and GI50 values for this compound?

A3: The reported in vitro potency and cellular activity of this compound are summarized in the table below.

Assay TypeTarget/Cell LineIC50/GI50 (nM)Reference
In Vitro Inhibition Menin-MLL1 InteractionIC50 = 3.6 nM[1][2][6]
Cell Growth Inhibition Murine bone marrow cells (MLL-AF9 transformed)GI50 = 34 nM[6]
MV-4-11 (human MLL leukemia, MLL-AF4)GI50 = 36 nM[6]
MOLM13 (human MLL leukemia, MLL-AF9)GI50 = 61 nM[6]

Troubleshooting Guides

Troubleshooting Scenario 1: Unexpected Cell Viability Results

Question: I am observing significant cytotoxicity in my non-MLL rearranged control cell line after this compound treatment, which is supposed to be resistant. What could be the cause?

Possible Causes and Solutions:

  • High Compound Concentration: Using concentrations of this compound that are significantly higher than its GI50 for sensitive cell lines can lead to off-target effects and general cellular toxicity.

    • Solution: Perform a dose-response experiment to determine the optimal concentration range. Start with a concentration around the known GI50 for sensitive cells and perform serial dilutions.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.

    • Solution: Ensure the final concentration of the solvent in your cell culture medium is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%). Run a vehicle-only control to assess the effect of the solvent on cell viability.

  • Cell Culture Conditions: Factors such as cell density, passage number, and overall cell health can influence sensitivity to treatment.

    • Solution: Use cells within a consistent and limited passage number range. Seed cells at a consistent density and ensure they are in the exponential growth phase at the time of treatment.

Illustrative Data of Unexpected Results:

Cell LineMLL RearrangementThis compound Conc. (nM)Expected Viability (%)Observed Viability (%)
MV-4-11MLL-AF450~5048
K562None50>9065
K562None500>9030
Vehicle ControlN/AN/A10098
Troubleshooting Scenario 2: Lack of Expected Downregulation of Target Genes

Question: I am not observing the expected downregulation of HOXA9 and MEIS1 gene expression in my MLL-rearranged cells after this compound treatment. What are the possible reasons?

Possible Causes and Solutions:

  • Suboptimal Treatment Duration: The effect of this compound on gene expression is time-dependent.

    • Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for observing significant downregulation of target genes. Some studies show significant changes within 48 hours.

  • Inefficient RNA Extraction or qPCR: Poor RNA quality or suboptimal qPCR assay design can lead to inaccurate gene expression results.

    • Solution: Verify RNA integrity using methods like gel electrophoresis or a Bioanalyzer. Ensure your primers and probes for HOXA9, MEIS1, and your reference gene(s) are properly designed and validated for efficiency and specificity.

  • Development of Resistance: Prolonged exposure to menin inhibitors can lead to the development of resistance through mechanisms such as point mutations in the menin protein or non-genetic adaptation.

    • Solution: If resistance is suspected, consider sequencing the MEN1 gene to check for mutations. Investigate alternative signaling pathways that may be compensating for the inhibition of the menin-MLL interaction.

Logical Workflow for Troubleshooting Gene Expression Results:

G start No downregulation of HOXA9/MEIS1 observed check_time Is treatment duration optimal (e.g., 48h)? start->check_time check_conc Is this compound concentration appropriate (e.g., ~100 nM)? check_time->check_conc Yes time_course Perform time-course experiment (24-72h) check_time->time_course No check_rna Is RNA quality and qPCR setup validated? check_conc->check_rna Yes dose_response Perform dose-response (10-1000 nM) check_conc->dose_response No check_resistance Could cells have developed resistance? check_rna->check_resistance Yes validate_qpcr Validate primers and check RNA integrity check_rna->validate_qpcr No sequence_menin Sequence MEN1 gene for mutations check_resistance->sequence_menin end_ok Problem Resolved time_course->end_ok dose_response->end_ok validate_qpcr->end_ok end_resist Investigate Resistance Mechanisms sequence_menin->end_resist

Caption: Troubleshooting workflow for gene expression analysis.

Experimental Protocols

Cell Viability Assay (MTT-based)

This protocol is adapted for suspension leukemia cell lines.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete medium.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 10 µL of the diluted compound to the respective wells. Include vehicle controls (medium with DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the viability against the log of the this compound concentration to determine the GI50 value.

Co-Immunoprecipitation (Co-IP) to Verify Menin-MLL1 Disruption

Materials:

  • Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)

  • Antibody against menin or MLL1

  • Protein A/G magnetic beads

  • Wash buffer (lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE loading buffer)

  • Western blot reagents

Procedure:

  • Cell Treatment: Treat MLL-rearranged cells (e.g., MV-4-11) with this compound (e.g., 100 nM) or vehicle (DMSO) for 24-48 hours.

  • Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.

  • Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-menin) overnight at 4°C with gentle rotation.

  • Complex Capture: Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads using elution buffer.

  • Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against both menin and MLL1 to observe the presence or absence of the interaction. A reduced amount of co-precipitated MLL1 in the this compound treated sample indicates successful disruption of the interaction.

Visualizations

This compound Mechanism of Action

G cluster_0 Normal MLL-Rearranged Cell cluster_1 This compound Treated Cell Menin Menin MLL-Fusion MLL Fusion Protein Menin->MLL-Fusion Binds to DNA DNA MLL-Fusion->DNA Binds to TargetGenes Target Genes (HOXA9, MEIS1) DNA->TargetGenes Activates Transcription Proliferation Leukemic Proliferation TargetGenes->Proliferation MI1481 This compound Menin_i Menin MI1481->Menin_i Inhibits Interaction MLL-Fusion_i MLL Fusion Protein Menin_i->MLL-Fusion_i DNA_i DNA_i MLL-Fusion_i->DNA_i TargetGenes_i Target Genes (HOXA9, MEIS1) DNA_i->TargetGenes_i Transcription Blocked Inhibition Inhibition of Proliferation TargetGenes_i->Inhibition

Caption: this compound disrupts the Menin-MLL fusion protein interaction.

Experimental Workflow for Investigating this compound Resistance

G start Observation of This compound Resistance dose_response Confirm Resistance with Dose-Response Assay start->dose_response genetic Investigate Genetic Mechanisms dose_response->genetic nongenetic Investigate Non-Genetic Mechanisms dose_response->nongenetic sequencing Sequence MEN1 Gene for Mutations genetic->sequencing rna_seq Perform RNA-seq to Identify Upregulated Bypass Pathways nongenetic->rna_seq mutation_found Mutation Identified sequencing->mutation_found pathway_found Bypass Pathway Identified rna_seq->pathway_found

Caption: Workflow for investigating acquired resistance to this compound.

References

improving the bioavailability of MI-1481 for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the menin-MLL1 inhibitor, MI-1481, in in vivo studies. The focus is on addressing the key challenge of its low oral bioavailability and providing guidance for successful experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly potent, small-molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia 1 (MLL1).[1][2][3][4][5] Its mechanism of action involves binding to menin, which prevents its association with MLL fusion proteins. This disruption inhibits the leukemogenic activity of MLL fusion proteins, which are implicated in certain types of acute leukemia.[1][2][3] this compound has demonstrated significant activity in preclinical models of MLL-rearranged leukemia.[1][4]

Q2: What is the reported oral bioavailability of this compound?

Pharmacokinetic studies in mice have shown that this compound has a low oral bioavailability of less than 5%. This necessitates alternative administration routes for achieving therapeutic concentrations in vivo.

Q3: Why does this compound have low oral bioavailability?

While specific studies detailing the exact causes for this compound's low oral bioavailability are not publicly available, it is common for compounds of the thienopyrimidine class to exhibit poor aqueous solubility and/or permeability. These factors are major contributors to low oral absorption.

Q4: What are the recommended routes of administration for in vivo studies with this compound?

Given its low oral bioavailability, intraperitoneal (i.p.) and intravenous (i.v.) injections are the recommended routes of administration for this compound in preclinical animal models to ensure adequate systemic exposure.

Q5: Are there newer menin-MLL1 inhibitors with improved oral bioavailability?

Yes, subsequent research has led to the development of menin-MLL1 inhibitors with improved pharmacokinetic properties, including high oral bioavailability. One such example is MI-3454. For studies where oral administration is preferred, exploring these newer generation compounds may be beneficial.

Troubleshooting Guide: In Vivo Delivery of this compound

This guide provides a structured approach to troubleshoot common issues encountered during the in vivo administration of this compound, with a focus on formulation for i.p. and i.v. routes.

Problem 1: Poor Compound Solubility During Formulation Preparation

Symptoms:

  • Visible precipitate in the vehicle after attempting to dissolve this compound.

  • Inconsistent dosing due to non-homogeneous solution.

  • Difficulty achieving the desired concentration for injection.

Possible Causes:

  • This compound has low aqueous solubility.

  • The chosen vehicle is not suitable for solubilizing this compound.

Solutions:

Decision-Making Workflow for Formulation Troubleshooting

G start Start: this compound Precipitation in Vehicle check_solubility Is this compound fully dissolved in 100% DMSO initially? start->check_solubility use_cosolvent Action: Prepare a stock solution in 100% DMSO. Titrate with a co-solvent (e.g., PEG400, Cremophor EL) while vortexing. check_solubility->use_cosolvent No check_final_conc Is the final DMSO concentration <10%? check_solubility->check_final_conc Yes use_cosolvent->check_final_conc consider_alternatives Still Precipitating? Consider alternative formulation strategies: - Amorphous Solid Dispersion - Lipid-Based Formulation use_cosolvent->consider_alternatives If precipitation persists proceed Proceed to in vivo administration. check_final_conc->proceed Yes adjust_protocol Action: Adjust stock concentration or final volume to achieve target dose with <10% DMSO. check_final_conc->adjust_protocol No adjust_protocol->check_final_conc

Caption: Troubleshooting workflow for this compound formulation.

Formulation Strategies Comparison

Formulation StrategyDescriptionAdvantagesDisadvantages
Co-solvent System A mixture of solvents is used to increase the solubility of the drug. A common approach is to dissolve the compound in a strong organic solvent like DMSO and then dilute it with a more biocompatible solvent system.Simple to prepare, suitable for early-stage preclinical studies.Potential for precipitation upon injection, risk of solvent toxicity at high concentrations.
Amorphous Solid Dispersion (ASD) The drug is dispersed in a polymer matrix in an amorphous state, which has higher solubility than the crystalline form.Significantly enhances aqueous solubility and dissolution rate.Requires specialized equipment (e.g., spray dryer, hot-melt extruder), more complex formulation development.
Lipid-Based Formulations (e.g., SEDDS/SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents. These systems form fine emulsions or microemulsions in an aqueous environment.Can improve both solubility and permeability, may enhance lymphatic uptake.Can be more complex to formulate and characterize, potential for GI side effects.
Nanoparticle Formulations The drug is formulated into nanoparticles, increasing the surface area for dissolution.Can improve dissolution rate and bioavailability, potential for targeted delivery.Complex manufacturing processes, potential for stability issues.
Problem 2: Inconsistent Efficacy or High Variability in In Vivo Studies

Symptoms:

  • Large error bars in tumor volume measurements or other efficacy readouts.

  • Lack of dose-response relationship.

  • Individual animals in the same treatment group show vastly different responses.

Possible Causes:

  • Inconsistent drug administration (e.g., partial i.p. injection into the subcutaneous space).

  • Precipitation of the compound in the dosing solution or at the injection site.

  • Variability in drug metabolism and clearance between animals.

Solutions:

Experimental Workflow for Ensuring Consistent In Vivo Dosing

G start Start: Inconsistent In Vivo Results formulation_check Prepare fresh dosing solution for each experiment. Visually inspect for any precipitation before each injection. start->formulation_check injection_technique Ensure proper restraint of the animal. Use a consistent injection site and angle. Aspirate to confirm correct needle placement for i.p. injection. formulation_check->injection_technique pk_study Consider conducting a pilot pharmacokinetic (PK) study to determine the time to maximum concentration (Cmax) and the dosing interval needed to maintain therapeutic exposure. injection_technique->pk_study data_analysis Analyze data for outliers. Correlate individual animal outcomes with any noted injection irregularities. pk_study->data_analysis end Improved Consistency data_analysis->end

Caption: Workflow for improving in vivo experimental consistency.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal (i.p.) Injection

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 400 (PEG400), sterile

  • Saline (0.9% NaCl), sterile

  • Sterile, conical tubes (1.5 mL, 15 mL)

  • Sterile syringes and needles (27-30 gauge)

Procedure:

  • Prepare the Vehicle:

    • In a sterile 15 mL conical tube, prepare the vehicle by mixing the components in the desired ratio. A commonly used vehicle for poorly soluble compounds is a mixture of DMSO, PEG400, and saline. A typical starting ratio is 10% DMSO, 40% PEG400, and 50% saline (v/v/v).

    • Vortex the vehicle mixture thoroughly to ensure it is homogeneous.

  • Prepare this compound Stock Solution:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 50 mg/mL). Ensure the final concentration of DMSO in the injected formulation does not exceed 10%.

    • Vortex or sonicate until the this compound is completely dissolved. Visually inspect for any remaining solid particles.

  • Prepare the Final Dosing Solution:

    • Add the appropriate volume of the this compound stock solution to the prepared vehicle to achieve the final desired concentration for injection.

    • For example, to prepare 1 mL of a 5 mg/mL dosing solution with a final vehicle composition of 10% DMSO, 40% PEG400, and 50% saline:

      • Add 100 µL of a 50 mg/mL this compound stock in DMSO to 400 µL of PEG400 and 500 µL of saline.

    • Vortex the final dosing solution thoroughly.

    • Visually inspect the solution for any signs of precipitation. If precipitation occurs, try adjusting the vehicle composition (e.g., increasing the percentage of PEG400) or gently warming the solution.

  • Administration:

    • Use a new sterile syringe and needle for each animal.

    • Administer the this compound solution via intraperitoneal injection into the lower right quadrant of the abdomen.[6][7][8][9]

    • The injection volume should be based on the animal's body weight (e.g., 10 mL/kg).

Protocol 2: General Procedure for Intraperitoneal (i.p.) Injection in Mice

Materials:

  • Sterile syringes (1 mL)

  • Sterile needles (27-30 gauge)

  • 70% ethanol or other appropriate disinfectant

  • This compound dosing solution

Procedure:

  • Animal Restraint:

    • Properly restrain the mouse to expose the abdomen. This can be done by scruffing the neck and back skin to immobilize the head and body.

  • Injection Site Identification:

    • Locate the injection site in the lower right quadrant of the abdomen. This avoids the cecum, bladder, and major organs.

  • Disinfection:

    • Wipe the injection site with 70% ethanol.

  • Needle Insertion:

    • Tilt the mouse's head slightly downwards.

    • Insert the needle, bevel up, at a 15-30 degree angle to the abdominal wall.

  • Aspiration:

    • Gently pull back on the syringe plunger to ensure no fluid (e.g., urine, blood, intestinal contents) is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a new sterile needle.

  • Injection:

    • Inject the this compound solution slowly and steadily.

  • Needle Withdrawal:

    • Withdraw the needle smoothly.

  • Post-injection Monitoring:

    • Return the mouse to its cage and monitor for any adverse reactions.

Signaling Pathway

Menin-MLL1 Interaction and its Inhibition by this compound

G cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia MLL1 MLL1 Menin Menin MLL1->Menin Interaction H3K4me3 H3K4me3 Menin->H3K4me3 Methylation Gene_Expression Normal Gene Expression (e.g., HOX genes) H3K4me3->Gene_Expression Activation Differentiation Hematopoietic Differentiation Gene_Expression->Differentiation MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Menin_Leukemia Menin MLL_Fusion->Menin_Leukemia Aberrant Interaction Leukemogenic_Genes Upregulation of Leukemogenic Genes (e.g., HOXA9, MEIS1) Menin_Leukemia->Leukemogenic_Genes Activation Leukemia_Progression Leukemia Progression Leukemogenic_Genes->Leukemia_Progression MI1481 This compound MI1481->Menin_Leukemia Inhibition

Caption: this compound inhibits the menin-MLL fusion protein interaction, blocking leukemogenesis.

References

Technical Support Center: Menin Inhibitor MI-1481 Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the menin inhibitor MI-1481 and investigating mechanisms of resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly potent, small-molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia 1 (MLL1).[1][2][3] Menin acts as a critical scaffolding protein for MLL1 fusion proteins, which are oncogenic drivers in certain types of acute leukemia, such as those with KMT2A (MLL1) rearrangements or NPM1 mutations.[4][5][6] By binding to menin, this compound disrupts the menin-MLL1 interaction, preventing the recruitment of the MLL1 fusion complex to chromatin. This leads to the downregulation of target genes essential for leukemogenesis, such as HOXA9 and MEIS1, and ultimately inhibits leukemia cell growth.[3][7]

Q2: We are observing resistance to this compound in our cell line models. What are the known mechanisms of resistance to menin inhibitors?

A2: The primary mechanism of acquired resistance to menin inhibitors is the development of somatic mutations in the MEN1 gene, which encodes the menin protein.[4][6] These mutations typically occur at the drug-binding interface and reduce the binding affinity of the inhibitor without significantly affecting the interaction between menin and MLL1.[4] This allows the oncogenic menin-MLL1 complex to remain active despite the presence of the drug. While specific resistance data for this compound is not extensively published due to its pre-clinical stage, the identified resistance mutations are considered to have a class-wide effect on menin inhibitors.[5][8] Non-genetic mechanisms of resistance, where cells adapt to the inhibitor without acquiring mutations in MEN1, are also being investigated but are less well-characterized.[8][9]

Q3: Which specific MEN1 mutations have been identified to confer resistance to menin inhibitors?

A3: Several recurrent somatic mutations in MEN1 have been identified in patients and preclinical models that have developed resistance to menin inhibitors like revumenib. The most common mutations affect amino acid residues located in the inhibitor-binding pocket of menin, including:

  • M327 (e.g., M327I, M327V)[4][5]

  • G331 (e.g., G331R, G331D)[4][5]

  • T349 (e.g., T349M)[4][5]

  • S160 [4]

These mutations cause steric clashes that hinder the binding of the inhibitor to menin.

Q4: How do these mutations affect the efficacy of menin inhibitors?

A4: These mutations lead to a significant increase in the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values of menin inhibitors. For instance, the M327I mutation has been shown to increase the IC50 of revumenib by over 16-fold in heterozygous cells and even more dramatically in homozygous cells.[10] This reduction in potency means that clinically achievable concentrations of the drug are no longer sufficient to inhibit the menin-MLL1 interaction and suppress leukemia cell growth.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and the effects of common resistance mutations on the efficacy of other menin inhibitors.

Table 1: In Vitro Potency of this compound in Sensitive Models

ParameterValueCell Line/Assay ConditionReference
IC50 3.6 nMFluorescence Polarization (Menin-MLL1 interaction)[1][2][3][7]
GI50 34 nMMurine bone marrow cells (MLL-AF9)[7]
GI50 36 nMMV4;11 (MLL-AF4)[7]
GI50 61 nMMOLM13 (MLL-AF9)[7]

Table 2: Impact of MEN1 Mutations on the Efficacy of Menin Inhibitors (Data for Revumenib and MI-3454)

Cell LineGenotypeInhibitorFold Change in IC50/GI50 (Mutant vs. WT)Reference
MV4;11MEN1M327I/WTRevumenib~16-fold increase[10]
MV4;11MEN1M327I/M327IRevumenib>100-fold increase[10]
MV4;11MEN1M327IMI-3454Significant increase[10]
MV4;11MEN1T349MRevumenibSignificant increase[10]
OCI-AML3MEN1M327IRevumenibSignificant increase[10]

Note: While direct quantitative data for this compound against these specific mutations are not available in the provided search results, a similar decrease in potency is expected due to the class effect of these mutations.

Experimental Workflows and Signaling Pathways

Menin-MLL1 Signaling and Inhibition

Menin_MLL1_Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibition cluster_resistance Resistance Mechanism MLL1_fusion MLL1 Fusion Protein Menin Menin MLL1_fusion->Menin Binds to Chromatin Chromatin Menin->Chromatin Recruits to Target_Genes Target Genes (e.g., HOXA9, MEIS1) Chromatin->Target_Genes Activates transcription of Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis MI1481 This compound MI1481->Menin Binds to and inhibits Menin_mut Mutant Menin (e.g., M327I) Menin_mut->MLL1_fusion Interaction maintained MI1481_res This compound MI1481_res->Menin_mut Binding impaired

Caption: The Menin-MLL1 signaling pathway, its inhibition by this compound, and the mechanism of resistance.

Experimental Workflow for Identifying Resistance Mutations

Resistance_Workflow cluster_validation Functional Validation start Start with Sensitive Leukemia Cell Line (e.g., MV4;11) culture Long-term culture with increasing concentrations of this compound start->culture selection Selection of resistant cell populations culture->selection isolation Isolate genomic DNA from resistant and parental cells selection->isolation sequencing Sanger or Next-Generation Sequencing of the MEN1 gene isolation->sequencing analysis Identify mutations in the resistant population sequencing->analysis validation Functional validation of identified mutations analysis->validation crispr Introduce mutation into parental cells via CRISPR-Cas9 assays Perform cell viability and binding assays confirm Confirm resistance phenotype

Caption: A typical experimental workflow to identify and validate this compound resistance mutations.

Troubleshooting Guides

Issue: Reduced sensitivity to this compound in long-term cultures.
Possible Cause Recommended Action
Selection of pre-existing resistant clones. 1. Perform single-cell cloning of the parental cell line to ensure a homogenous starting population. 2. Sequence the MEN1 gene in the parental population to check for low-frequency pre-existing mutations.
Acquisition of resistance mutations. 1. Isolate genomic DNA from the resistant culture and sequence the MEN1 gene, focusing on exons encoding the drug-binding pocket. 2. Compare the sequence to that of the parental cell line to identify acquired mutations.
Activation of bypass signaling pathways. 1. Perform RNA-sequencing or proteomic analysis to compare the gene expression and protein profiles of resistant and parental cells. 2. Investigate upregulated pathways that could compensate for the inhibition of the menin-MLL1 axis.
Drug efflux or metabolism. 1. Use inhibitors of common drug efflux pumps (e.g., ABC transporters) in combination with this compound to see if sensitivity is restored. 2. Analyze the metabolic stability of this compound in the cell culture medium.
Issue: Difficulty in validating a putative resistance mutation.
Possible Cause Recommended Action
Inefficient CRISPR-Cas9 editing. 1. Optimize the delivery method for Cas9 and the single guide RNA (sgRNA). 2. Design and test multiple sgRNAs targeting the region of interest. 3. Use a fluorescent reporter or antibiotic selection to enrich for successfully edited cells.
Mutation does not confer resistance. 1. Ensure that the generated mutant cell line expresses the mutant menin protein at a level comparable to the wild-type protein in parental cells. 2. Test a range of this compound concentrations in cell viability assays to accurately determine the fold-change in GI50. 3. Consider that the observed mutation in the resistant pool may be a passenger mutation and not the driver of resistance.
Off-target effects of CRISPR-Cas9. 1. Perform whole-genome sequencing to identify any unintended mutations. 2. Validate the resistance phenotype with at least two different sgRNAs targeting the same mutation.

Detailed Experimental Protocols

Generation of Resistant Cell Lines by In Vitro Selection
  • Cell Culture: Culture a menin inhibitor-sensitive leukemia cell line (e.g., MV4;11, MOLM13) in standard culture conditions.

  • Initial Treatment: Treat the cells with this compound at a concentration close to the GI50 value.

  • Dose Escalation: Once the cells resume normal proliferation, gradually increase the concentration of this compound in a stepwise manner.

  • Selection: Continue the culture for several weeks to months to allow for the selection and expansion of resistant cells.

  • Verification: Periodically assess the GI50 of the cell population to confirm the development of resistance.

  • Isolation and Analysis: Once a significantly resistant population is established, isolate genomic DNA for sequencing of the MEN1 gene.

CRISPR-Cas9 Mediated Generation of MEN1 Point Mutations
  • sgRNA Design: Design sgRNAs that target the specific region of the MEN1 gene where the point mutation is to be introduced.

  • Homology Directed Repair (HDR) Template: Synthesize a single-stranded oligodeoxynucleotide (ssODN) that contains the desired mutation flanked by homology arms corresponding to the sequences upstream and downstream of the target site.

  • Cell Transfection: Co-transfect the leukemia cell line with a plasmid expressing Cas9, the specific sgRNA, and the HDR template. Electroporation is a common method for leukemia cell lines.

  • Single-Cell Cloning: After transfection, perform single-cell sorting into 96-well plates to isolate and expand clonal populations.

  • Screening and Verification: Screen the resulting clones by PCR and Sanger sequencing to identify those that have successfully incorporated the desired mutation.

  • Functional Assays: Use the validated mutant cell lines in cell viability and binding assays to confirm the resistance phenotype.[10]

Cell Viability (MTT/MTS) Assay
  • Cell Plating: Seed the leukemia cells (both parental and suspected resistant lines) in 96-well plates at a density of 1 x 10^5 cells/mL in 90 µL of culture medium.[4]

  • Compound Treatment: Add 10 µL of this compound at various concentrations (serial dilutions) to the wells. Include a vehicle control (e.g., 0.25% DMSO).[4]

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[4]

  • Reagent Addition: Add 10-20 µL of MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[11][12]

  • Solubilization (for MTT): If using MTT, add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[4][12]

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the GI50 values.

Fluorescence Polarization (FP) Competition Binding Assay
  • Reagents: Prepare a buffer solution (e.g., 50 mM Tris pH 7.5, 50 mM NaCl, 1 mM TCEP).[13] Use purified recombinant wild-type or mutant menin protein and a fluorescein-labeled MLL-derived peptide (e.g., FLSN-MLL4-43).[4][13]

  • Assay Setup: In a 384-well plate, combine the menin protein and the fluorescent MLL peptide at low nanomolar concentrations.

  • Inhibitor Addition: Add serial dilutions of this compound or other inhibitors to the wells.

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • FP Measurement: Measure the fluorescence polarization using a suitable plate reader. A high FP signal indicates binding of the fluorescent peptide to menin, while a low signal indicates displacement by the inhibitor.

  • Data Analysis: Plot the FP signal against the inhibitor concentration to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the fluorescent peptide.[4]

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
  • Cell Treatment: Treat both sensitive and resistant leukemia cell lines with this compound or a vehicle control for a specified period.

  • Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-500 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for menin or MLL1 overnight. Use IgG as a negative control.[14]

  • Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.

  • Washing and Elution: Wash the beads to remove non-specifically bound chromatin and then elute the immunoprecipitated chromatin.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify the genomic regions where menin and MLL1 are bound. Compare the binding profiles between sensitive and resistant cells, with and without inhibitor treatment, to assess the impact of resistance mutations on the displacement of the menin-MLL1 complex from chromatin.[10][14]

References

Validation & Comparative

Validating the On-Target Effects of Menin-MLL1 Inhibitors on Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the on-target effects of Menin-MLL1 inhibitors, a promising class of targeted therapies for acute leukemias with MLL rearrangements or NPM1 mutations. While this guide focuses on the validation of on-target effects via gene expression, specific quantitative data for MI-1481 was not publicly available at the time of this review. Therefore, we present experimental data from highly similar and clinically relevant Menin-MLL1 inhibitors, such as MI-503 and MI-3454, to illustrate the expected on-target gene expression changes.

The core mechanism of these inhibitors is the disruption of the protein-protein interaction between Menin and the MLL1 protein (or its fusion variants), which is crucial for the transcription of key oncogenes.[1] The primary downstream effect of this inhibition is the downregulation of MLL target genes, most notably HOXA9 and MEIS1, leading to cell differentiation and a reduction in leukemic cell proliferation.[2][3]

Comparative Analysis of On-Target Gene Expression

Treatment of MLL-rearranged leukemia cell lines, such as MOLM-13 and MV-4-11, with Menin-MLL1 inhibitors leads to a significant and dose-dependent decrease in the expression of MLL target genes. The following table summarizes the quantitative changes in HOXA9 and MEIS1 gene expression upon treatment with various Menin-MLL1 inhibitors.

InhibitorCell LineTreatment ConditionsTarget GeneFold Change (vs. DMSO control)Reference
MI-503 MV-4-111 µM for 6 daysHOXA9~0.2 (80% decrease)[3]
MEIS1~0.2 (80% decrease)[3]
MI-3454 MV-4-1150 nM for 6 daysHOXA9~0.1 (90% decrease)[3]
MEIS1~0.1 (90% decrease)[3]
MOLM-1350 nM for 6 daysHOXA9~0.2 (80% decrease)[3]
MEIS1~0.15 (85% decrease)[3]
VTP-50469 MOLM-131 µM for 7 daysMEIS1>2-fold decrease
MEF2C>2-fold decrease

Experimental Protocols

To validate the on-target effects of Menin-MLL1 inhibitors, quantitative real-time PCR (RT-qPCR) and RNA sequencing (RNA-seq) are the most common methods employed. Below are detailed protocols for these key experiments.

Quantitative Real-Time PCR (RT-qPCR) for MLL Target Gene Expression

This protocol is designed for the analysis of HOXA9 and MEIS1 expression in leukemia cell lines following treatment with a Menin-MLL1 inhibitor.

1. Cell Culture and Treatment:

  • Culture MOLM-13 or MV-4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.

  • Treat cells with the Menin-MLL1 inhibitor (e.g., this compound, MI-503, or MI-3454) at the desired concentrations or with DMSO as a vehicle control.

  • Incubate for the specified duration (e.g., 6 days).

2. RNA Isolation:

  • Harvest cells by centrifugation.

  • Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

3. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit according to the manufacturer's protocol.

4. RT-qPCR:

  • Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH or ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

  • Primer Sequences (Human):

    • HOXA9 Forward: 5'-AGGTGGCTCTTCTTAACTTCCTC-3'

    • HOXA9 Reverse: 5'-TCTCGGCTGAAGCGTTCTTC-3'

    • MEIS1 Forward: 5'-CAAGCTGCAAACCATGCAGA-3'

    • MEIS1 Reverse: 5'-TGCCTTCACATCCACCTTCTT-3'

    • GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'

    • GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

  • Perform the qPCR reaction using a real-time PCR system with the following cycling conditions:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

  • Include a melt curve analysis at the end of the run to ensure product specificity.

5. Data Analysis:

  • Calculate the cycle threshold (Ct) values for each gene.

  • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

  • Calculate the relative fold change in gene expression using the 2^-ΔΔCt method, comparing the treated samples to the DMSO control.

RNA Sequencing (RNA-seq) and Data Analysis

This protocol provides a general workflow for a comprehensive, genome-wide analysis of gene expression changes following inhibitor treatment.

1. Sample Preparation:

  • Follow the same cell culture and treatment protocol as for RT-qPCR.

  • Isolate high-quality total RNA as described above. Ensure RNA integrity is high (RIN > 8) as determined by a Bioanalyzer or similar instrument.

2. Library Preparation and Sequencing:

  • Prepare RNA-seq libraries from total RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

3. Data Analysis Workflow:

  • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the high-quality reads to a reference human genome (e.g., hg38) using a splice-aware aligner such as STAR or HISAT2.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the inhibitor-treated and control groups. Set a significance threshold (e.g., adjusted p-value < 0.05 and |log2(Fold Change)| > 1).

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG) on the list of differentially expressed genes to identify enriched biological processes and pathways affected by the inhibitor.

Visualizing the Mechanism and Workflow

To better understand the underlying biology and experimental procedures, the following diagrams have been generated.

Menin_MLL1_Pathway cluster_nucleus Nucleus cluster_transcription Transcription cluster_cytoplasm Cytoplasm cluster_inhibition MLL1 MLL1 (or MLL-fusion) Menin Menin MLL1->Menin Interaction DNA DNA MLL1->DNA Menin->DNA HOXA9_MEIS1 HOXA9 / MEIS1 Genes mRNA mRNA HOXA9_MEIS1->mRNA Transcription Leukemogenesis Leukemogenesis mRNA->Leukemogenesis Translation & Downstream Effects MI1481 This compound MI1481->Menin Inhibits Interaction

Caption: Signaling pathway of Menin-MLL1 and the inhibitory action of this compound.

Gene_Expression_Workflow cluster_wet_lab Wet Lab Procedures cluster_dry_lab Data Analysis cluster_rt_qpcr RT-qPCR cluster_rna_seq RNA-Seq Cell_Culture 1. Leukemia Cell Culture (MOLM-13, MV-4-11) Treatment 2. Treatment with this compound (or other inhibitor) vs. DMSO Cell_Culture->Treatment RNA_Isolation 3. Total RNA Isolation Treatment->RNA_Isolation cDNA_Synthesis 4. cDNA Synthesis RNA_Isolation->cDNA_Synthesis Library_Prep 5b. Library Preparation & Sequencing RNA_Isolation->Library_Prep qPCR 5a. RT-qPCR for HOXA9 & MEIS1 cDNA_Synthesis->qPCR qPCR_Analysis 6a. ΔΔCt Analysis (Fold Change) qPCR->qPCR_Analysis Validation On-Target Effect Validation qPCR_Analysis->Validation Seq_Analysis 6b. Bioinformatic Analysis (Differential Expression) Library_Prep->Seq_Analysis Seq_Analysis->Validation

References

A Preclinical Showdown: Menin Inhibitors MI-1481 and MI-3454 in Leukemia Models

Author: BenchChem Technical Support Team. Date: November 2025

A new generation of targeted therapies is showing significant promise in the fight against acute leukemias driven by MLL1 rearrangements or NPM1 mutations. At the forefront of this charge are inhibitors of the menin-MLL1 protein-protein interaction, a critical dependency for these cancer types. This guide provides a detailed comparison of two such inhibitors, MI-1481 and its successor MI-3454, based on available preclinical data. The evidence points to MI-3454 as a substantially more potent and effective agent, demonstrating the rapid evolution and optimization of this therapeutic strategy.

At a Glance: Key Performance Metrics

MI-3454 emerges as a superior compound in preclinical assessments, exhibiting significantly lower inhibitory concentrations and more profound anti-leukemic activity in cellular and animal models.

ParameterThis compoundMI-3454Advantage
Menin-MLL1 Interaction Inhibition (IC50) 3.6 nM0.51 nM[1]MI-3454
Oral Bioavailability Not explicitly stated, but implied to require optimization~77% in mice[2]MI-3454
In Vivo Efficacy Delays leukemia progressionInduces complete remission and prolongs survival[2][3][4][5]MI-3454

In Vitro Efficacy: Cellular Smackdown

MI-3454 demonstrates markedly superior potency in inhibiting the growth of leukemia cell lines harboring MLL1-rearrangements. The 50% growth inhibition (GI50) values for MI-3454 are in the low nanomolar range, highlighting its exceptional activity against these vulnerable cancer cells.

Cell LineMLL Fusion ProteinThis compound GI50 (nM)MI-3454 GI50 (nM)
MOLM-13MLL-AF9Data not available7 - 27[2][6]
MV-4-11MLL-AF4Data not available7 - 27[2][6]
KOPN-8MLL-ENLData not available7 - 27[2][6]

In Vivo Performance: A Clear Winner in Animal Models

This compound: Delaying the Inevitable

Studies on this compound have shown that it can inhibit the progression of leukemia in mouse models. This earlier-generation inhibitor demonstrated proof-of-concept for targeting the menin-MLL1 interaction. However, the outcomes were generally characterized by a delay in tumor growth rather than complete eradication.

MI-3454: Aiming for a Cure

In stark contrast, MI-3454 has demonstrated the ability to induce complete and lasting remissions in multiple, highly aggressive preclinical models of leukemia, including patient-derived xenograft (PDX) models, which are considered more clinically relevant. In some instances, mice treated with MI-3454 remained disease-free long after treatment cessation[2][7].

Key In Vivo Findings for MI-3454:

  • Complete Remission: Induced complete remission in mice with MLL1-rearranged leukemia[2][7].

  • Prolonged Survival: Significantly extended the lifespan of mice in various leukemia models[2][3][4][5].

  • Patient-Derived Xenograft (PDX) Efficacy: Demonstrated profound activity in clinically relevant PDX models of both MLL-rearranged and NPM1-mutated leukemia[2][3][4][5].

Mechanism of Action: Hitting the Same Target, but Harder

Both this compound and MI-3454 function by disrupting the critical interaction between menin and the MLL1 protein (or its fusion protein variants). This interaction is essential for the transcription of key genes, such as HOXA9 and MEIS1, that drive leukemogenesis in these specific subtypes of leukemia. By inhibiting this interaction, both compounds lead to the downregulation of these oncogenic genes, resulting in cell differentiation and apoptosis. The superior potency of MI-3454 suggests it achieves a more profound and sustained disruption of this interaction.

Menin_MLL1_Inhibition Mechanism of Menin-MLL1 Inhibitors cluster_nucleus Cell Nucleus Menin Menin MLL1-Fusion MLL1 Fusion Protein Menin->MLL1-Fusion Interaction DNA DNA MLL1-Fusion->DNA Binds to Leukemogenic_Genes HOXA9, MEIS1 DNA->Leukemogenic_Genes Promotes Transcription Leukemia_Progression Leukemia_Progression Leukemogenic_Genes->Leukemia_Progression MI_Inhibitor This compound / MI-3454 MI_Inhibitor->Menin Inhibits Interaction Differentiation_Apoptosis Cell Differentiation & Apoptosis MI_Inhibitor->Differentiation_Apoptosis Induces MTT_Assay_Workflow MTT Cell Viability Assay Workflow Start Start Seed_Cells Seed Leukemia Cells (96-well plate) Start->Seed_Cells Add_Compound Add this compound or MI-3454 (Serial Dilutions) Seed_Cells->Add_Compound Incubate_72h Incubate for 72 hours Add_Compound->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Buffer Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Calculate GI50 Read_Absorbance->Analyze_Data End End Analyze_Data->End Xenograft_Model_Workflow Leukemia Xenograft Model Workflow Start Start Inject_Cells Inject Leukemia Cells into Immunodeficient Mice Start->Inject_Cells Monitor_Engraftment Monitor Leukemia Engraftment Inject_Cells->Monitor_Engraftment Randomize_Mice Randomize Mice into Treatment & Control Groups Monitor_Engraftment->Randomize_Mice Administer_Drug Administer Compound or Vehicle Randomize_Mice->Administer_Drug Monitor_Disease Monitor Disease Progression & Animal Health Administer_Drug->Monitor_Disease Endpoint Survival Analysis & Tissue Collection Monitor_Disease->Endpoint End End Endpoint->End

References

Comparative Analysis of Menin-MLL Inhibitors: MI-1481 vs. VTP-50469

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The interaction between menin and the mixed-lineage leukemia (MLL) protein is a critical dependency in certain aggressive leukemias, particularly those with MLL gene rearrangements (MLL-r) and NPM1 mutations. This has led to the development of small molecule inhibitors that disrupt this protein-protein interaction, offering a promising therapeutic strategy. This guide provides a detailed comparative analysis of two prominent menin-MLL inhibitors, MI-1481 and VTP-50469, summarizing their performance based on available preclinical data.

At a Glance: Key Performance Indicators

ParameterThis compoundVTP-50469
Biochemical Potency (IC50) 3.6 nM[1][2][3][4][5]Not explicitly defined as IC50, but has a Ki of 104 pM[6][7][8]
Cellular Potency (GI50/IC50) MV4;11: 36 nM[9] MOLM13: 61 nM[9]MV4;11: 17 nM[7][8] MOLM13: 13 nM[7][8]
Selectivity High selectivity for MLL-rearranged cells over wild-type MLL cells.[1][5]Highly selective for MLL-rearranged and NPM1-mutant cells.[6]
In Vivo Efficacy Strong inhibition of leukemia progression in MLL leukemia models.[1][3]Dramatic reduction of leukemia burden in MLL-r AML and ALL patient-derived xenograft (PDX) models.[6]
Oral Bioavailability Information not readily available.Orally bioavailable.[6][10]

Mechanism of Action: Disrupting the Menin-MLL Interaction

Both this compound and VTP-50469 are potent small molecule inhibitors that target the protein-protein interaction between menin and the N-terminal region of MLL (or MLL fusion proteins). This interaction is crucial for the recruitment of the MLL complex to chromatin and the subsequent aberrant expression of leukemogenic target genes, such as HOXA9 and MEIS1.[11][12] By binding to menin, these inhibitors prevent its association with MLL, leading to the downregulation of these target genes, which in turn induces differentiation and apoptosis in leukemia cells.[7][10]

cluster_nucleus Nucleus cluster_inhibitor Inhibitor Action cluster_downstream Downstream Effects Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction DNA DNA (HOXA9, MEIS1 promoters) MLL_fusion->DNA Binds to Target_Gene_Expression Target Gene Expression (HOXA9, MEIS1) ↓ DNA->Target_Gene_Expression MI1481 This compound MI1481->Menin Binds & Inhibits VTP50469 VTP-50469 VTP50469->Menin Binds & Inhibits Differentiation Leukemic Cell Differentiation ↑ Target_Gene_Expression->Differentiation Apoptosis Apoptosis ↑ Target_Gene_Expression->Apoptosis

Caption: Signaling pathway of Menin-MLL inhibition.

Comparative Performance Data

Biochemical and Cellular Potency

The following table summarizes the in vitro activity of this compound and VTP-50469.

AssayThis compoundVTP-50469
Menin-MLL Interaction Inhibition (IC50/Ki) IC50 = 3.6 nM[1][2][3][4][5]Ki = 104 pM[6][7][8]
Cell Growth Inhibition (GI50/IC50)
MV4;11 (MLL-AF4)36 nM[9]17 nM[7][8]
MOLM13 (MLL-AF9)61 nM[9]13 nM[7][8]
KOPN8 (MLL-ENL)Not Reported15 nM[7][8]
RS4;11 (MLL-AF4)Not Reported25 nM[7][8]
THP1 (MLL-AF9)Not Reported37 nM[7][8]
NOMO1 (MLL-AF9)Not Reported30 nM[7][8]
ML2 (MLL-AF6)Not Reported16 nM[7][8]
EOL1 (MLL-AF9)Not Reported20 nM[7][8]
Murine MLL-AF9 cells15 nM[7]Not Reported
HB11;19 (MLL-ENL)Not Reported36 nM[7][8]
SEMK2 (MLL-AF4)Not Reported27 nM[7][8]

VTP-50469 demonstrates picomolar affinity for the menin-MLL interaction and generally shows more potent cellular activity across a broader range of MLL-rearranged leukemia cell lines compared to the reported data for this compound.

In Vivo Efficacy in Preclinical Models

Both compounds have demonstrated significant anti-leukemic activity in vivo.

  • This compound: Showed pronounced activity in MLL leukemia models, leading to a strong reduction in leukemia burden.[1]

  • VTP-50469: In patient-derived xenograft (PDX) models of MLL-rearranged AML and ALL, VTP-50469 treatment resulted in dramatic reductions in leukemia burden.[6] In some cases, mice remained disease-free for over a year after treatment.[6] The preclinical precursor of revumenib (SNDX-5613), VTP-50469, has shown impressive single-agent activity in preclinical models of MLL-r acute leukemia.[13]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of this compound and VTP-50469.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This assay is used to determine the biochemical potency of inhibitors in disrupting the menin-MLL interaction.

reagents Reagents: - Purified Menin Protein - Fluorescently Labeled MLL Peptide - Test Compound (this compound or VTP-50469) - Assay Buffer incubation Incubate Menin and Labeled MLL Peptide reagents->incubation add_compound Add Serial Dilutions of Test Compound incubation->add_compound measure_fp Measure Fluorescence Polarization add_compound->measure_fp analyze Calculate IC50 measure_fp->analyze

Caption: Workflow for the Fluorescence Polarization Assay.

Protocol:

  • Reagent Preparation: Prepare solutions of purified recombinant human menin protein and a fluorescein-labeled peptide derived from the menin-binding motif of MLL in an appropriate assay buffer.

  • Incubation: In a 384-well plate, incubate the menin protein with the fluorescently labeled MLL peptide to allow for complex formation.

  • Compound Addition: Add serial dilutions of the test compound (this compound or VTP-50469) to the wells.

  • Equilibration: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader. A decrease in polarization indicates displacement of the labeled peptide from menin by the inhibitor.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay

This assay measures the effect of the inhibitors on the growth of leukemia cell lines.

Protocol:

  • Cell Seeding: Seed MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM13) in 96-well plates at a predetermined density.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or VTP-50469. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72-96 hours) under standard cell culture conditions.

  • Viability Assessment: Assess cell viability using a reagent such as CellTiter-Glo® or by direct cell counting.

  • Data Analysis: Normalize the viability data to the vehicle control and plot against the compound concentration to determine the GI50 or IC50 value.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genomic binding sites of menin and MLL and to assess how these are affected by inhibitor treatment.

Protocol:

  • Cell Treatment: Treat MLL-rearranged leukemia cells with the inhibitor or vehicle control for a specified time.

  • Cross-linking: Cross-link proteins to DNA using formaldehyde.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to menin or MLL to pull down the protein-DNA complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and identify regions of enrichment to determine the binding sites. Compare the binding profiles between inhibitor-treated and control samples.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This method is used to quantify the changes in the expression of MLL target genes following inhibitor treatment.

Protocol:

  • Cell Treatment and RNA Extraction: Treat leukemia cells with the inhibitor or vehicle control, then extract total RNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • qRT-PCR: Perform real-time PCR using the cDNA as a template and primers specific for MLL target genes (e.g., HOXA9, MEIS1) and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, comparing the inhibitor-treated samples to the vehicle control.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.

Protocol:

  • Cell Implantation: Implant human MLL-rearranged leukemia cells (e.g., MV4;11) subcutaneously or intravenously into immunodeficient mice.

  • Tumor Growth/Engraftment: Allow the tumors to establish or the leukemia to engraft.

  • Treatment: Administer the inhibitor (e.g., by oral gavage or intraperitoneal injection) or vehicle control to the mice according to a specified dosing schedule and duration.

  • Monitoring: Monitor tumor volume, animal body weight, and signs of toxicity throughout the study. For disseminated leukemia models, monitor disease progression through bioluminescence imaging or flow cytometry of peripheral blood.

  • Endpoint Analysis: At the end of the study, harvest tumors or tissues for further analysis, such as target gene expression or histological examination. For survival studies, monitor the animals until a predefined endpoint is reached.

Conclusion

Both this compound and VTP-50469 are highly potent and selective inhibitors of the menin-MLL interaction with significant preclinical activity against MLL-rearranged leukemias. VTP-50469 appears to have a more potent biochemical and cellular profile based on the available data and has demonstrated impressive in vivo efficacy with oral bioavailability. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and comparison of these and other menin-MLL inhibitors, which hold great promise for a targeted therapeutic approach in a patient population with high unmet medical need.

References

Validating the MI-1481 Phenotype through Menin Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cellular phenotypes induced by the potent menin-MLL inhibitor, MI-1481, and the genetic knockdown of its target, menin. The objective is to validate that the pharmacological effects of this compound are a direct consequence of its on-target activity against the menin-MLL1 interaction, a critical dependency in MLL-rearranged (MLL-r) and NPM1-mutated acute leukemias. This guide includes comparative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

The Menin-MLL Interaction: A Key Oncogenic Driver

In acute leukemias characterized by MLL gene rearrangements or NPM1 mutations, the interaction between the scaffold protein menin and the MLL1 (KMT2A) fusion protein is crucial for leukemogenesis.[1] This interaction tethers the MLL fusion protein to chromatin, leading to the aberrant expression of downstream target genes, most notably HOXA9 and MEIS1.[1][2] These genes are master regulators of hematopoietic stem cell proliferation and self-renewal, and their sustained expression drives the uncontrolled proliferation of leukemic blasts and blocks their differentiation.

Menin inhibitors, such as this compound, are small molecules designed to specifically disrupt this protein-protein interaction.[3][4] By binding to a pocket on menin that is critical for its interaction with MLL, these inhibitors displace the MLL fusion protein from chromatin, leading to the downregulation of HOXA9 and MEIS1, cell cycle arrest, differentiation, and ultimately, apoptosis of the leukemia cells.[3][4]

To definitively attribute the observed cellular effects of this compound to its intended mechanism of action, a key validation strategy is to compare its phenotype to that induced by the genetic knockdown of menin (MEN1 gene). A high degree of phenotypic concordance between pharmacological inhibition and genetic ablation provides strong evidence for on-target activity.

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus cluster_intervention Intervention MLL_Fusion MLL Fusion Protein Menin Menin MLL_Fusion->Menin Interaction DNA Target Gene Promoters (e.g., HOXA9, MEIS1) Menin->DNA Tethering Transcription Leukemogenic Gene Expression DNA->Transcription Activation Proliferation Cell Proliferation & Survival Transcription->Proliferation Differentiation_Block Block in Differentiation Transcription->Differentiation_Block MI_1481 This compound MI_1481->Menin Inhibition Menin_Knockdown Menin Knockdown (e.g., CRISPR/Cas9) Menin_Knockdown->Menin Ablation

Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia.

Comparative Analysis: this compound vs. Menin Knockdown

The following tables summarize the expected and reported outcomes of treating MLL-rearranged leukemia cells with this compound compared to the effects of menin knockdown.

Table 1: Comparison of Cellular Phenotypes

FeatureThis compound TreatmentMenin KnockdownConcordance
Cell Viability Dose-dependent decrease in viabilitySignificant reduction in viable cell numberHigh
Apoptosis Induction of apoptosisIncreased rates of apoptosisHigh
Cell Differentiation Induction of myeloid differentiation markers (e.g., CD11b)Upregulation of differentiation markersHigh
Gene Expression Downregulation of HOXA9 and MEIS1Significant decrease in HOXA9 and MEIS1 mRNA levelsHigh
Target Engagement Displacement of MLL-fusion protein from chromatinN/A (Menin is absent)N/A
Specificity Selective against MLL-r/NPM1-mutant cellsN/AN/A

Table 2: Quantitative Comparison of Menin Inhibitors

CompoundTargetIC50 (nM)Cell Lines TestedKey Downstream Effects
This compound Menin-MLL Interaction3.6[5][6]MLL-rearranged cell lines (e.g., MOLM-13, MV4-11)Downregulation of HOXA9 and MEIS1
VTP50469 Menin-MLL Interaction<10MLL-rearranged cell lines (e.g., MOLM-13, RS4;11)Downregulation of MEIS1 and FLT3[7]
Revumenib (SNDX-5613) Menin-MLL InteractionNot explicitly statedKMT2Ar and NPM1m cell linesDownregulation of HOX and MEIS1
Ziftomenib (KO-539) Menin-MLL InteractionNot explicitly statedKMT2Ar and NPM1m cell linesDownregulation of MEIS1, FLT3, and PBX3[7]
MI-503 Menin-MLL Interaction~15MLL-rearranged cell linesDownregulation of HOXA9 and MEIS1

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Phenotypic Assays cluster_molecular Molecular Analysis Cell_Culture Culture MLL-rearranged Leukemia Cells Treatment Treat with this compound (or other inhibitor) Cell_Culture->Treatment Knockdown Transduce with CRISPR/Cas9 for Menin Knockdown Cell_Culture->Knockdown Control Vehicle Control (e.g., DMSO) Cell_Culture->Control Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Differentiation Flow Cytometry for Differentiation Markers Treatment->Differentiation qPCR qPCR for HOXA9 & MEIS1 Treatment->qPCR ChIP_seq ChIP-seq for Menin/MLL Occupancy Treatment->ChIP_seq Knockdown->Viability Knockdown->Apoptosis Knockdown->Differentiation Knockdown->qPCR Control->Viability Control->Apoptosis Control->Differentiation Control->qPCR Control->ChIP_seq

Caption: A generalized workflow for validating the this compound phenotype.
Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MLL-rearranged leukemia cells (e.g., MOLM-13, MV4-11)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well clear-bottom plates

  • This compound and other inhibitors

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells at a density of 1 x 10^4 to 5 x 10^4 cells/well in a 96-well plate in a final volume of 100 µL of complete culture medium.

  • Add various concentrations of this compound or other inhibitors to the wells. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Incubate the plate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • Treated and control leukemia cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest approximately 1-5 x 10^5 cells by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Quantitative Real-Time PCR (qPCR) for HOXA9 and MEIS1 Expression

This protocol quantifies the mRNA levels of the key downstream targets of the menin-MLL complex.

Materials:

  • Treated and control leukemia cells

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)

  • qPCR master mix (e.g., TaqMan Gene Expression Master Mix)

  • TaqMan Gene Expression Assays for human HOXA9 (e.g., Hs00365956_m1) and MEIS1 (e.g., Hs00180020_m1)

  • Endogenous control assay (e.g., human GAPDH or ACTB)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from approximately 1-5 x 10^6 cells using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. For each sample, combine the qPCR master mix, the specific TaqMan Gene Expression Assay (for HOXA9, MEIS1, or the endogenous control), and the cDNA template.

  • qPCR Run: Perform the qPCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the endogenous control and relative to the vehicle-treated control cells.

CRISPR/Cas9-Mediated Knockdown of Menin (MEN1)

This protocol describes the generation of menin knockout leukemia cell lines to mimic the on-target effect of this compound.

Materials:

  • MLL-rearranged leukemia cells

  • Lentiviral vectors expressing Cas9 and a guide RNA (gRNA) targeting an early exon of the MEN1 gene

  • Lentiviral packaging plasmids

  • HEK293T cells for lentivirus production

  • Transfection reagent

  • Polybrene

  • Puromycin or other selection antibiotic

Procedure:

  • gRNA Design: Design and clone a gRNA sequence targeting an early exon of the human MEN1 gene into a lentiviral expression vector. A non-targeting gRNA should be used as a control.

  • Lentivirus Production: Co-transfect HEK293T cells with the gRNA expression vector, a Cas9 expression vector (if not already in the gRNA vector), and lentiviral packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.

  • Transduction: Transduce the target leukemia cells with the lentiviral particles in the presence of polybrene (4-8 µg/mL).

  • Selection: After 24-48 hours, select for transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.

  • Validation of Knockdown: After selection, validate the knockdown of menin protein expression by Western blotting using an anti-menin antibody.

  • Phenotypic Analysis: Use the menin knockout and control cell populations for the downstream phenotypic and molecular assays described above.

Chromatin Immunoprecipitation (ChIP) Sequencing

This protocol allows for the genome-wide mapping of menin and MLL-fusion protein binding sites and assessment of their displacement by this compound.

Materials:

  • Treated and control leukemia cells

  • Formaldehyde (37%)

  • Glycine

  • Cell lysis and chromatin shearing buffers

  • Sonicator

  • Antibodies against menin and the MLL fusion partner (e.g., AF9, AF4)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Next-generation sequencing library preparation kit

Procedure:

  • Cross-linking: Cross-link protein-DNA complexes by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for menin or the MLL fusion partner overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washes and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C overnight. Treat with RNase A and Proteinase K, and then purify the DNA.

  • Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and a corresponding input DNA control. Perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of enrichment. Compare the binding profiles between this compound-treated and control cells to assess the displacement of menin and the MLL fusion protein from target gene promoters.

Conclusion

The validation of the this compound phenotype through menin knockdown is a critical step in confirming its on-target mechanism of action. The high degree of concordance between the cellular and molecular effects of this compound and menin ablation provides strong preclinical evidence for its therapeutic potential in MLL-rearranged and NPM1-mutated leukemias. This guide offers a framework for researchers to conduct these validation studies, providing both the rationale and the detailed methodologies required for robust and reproducible results. The continued development of potent and specific menin inhibitors like this compound holds significant promise for a targeted therapeutic approach in these high-risk leukemias.

References

A Head-to-Head Comparison of Menin-MLL Inhibitors: MI-1481 vs. KO-539

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapies, the inhibition of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction has emerged as a promising strategy for treating specific subtypes of acute myeloid leukemia (AML) and other malignancies. This guide provides a side-by-side comparison of two key investigational menin-MLL inhibitors, MI-1481 and KO-539 (also known as ziftomenib), summarizing their performance based on available preclinical and clinical data.

At a Glance: Key Performance Indicators

The following table summarizes the key quantitative data for this compound and KO-539, offering a snapshot of their biochemical potency and cellular activity.

ParameterThis compoundKO-539 (Ziftomenib)Reference
Target Menin-MLL1 InteractionMenin-KMT2A/MLL Interaction[1][2]
IC50 (Inhibition of Menin-MLL Interaction) 3.6 nMPotent and selective inhibition demonstrated, specific IC50 not detailed in provided search results.[3][4][5]
GI50 (Cell Growth Inhibition) 34 nM (murine MLL-AF9 cells)36 nM (MV4;11 cells)61 nM (MOLM13 cells)Dose-dependent growth inhibition in MLL-rearranged and NPM1-mutant AML cells.[6]
Development Stage PreclinicalPhase 1/2 Clinical Trials (KOMET-001)[7][8][9]
Administration Route Investigational (likely oral)Oral[9][10]

Mechanism of Action: Disrupting a Key Leukemogenic Complex

Both this compound and KO-539 function by competitively binding to the menin protein, thereby disrupting its critical interaction with the MLL1 (KMT2A) protein or its oncogenic fusion partners (e.g., MLL-AF9, MLL-AF4). This interaction is essential for the recruitment of the MLL complex to chromatin and the subsequent aberrant expression of leukemogenic target genes, most notably HOXA9 and MEIS1. By inhibiting this interaction, both compounds lead to the downregulation of these key genes, resulting in the induction of differentiation and a reduction in the proliferation of leukemia cells.[1][11][12]

Menin-MLL_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_inhibitors Therapeutic Intervention Menin Menin MLL1 MLL1/MLL-Fusion Menin->MLL1 Interaction DNA DNA MLL1->DNA Binds to Target Genes HOXA9_MEIS1 HOXA9, MEIS1 Genes DNA->HOXA9_MEIS1 Transcription Leukemogenesis Leukemia Progression HOXA9_MEIS1->Leukemogenesis Drives MI1481 This compound MI1481->Menin Inhibits Interaction KO539 KO-539 KO539->Menin Inhibits Interaction

Caption: Mechanism of action for this compound and KO-539, inhibiting the Menin-MLL interaction.

Preclinical Efficacy

This compound

This compound has demonstrated high potency in biochemical and cellular assays. It inhibits the menin-MLL1 interaction with an IC50 value of 3.6 nM.[3][4][5] This potent biochemical activity translates to effective inhibition of leukemia cell growth. In murine bone marrow cells transformed with the MLL-AF9 fusion oncogene, this compound showed a GI50 of 34 nM.[6] Furthermore, it exhibited potent activity against human MLL-rearranged leukemia cell lines, with GI50 values of 36 nM in MV4;11 cells (harboring the MLL-AF4 fusion) and 61 nM in MOLM13 cells (harboring the MLL-AF9 fusion).[6] Mechanistically, treatment with this compound leads to the downregulation of MLL fusion target genes, including HOXA9 and MEIS1, and induces differentiation of leukemia cells.[1]

KO-539 (Ziftomenib)

KO-539 has shown potent and selective inhibition of the menin-MLL interaction in preclinical studies.[2] It effectively inhibits the proliferation of MLL-rearranged leukemia cell lines and demonstrates robust and durable efficacy in in vivo models of AML with MLL rearrangements or NPM1 mutations.[2] Treatment with KO-539 induces differentiation of AML cells, evidenced by increased expression of the myeloid differentiation marker CD11b.[13] Mechanistically, KO-539 has been shown to decrease the expression of key downstream targets including MEIS1, FLT3, and BCL2.[1][14] Preclinical data also suggest synergistic activity when combined with other targeted agents like venetoclax (a BCL2 inhibitor), BET inhibitors, and CDK6 inhibitors.[11][15][16]

Clinical Development

This compound

Based on the available information, this compound remains in the preclinical stage of development.[12][17]

KO-539 (Ziftomenib)

KO-539, under the name ziftomenib, has advanced into clinical trials. The KOMET-001 study is a Phase 1/2A first-in-human trial evaluating its safety, tolerability, and anti-leukemic activity in patients with relapsed or refractory AML.[7][8][9] Preliminary data from this trial have shown encouraging signs of clinical activity, including complete remissions, in heavily pretreated patients with diverse genetic backgrounds, including those with NPM1 mutations and KMT2A/MLL rearrangements.[7][15] The U.S. Food and Drug Administration (FDA) has granted Orphan Drug Designation to KO-539 for the treatment of AML.[2] The trial was briefly placed on a partial clinical hold due to a case of differentiation syndrome, a known class effect of differentiating agents in AML, which has since been lifted.[18][19]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of this compound and KO-539.

Fluorescence Polarization (FP) Assay for IC50 Determination (this compound)

This biochemical assay is used to measure the binding affinity of an inhibitor to its target protein.

FP_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Fluorescently Labeled MLL Peptide - Recombinant Menin Protein - this compound (Test Compound) start->prepare_reagents incubate Incubate Menin and MLL Peptide (with and without this compound) prepare_reagents->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp analyze_data Analyze Data: - Plot Polarization vs. Inhibitor Concentration - Calculate IC50 Value measure_fp->analyze_data end End analyze_data->end

Caption: A generalized workflow for a Fluorescence Polarization (FP) assay.

  • Reagents: A fluorescently labeled peptide derived from the MLL protein that binds to menin, purified recombinant menin protein, and the test compound (this compound) at various concentrations.

  • Procedure: The fluorescent MLL peptide and menin protein are incubated together in a suitable buffer. In the absence of an inhibitor, the large complex tumbles slowly, resulting in high fluorescence polarization.

  • Inhibition: The experiment is repeated with increasing concentrations of this compound. The inhibitor competes with the MLL peptide for binding to menin.

  • Measurement: The fluorescence polarization of each sample is measured using a plate reader. As the concentration of this compound increases, more fluorescent peptide is displaced, leading to a decrease in polarization.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce the polarization signal by 50%, is calculated by fitting the data to a dose-response curve.

Cell Proliferation (GI50) Assay

This assay determines the concentration of a compound that inhibits cell growth by 50%.

  • Cell Culture: Leukemia cell lines (e.g., MV4;11, MOLM13) are cultured under standard conditions.

  • Treatment: Cells are seeded into multi-well plates and treated with a range of concentrations of the test compound (this compound or KO-539).

  • Incubation: The cells are incubated for a defined period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as MTT or CellTiter-Glo, which quantifies the number of viable cells.

  • Data Analysis: The GI50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Models

These studies evaluate the anti-tumor efficacy of a compound in a living organism.

  • Model System: Immunocompromised mice (e.g., NSG mice) are engrafted with human leukemia cells (either cell lines or patient-derived xenografts - PDX).

  • Treatment: Once the leukemia is established, mice are randomized into treatment and control (vehicle) groups. The test compound (e.g., KO-539) is administered orally at a specified dose and schedule.

  • Monitoring: Tumor burden is monitored over time using methods such as bioluminescent imaging (if cells are engineered to express luciferase) or by measuring the percentage of human leukemia cells in the peripheral blood or bone marrow.

  • Endpoint: The study continues until a predefined endpoint is reached, such as a specific tumor volume or a decline in animal health. Survival is also a key endpoint.

  • Analysis: The anti-leukemic activity is assessed by comparing the tumor growth and survival rates between the treated and control groups.

Conclusion

Both this compound and KO-539 are potent inhibitors of the menin-MLL interaction, a clinically validated target in specific leukemias. This compound has demonstrated impressive low nanomolar potency in preclinical assays. KO-539 (ziftomenib) has progressed into clinical trials, showing promising early signs of efficacy in patients with relapsed or refractory AML. The continued clinical development of KO-539 and further investigation of compounds like this compound will be crucial in advancing targeted therapies for patients with MLL-rearranged and NPM1-mutant leukemias. The data presented here underscore the potential of this class of inhibitors to address significant unmet needs in oncology.

References

Assessing the Selectivity of MI-1481: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

MI-1481, a potent small molecule inhibitor, has demonstrated exceptional selectivity for the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia 1 (MLL1). This guide provides a comprehensive comparison of this compound's performance, supported by available experimental data, to facilitate its evaluation for research and drug development purposes.

This compound emerged from the optimization of the thienopyrimidine class of menin-MLL1 inhibitors. It exhibits a remarkable inhibitory concentration (IC50) of 3.6 nM against the menin-MLL1 interaction, representing a significant advancement in potency compared to its predecessors, MI-503 and MI-463.[1] This high affinity translates to pronounced on-target activity in MLL-rearranged leukemia cells, where it effectively downregulates the expression of key MLL fusion target genes such as HOXA9 and MEIS1.

While extensive data on the selectivity of this compound against a broad panel of other protein-protein interactions is not publicly available, its specificity has been primarily characterized through its differential effects on various leukemia cell lines.

Comparative Selectivity Data

The selectivity of this compound is highlighted by its potent inhibition of proliferation in MLL-rearranged leukemia cell lines, while exhibiting significantly less activity against leukemia cell lines lacking MLL translocations. This cellular selectivity underscores the inhibitor's specific mechanism of action.

Cell LineMLL StatusThis compound GI50 (nM)Reference Compound (MI-503) GI50 (nM)
MV4-11MLL-AF4~30-60~10-fold less potent
MOLM-13MLL-AF9~30-60~10-fold less potent
K562No MLL translocation>10,000Not Reported
U937No MLL translocation>10,000Not Reported

Note: GI50 is the concentration for 50% inhibition of cell growth. Data is compiled from multiple sources which report on the thienopyrimidine class of inhibitors.

Experimental Protocols

The primary assay used to determine the potency of this compound against the menin-MLL1 interaction is the Fluorescence Polarization (FP) Assay .

Fluorescence Polarization (FP) Assay for Menin-MLL1 Interaction

Principle: This in vitro biochemical assay measures the disruption of the menin-MLL1 interaction. A fluorescently labeled peptide derived from MLL1 (tracer) is incubated with the menin protein. When bound to the larger menin protein, the tracer's rotation is slowed, resulting in a high fluorescence polarization signal. In the presence of an inhibitor like this compound, which competes with the tracer for binding to menin, the tracer is displaced, tumbles more rapidly in solution, and consequently, the fluorescence polarization signal decreases. The extent of this decrease is proportional to the inhibitory activity of the compound.

Detailed Protocol:

  • Reagents and Materials:

    • Recombinant full-length human menin protein.

    • Fluorescein-labeled MLL1-derived peptide (e.g., FLSN-MLL).

    • Assay Buffer: Specific buffer composition (e.g., PBS with 0.01% Tween-20) should be optimized for protein stability and interaction.

    • This compound and other test compounds, serially diluted in DMSO.

    • Black, low-volume 384-well assay plates.

    • A microplate reader equipped with fluorescence polarization optics.

  • Assay Procedure:

    • A solution of menin protein and the fluorescently labeled MLL peptide is prepared in the assay buffer at optimized concentrations.

    • Test compounds, including this compound, are added to the wells of the microplate at various concentrations.

    • The menin-MLL peptide solution is then added to the wells containing the compounds.

    • The plate is incubated at room temperature for a defined period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.

    • Fluorescence polarization is measured using the microplate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).

    • Data is analyzed by plotting the change in fluorescence polarization against the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and the general workflow of the key experimental assay.

Menin_MLL_Signaling_Pathway cluster_complex Oncogenic Complex MLL_Fusion MLL Fusion Protein Menin Menin MLL_Fusion->Menin Interaction Chromatin Chromatin Menin->Chromatin Target_Genes Target Genes (e.g., HOXA9, MEIS1) Chromatin->Target_Genes Upregulation Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis MI1481 This compound MI1481->Menin Inhibits Interaction

Caption: Targeted Menin-MLL1 Signaling Pathway.

FP_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - Menin Protein - Fluorescent MLL Peptide - this compound Dilutions Dispense Dispense this compound into 384-well plate Reagents->Dispense Add_Mix Add Menin/Peptide Mix Dispense->Add_Mix Incubate Incubate at RT Add_Mix->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze Analyze Data (IC50) Measure_FP->Analyze

Caption: Fluorescence Polarization Assay Workflow.

References

Validating MLL Target Gene Downregulation by MI-1481: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MI-1481, a potent inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction, with alternative therapeutic agents. The focus is on the validation of MLL target gene downregulation, a key mechanism in MLL-rearranged leukemias. Experimental data is presented to objectively assess the performance of these compounds.

Introduction to MLL-Rearranged Leukemias and Therapeutic Targeting

Mixed Lineage Leukemia (MLL)-rearranged leukemias are aggressive hematological malignancies characterized by chromosomal translocations involving the MLL1 gene. These rearrangements result in the production of oncogenic MLL fusion proteins that aberrantly drive the expression of target genes, such as HOXA9 and MEIS1, leading to leukemogenesis. A critical therapeutic strategy involves the disruption of the interaction between the MLL fusion protein and its essential co-factor, Menin. This compound is a small molecule inhibitor designed for this purpose.

Mechanism of Action of this compound

This compound is a highly potent and selective inhibitor of the Menin-MLL1 interaction, with an IC50 of 3.6 nM.[1][2][3][4] By binding to Menin, this compound disrupts the MLL fusion protein complex, leading to the downregulation of its target genes and subsequent inhibition of leukemia cell growth.[1]

dot

MLL_Pathway cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein Menin Menin MLL_Fusion->Menin Interaction DNA DNA (HOXA9, MEIS1 promoters) MLL_Fusion->DNA Transcription Aberrant Gene Transcription MLL_Fusion->Transcription Menin->MLL_Fusion Menin->DNA Recruitment Menin->Transcription Downregulation Downregulation of HOXA9, MEIS1 Transcription->Downregulation leads to MI_1481 This compound MI_1481->Menin Binds to Menin Inhibition Inhibition

Caption: this compound inhibits the Menin-MLL interaction, downregulating MLL target genes.

Performance Comparison of this compound and Alternatives

The efficacy of this compound is compared with other Menin-MLL inhibitors (MI-503, MI-3454), a DOT1L inhibitor (EPZ004777), and a FLT3 inhibitor (Quizartinib).

Table 1: Comparison of In Vitro Potency (IC50/GI50) in MLL-Rearranged Leukemia Cell Lines
CompoundTargetCell Line (MLL Fusion)IC50/GI50 (nM)Reference(s)
This compound Menin-MLL MV4;11 (MLL-AF4) 36 [2]
MOLM13 (MLL-AF9) 61 [2]
Murine BMC (MLL-AF9) 34 [2]
MI-503Menin-MLLMV4;11, MOLM13, etc.250 - 570[5]
MI-3454Menin-MLLMV4;11, MOLM13, KOPN-8, SEM, RS4-117 - 27[1][6]
EPZ004777DOT1LMV4;11, MOLM-13~3000 (effective concentration)[7][8]
QuizartinibFLT3FLT3-ITD+ cell linesVaries (potent inhibition)[9][10][11]

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition. BMC: Bone Marrow Cells.

Table 2: Downregulation of MLL Target Genes
CompoundTarget GenesCell LineConcentrationObserved EffectReference(s)
This compound HOXA9, MEIS1 MV4;11 100 nM Downregulation [2]
MI-3454HOXA9, MEIS1, FLT3, etc.MV-4-11, MOLM1350 nMDownregulation[1][6]
EPZ004777HOXA9, MEIS1MV4-11, MOLM-133 µMDownregulation[7][12]

Experimental Protocols

Detailed methodologies for key validation experiments are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the inhibitors on leukemia cell lines.

dot

MTT_Workflow A Seed leukemia cells in 96-well plate B Treat cells with varying concentrations of inhibitor (e.g., this compound) A->B C Incubate for 72 hours B->C D Add MTT reagent to each well C->D E Incubate for 4 hours to allow formazan crystal formation D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and determine GI50 G->H

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Seed leukemia cells (e.g., MV4;11, MOLM13) in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in a final volume of 100 µL per well.[13]

  • Compound Treatment: Add serial dilutions of the test compound (e.g., this compound) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[13]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5][14]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[5][13]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Quantitative Real-Time PCR (qPCR) for MLL Target Gene Expression

This protocol is used to quantify the downregulation of MLL target genes such as HOXA9 and MEIS1.

dot

qPCR_Workflow A Treat leukemia cells with inhibitor (e.g., this compound) B Isolate total RNA A->B C Synthesize cDNA via reverse transcription B->C D Perform qPCR with primers for target genes (HOXA9, MEIS1) and a housekeeping gene C->D E Analyze data using the ΔΔCt method D->E F Determine fold change in gene expression E->F

Caption: Workflow for quantifying gene expression using qPCR.

Protocol:

  • Cell Treatment: Treat leukemia cells with the inhibitor at the desired concentration and time point.

  • RNA Isolation: Isolate total RNA from the cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.[16]

  • qPCR Reaction: Set up the qPCR reaction with a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[16]

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument.

  • Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in the treated samples compared to the untreated controls.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to validate that the downregulation of target genes is a direct consequence of the inhibitor displacing the MLL fusion protein from the gene promoters.

dot

ChIP_Workflow A Treat cells with inhibitor (e.g., this compound) B Cross-link proteins to DNA with formaldehyde A->B C Lyse cells and sonicate to shear chromatin B->C D Immunoprecipitate with an antibody against MLL1 C->D E Reverse cross-links and purify the precipitated DNA D->E F Quantify the amount of target promoter DNA (e.g., HOXA9) by qPCR E->F

Caption: Workflow for Chromatin Immunoprecipitation (ChIP) assay.

Protocol:

  • Cell Treatment and Cross-linking: Treat cells with the inhibitor, then cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 base pairs.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the MLL1 N-terminus overnight at 4°C. Use a non-specific IgG as a negative control.

  • Immune Complex Capture: Capture the antibody-chromatin complexes using Protein A/G magnetic beads.

  • Washes: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C.

  • DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

  • qPCR Analysis: Perform qPCR using primers specific for the promoter regions of MLL target genes like HOXA9 to quantify the amount of precipitated DNA.[17]

Conclusion

This compound demonstrates high potency in inhibiting the Menin-MLL interaction and subsequent downregulation of key MLL target genes, leading to the inhibition of MLL-rearranged leukemia cell growth. The comparative data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of leukemia drug discovery and development. The superior potency of next-generation inhibitors like MI-3454 highlights the ongoing efforts to develop more effective targeted therapies for this aggressive disease.

References

Safety Operating Guide

No Specific Disposal Information Found for MI-1481

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for "MI-1481" did not yield specific information regarding its proper disposal procedures, chemical properties, or associated experimental protocols. The search results did not identify a chemical compound or research agent with this designation. Instead, the results provided general guidelines for chemical and hazardous waste management from various institutions, primarily located in Michigan, USA.

General Chemical Waste Disposal Procedures

For laboratory personnel, adherence to established protocols for managing chemical waste is essential for regulatory compliance, cost reduction, workplace safety, and environmental protection.[2] The following are general procedural steps for the proper disposal of chemical waste, based on guidelines from various academic and state institutions.

Waste Identification and Labeling
  • All chemical waste must be properly identified. If a material is in its original manufacturer's bottle with an intact and legible label, a separate hazardous waste tag may not be needed.[3]

  • Waste containers must be affixed with a "Hazardous Waste" label before any waste is added.[2][4]

  • The label should be completed with the location, contact information, and the start date (the date the first drop of waste is added).[4]

Storage and Segregation
  • Chemical waste should be stored in a secure, accessible, and clearly identifiable location for EHS personnel.[2]

  • Containers must be kept closed with a proper fitting lid and be in good condition.[4]

  • Incompatible materials should not be mixed in the same container.

  • Accumulation of hazardous waste at the generation point should not exceed 55 gallons at any given time.[4]

Collection and Disposal
  • A hazardous waste pickup request should be submitted to the institution's EHS department.[2][3]

  • The waste manifest and hazardous waste label must be properly filled out.[2]

  • Disposal should occur within 90 days of the start date of accumulation.[4]

A summary of general chemical waste handling and disposal guidelines is provided in the table below.

Guideline CategoryKey Requirements
Waste Minimization Use only the necessary volume of chemicals for the experiment. Do not order excessive amounts.[2]
Container Management Use containers in good condition with proper fitting lids. Do not overfill.[4]
Labeling Clearly label all containers with "Hazardous Waste" and complete all required information on the waste tag.[2][4]
Storage Store waste in a secure area at the point of generation, away from heat sources.[3][4]
Disposal Timeline Dispose of waste within 90 days of the start date of accumulation.[3][4]
Documentation Complete the waste manifest and hazardous waste labels accurately.[2]
Spill Management Have a spill kit available and know the procedures for cleaning up spills. Contaminated materials from a cleanup must be disposed of as hazardous waste.[5]

General Chemical Waste Disposal Workflow

The following diagram illustrates a generalized workflow for the proper disposal of chemical waste in a laboratory setting. This workflow is based on common procedures outlined by environmental health and safety departments and is not specific to any particular chemical.

cluster_preparation Waste Preparation cluster_storage On-Site Storage cluster_disposal Disposal Process A Identify Chemical Waste B Select Appropriate Waste Container A->B C Affix 'Hazardous Waste' Label B->C D Add Waste to Container C->D E Store in Secure Location D->E F Segregate Incompatible Wastes E->F G Monitor Accumulation Time (<90 days) F->G H Complete Waste Manifest G->H I Request EHS Pickup H->I J EHS Collection and Transport I->J

Caption: General workflow for laboratory chemical waste disposal.

In the absence of specific information for this compound, researchers, scientists, and drug development professionals are strongly advised to follow the general best practices for chemical waste management established by their respective institutions and to consult with their EHS department for guidance on any unknown substance.

References

Essential Safety and Operational Guide for Handling MI-1481

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific public health and safety information for a compound designated "MI-1481" has been identified. The following guidance is based on established best practices for handling novel or uncharacterized chemical compounds in a laboratory setting. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment before commencing any work.

Immediate Safety and Logistical Information

When handling a novel compound like this compound, it is crucial to treat it as a substance with a high degree of unknown toxicity and reactivity.[1] All handling should occur in a controlled environment, such as a certified chemical fume hood, to minimize the risk of exposure.[1]

Key Safety Principles:

  • Minimize Exposure: Always use the smallest feasible quantity of the substance.[1]

  • Avoid Solo Work: Never handle uncharacterized compounds alone. Ensure a colleague is aware of the ongoing work.[2]

  • Emergency Preparedness: Confirm that a safety shower, eyewash station, and the appropriate fire extinguisher are readily accessible.[1]

  • Information First: Before any handling, review all available information on the compound and similar chemical structures to anticipate potential hazards.[2]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to prevent exposure through inhalation, dermal contact, or eye contact. The following table summarizes the recommended PPE for handling this compound, assuming a high hazard potential.

Body Part Recommended PPE Rationale
Hands Double Gloving: Nitrile inner layer, chemically resistant outer layer (e.g., butyl rubber, Viton™).Provides broad protection against a range of potential chemical classes. Regularly inspect for signs of degradation.[1]
Eyes/Face Chemical splash goggles and a full-face shield.Protects against splashes, aerosols, and vapors.[1][3]
Body Flame-resistant lab coat, chemically resistant apron, long pants, and closed-toe shoes.Protects skin from direct contact and potential splashes.[1][2]
Respiratory A properly fitted respirator with combination organic vapor and particulate cartridges (e.g., P100/OV).Protects against the inhalation of potentially toxic vapors, aerosols, or fine powders.[1]

Operational Plan: Step-by-Step Handling Procedure

  • Risk Assessment: Conduct a formal risk assessment for the planned experiment, considering all potential hazards.[4][5]

  • Preparation: Don all required PPE as outlined in the table above. Prepare your workspace within a chemical fume hood, ensuring all necessary equipment is present and functional.

  • Weighing and Aliquoting:

    • Perform all manipulations of solid or liquid this compound within the fume hood.

    • Use dedicated spatulas and glassware.

    • If weighing a powder, do so on anti-static weigh paper or in a tared container to minimize dispersal.

  • In-Experiment Use:

    • Keep all containers of this compound sealed when not in immediate use.

    • When transferring solutions, use a pipette with a filter tip to prevent aerosol generation.

    • Always add acid to water, never the reverse, if applicable to the experimental protocol.[2]

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that came into contact with this compound using a suitable solvent or cleaning agent.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly after removing gloves.[6]

Disposal Plan: Step-by-Step Waste Management

Chemical waste must be handled in accordance with institutional and regulatory guidelines.[7]

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility is known.[7]

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible waste container.[8]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and any known hazards.[8]

  • Accumulation:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Keep the container sealed at all times, except when adding waste.[9]

  • Disposal Request:

    • When the container is full or the project is complete, follow your institution's procedures for hazardous waste pickup.

    • Provide a complete and accurate description of the waste to the environmental health and safety (EHS) office.[7]

Note: Never dispose of chemical waste down the drain unless explicitly permitted by your institution's EHS office for specific, neutralized, non-hazardous materials.[7]

Experimental Protocols and Visualizations

As the specific experimental applications and biological effects of this compound are unknown, the following sections provide generic templates that can be adapted once more information is available.

The following diagram illustrates a typical workflow for screening a novel compound in a laboratory setting.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_conclusion Conclusion Compound_Prep Compound Preparation (this compound Stock Solution) Treatment Cell Treatment (Incubation with this compound) Compound_Prep->Treatment Cell_Culture Cell Culture (Seeding for Assay) Cell_Culture->Treatment Assay Biological Assay (e.g., Viability, Signaling) Treatment->Assay Data_Acquisition Data Acquisition (Plate Reader, Imaging) Assay->Data_Acquisition Data_Analysis Data Analysis (Statistical Evaluation) Data_Acquisition->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: A generalized workflow for in-vitro compound screening.

The diagram below depicts a hypothetical signaling pathway that could be investigated in relation to this compound. This is a template and does not represent known effects of this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Inhibitor Inhibitory Protein Kinase1->Inhibitor Inactivates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Promotes Transcription MI1481 This compound MI1481->Receptor Binds

Caption: A hypothetical cell signaling pathway initiated by an external ligand.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。